DBCO-C3-PEG4-NH-Boc
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structure, Properties, and Applications of DBCO-C3-PEG4-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C3-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional architecture, comprising a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, a propyl (C3) spacer, and a Boc-protected amine, offers a versatile platform for the precise and efficient assembly of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its use in a research and development setting.
The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that proceeds with high efficiency and specificity under mild, aqueous conditions. This makes it ideal for conjugating molecules in sensitive biological systems. The hydrophilic PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the resulting conjugates. The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for subsequent conjugation to carboxyl-containing molecules or surfaces following deprotection under acidic conditions.
Core Properties of this compound
The physicochemical properties of this compound are summarized in the tables below. These properties are critical for designing and executing successful bioconjugation strategies.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₈H₅₁N₃O₁₀ |
| Molecular Weight | 709.8 g/mol [1] |
| Purity | Typically ≥98% (HPLC)[1] |
| Appearance | White to off-white solid or oil |
| Storage Conditions | -20°C, desiccated, protected from light[1][2] |
Table 2: Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Dichloromethane (DCM) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Aqueous Buffers (e.g., PBS) | Estimated up to 1.5 mM (for DBCO-PEG4-NHS ester) |
| Water | Estimated ~10 mg/mL (for a generic DBCO-PEG-NHS) |
Table 3: Stability Profile
The stability of the DBCO group is a crucial consideration for experimental design and storage of conjugates. The following data, based on studies of similar DBCO-containing molecules, provides an indication of its stability under various conditions.
| Condition | Time | Remaining Activity | Notes |
| pH 5.0, 25°C | 24 hours | ~85-90% | Potential for slow acid-mediated degradation of the DBCO group. |
| pH 7.4 (PBS), 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| pH 7.4 (PBS), 25°C | 24 hours | ~90-95% | Good stability for typical room temperature reactions. |
| pH 7.4 (PBS), 37°C | 24 hours | ~80-85% | Degradation is accelerated at higher temperatures. |
| pH 8.5, 25°C | 24 hours | ~90-95% | Generally stable. |
| Storage on IgG at 4°C or -20°C | 4 weeks | ~95-97% | DBCO-modified antibodies show good stability. |
Experimental Protocols
The following are detailed protocols for the use of this compound in common bioconjugation applications.
Protocol 1: Boc Deprotection of this compound to Yield DBCO-C3-PEG4-NH₂
This protocol describes the removal of the Boc protecting group to generate a free primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Acidification: Add a solution of 20-50% TFA in DCM to the flask. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Work-up (for free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the residual TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected DBCO-C3-PEG4-NH₂.
-
Protocol 2: Conjugation of Deprotected DBCO-C3-PEG4-NH₂ to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the primary amine of DBCO-C3-PEG4-NH₂ to a molecule containing a carboxylic acid group using carbodiimide chemistry.
Materials:
-
DBCO-C3-PEG4-NH₂ (from Protocol 1)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
-
Carboxylic Acid Activation:
-
In a microcentrifuge tube, mix the carboxylic acid-containing molecule with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Dissolve the deprotected DBCO-C3-PEG4-NH₂ in Coupling Buffer.
-
Add the activated carboxylic acid solution to the DBCO-C3-PEG4-NH₂ solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (e.g., from Protocol 2)
-
Azide-containing molecule (e.g., azide-modified protein, nucleic acid, or small molecule)
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized and azide-modified molecules in the Reaction Buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography or dialysis.
-
Experimental Workflows
The following diagrams illustrate common experimental workflows utilizing this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for surface functionalization and biomolecule immobilization.
References
An In-depth Technical Guide to DBCO-C3-PEG4-NH-Boc for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, DBCO-C3-PEG4-NH-Boc, a valuable tool in the field of bioconjugation and drug development. Leveraging the principles of copper-free click chemistry, this reagent facilitates the precise and efficient covalent ligation of molecules in complex biological environments. This document outlines its chemical properties, mechanism of action, detailed experimental protocols, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Physicochemical Properties
This compound is a molecule comprised of three key functional components: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer with a C3 alkyl chain, and a Boc-protected amine. Each of these components plays a crucial role in its utility for bioconjugation.
-
Dibenzocyclooctyne (DBCO): The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free" click chemistry, as it proceeds efficiently under biocompatible conditions (e.g., physiological pH and temperature) without the need for a cytotoxic copper catalyst[1]. The inherent ring strain of the DBCO moiety significantly lowers the activation energy for the cycloaddition reaction, leading to the rapid formation of a stable triazole linkage.
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C3-PEG4 Spacer: The hydrophilic C3-PEG4 spacer enhances the aqueous solubility of the molecule and the resulting bioconjugate. This is particularly advantageous when working with large, hydrophobic biomolecules such as antibodies. The length of the spacer also provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain their biological activity.
-
Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine[2]. This primary amine can then be used for subsequent conjugation reactions, for example, through amide bond formation with a carboxylic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and related compounds. It is important to note that while specific quantitative data for this compound is not always available in public literature, the data for structurally similar molecules provides a valuable reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₅₁N₃O₁₀ | [3] |
| Molecular Weight | 709.8 g/mol | [3][4] |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Aqueous Solubility of related DBCO-PEG compounds | DBCO-PEG4-NHS ester: up to 1.5 mM | |
| Second-order reaction rate constant (DBCO with benzyl azide) | ~0.1 - 1.0 M⁻¹s⁻¹ |
Stability Profile
The stability of this compound is crucial for its successful application in bioconjugation. The following table provides an estimated stability profile based on data for similar DBCO-containing molecules.
| Condition | Stability Assessment | Source(s) |
| pH | Sensitive to strongly acidic conditions (pH < 4). Generally stable in the pH range of 6-9. | |
| Temperature | Stable for short periods at room temperature. Recommended long-term storage at -20°C. | |
| Aqueous Solution | Stock solutions in anhydrous DMSO are relatively stable when stored at -20°C. Aqueous working solutions should be prepared fresh. Prolonged incubation in aqueous solutions can lead to degradation. | |
| Reducing Agents | The DBCO group may exhibit some instability in the presence of strong reducing agents like TCEP. | |
| Thiols | Less stable in the presence of high concentrations of thiols like glutathione compared to other cyclooctynes such as BCN. |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: Boc deprotection and a two-step conjugation workflow for creating a bioconjugate, such as a PROTAC or an ADC.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Saturated sodium bicarbonate solution (optional, for neutralization)
-
Brine (optional)
-
Anhydrous sodium sulfate (optional)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
TFA Addition: Slowly add TFA (e.g., a 1:1 v/v mixture of TFA and DCM, or a 20-50% solution of TFA in DCM) to the stirred solution. The amount of TFA should be in large excess.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with DCM (3 x 10 mL). The crude product is typically obtained as the TFA salt.
-
Neutralization (Optional): If the free amine is required, the crude TFA salt can be dissolved in DCM and washed with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Caption: Workflow for the Boc deprotection of this compound.
Two-Step Conjugation Workflow
This protocol outlines a general procedure for a two-step conjugation. First, the deprotected DBCO-C3-PEG4-NH2 is conjugated to a molecule containing a carboxylic acid. Second, the resulting DBCO-functionalized molecule is reacted with an azide-containing biomolecule. This is a common strategy for synthesizing PROTACs and ADCs.
Step 1: Amide Coupling
Materials:
-
DBCO-C3-PEG4-NH2 (from section 2.1)
-
Carboxylic acid-containing molecule (e.g., a PROTAC E3 ligase ligand or a cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add a solution of DBCO-C3-PEG4-NH2 (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the DBCO-functionalized molecule.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
DBCO-functionalized molecule (from Step 1)
-
Azide-containing biomolecule (e.g., an azide-modified antibody or a target protein ligand)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve the DBCO-functionalized molecule in the reaction buffer. A small amount of a water-miscible organic solvent like DMSO may be used to aid dissolution before adding it to the aqueous buffer.
-
Reaction: Add the azide-containing biomolecule to the solution of the DBCO-functionalized molecule. A slight molar excess of one of the components may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for a longer duration (e.g., overnight). The optimal reaction time may need to be determined empirically.
-
Monitoring and Purification: Monitor the conjugation by an appropriate method (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry). Purify the final bioconjugate using a suitable technique such as size-exclusion chromatography (SEC) or affinity chromatography.
Caption: A general two-step workflow for bioconjugation using this compound.
Applications in Drug Development
This compound is a versatile linker that has found significant applications in the development of targeted therapeutics, most notably in the fields of PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and this compound offers a modular approach to PROTAC synthesis.
For example, in the development of a PROTAC targeting BRD4, a transcriptional co-activator implicated in cancer, the deprotected DBCO-C3-PEG4-NH2 can be coupled to an E3 ligase ligand (e.g., pomalidomide, which binds to the cereblon E3 ligase). The resulting DBCO-functionalized E3 ligase ligand can then be reacted with an azide-modified BRD4 ligand (e.g., a derivative of JQ1) via SPAAC to generate the final PROTAC.
The degradation of BRD4 by such a PROTAC would lead to the downregulation of its target genes, including the oncogene c-MYC, thereby inhibiting cancer cell proliferation.
Caption: Signaling pathway illustrating PROTAC-mediated degradation of BRD4.
ADCs (Antibody-Drug Conjugates)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety.
This compound can be used to construct ADCs with a well-defined drug-to-antibody ratio (DAR). In a typical approach, an azide group is introduced into the antibody at a specific site, for example, through enzymatic modification or the incorporation of an unnatural amino acid. The deprotected DBCO-C3-PEG4-NH2 is first conjugated to the cytotoxic payload, and the resulting DBCO-functionalized drug is then attached to the azide-modified antibody via SPAAC. This site-specific conjugation method results in a more homogeneous ADC product compared to traditional methods that rely on stochastic conjugation to lysine or cysteine residues.
Caption: Workflow for the synthesis of an ADC using this compound.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in chemical biology and drug development. Its trifunctional nature, combining the bioorthogonal reactivity of the DBCO group, the solubility-enhancing properties of the PEG spacer, and the latent reactivity of the Boc-protected amine, enables the modular and efficient synthesis of complex bioconjugates. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful application of this powerful linker in the development of next-generation targeted therapeutics such as PROTACs and ADCs. By understanding its physicochemical properties and reactivity, scientists can effectively harness the potential of this compound to advance their research and therapeutic development goals.
References
The Strategic Role of DBCO-C3-PEG4-NH-Boc in Streamlining PROTAC Synthesis: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) demand precision, efficiency, and modularity. This technical guide delves into the critical role of the heterobifunctional linker, DBCO-C3-PEG4-NH-Boc, in the assembly of these potent therapeutic agents. This linker is instrumental in bridging a target protein binder and an E3 ligase ligand, a crucial step in the creation of effective PROTACs. Its unique structural components facilitate a streamlined and versatile synthetic workflow, making it a valuable tool for researchers and drug development professionals.
Introduction to PROTAC Technology and the Central Role of Linkers
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
The this compound linker has emerged as a powerful tool in PROTAC synthesis due to its well-defined functionalities:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne facilitates copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This allows for a highly efficient and bioorthogonal conjugation to an azide-functionalized molecule under mild conditions.[1]
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC, which is often a challenge for these large molecules. The PEG spacer also provides flexibility and optimal length to facilitate the formation of a stable and productive ternary complex.
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Upon deprotection under acidic conditions, this amine serves as a reactive handle for stable amide bond formation with a carboxylic acid-containing molecule, typically the E3 ligase ligand.
Synthetic Workflow and Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically follows a modular, two-step approach. The following protocols are based on the synthesis of a representative Bromodomain-containing protein 4 (BRD4)-targeting PROTAC.
Protocol 1: Deprotection of the Linker and Amide Coupling with E3 Ligase Ligand
This initial step involves the removal of the Boc protecting group from the this compound linker, followed by its conjugation to an E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Deprotection: Dissolve this compound in a solution of 20% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Amide Coupling: Dissolve the deprotected DBCO-C3-PEG4-NH2 linker (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase conjugate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The final step involves the "click" reaction between the DBCO-functionalized intermediate and an azide-containing ligand for the protein of interest.
Materials:
-
DBCO-linker-E3 ligase conjugate (from Protocol 1)
-
Azide-functionalized POI ligand (e.g., (+)-JQ1-PEG4-Azide for targeting BRD4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the DBCO-linker-E3 ligase conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Quantitative Data Analysis
The following table summarizes representative quantitative data for BRD4-targeting PROTACs synthesized using PEG4 linkers. It is important to note that this data is illustrative and the performance of a PROTAC is highly dependent on its specific structure.
| Parameter | Value | Cell Line | Notes |
| Synthesis Yield (Overall) | 15-30% | N/A | Representative yield after two steps and purification. |
| Purity | >95% | N/A | Determined by HPLC. |
| DC50 (Degradation) | <100 nM | Various Cancer Cell Lines | Concentration for 50% degradation of target protein. |
| Dmax (Degradation) | >90% | Various Cancer Cell Lines | Maximum percentage of protein degradation. |
| Ternary Complex Formation (EC50) | 1-10 µM | In vitro assay | Concentration for 50% maximal complex formation. |
Biological Evaluation Protocols
After synthesis and purification, the biological activity of the PROTAC must be evaluated.
Protocol 3: Western Blot for Target Protein Degradation
This protocol determines the extent of target protein degradation in cells treated with the PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate a relevant cancer cell line expressing the target protein (e.g., BRD4) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein band intensity to the loading control to determine the percentage of degradation.
Signaling Pathway Modulation by a BRD4-Targeting PROTAC
PROTACs targeting BRD4 can have significant downstream effects on oncogenic signaling pathways. BRD4 is a key transcriptional coactivator that plays a crucial role in the expression of various oncogenes, most notably c-MYC.
Conclusion
The this compound linker is a cornerstone in the modular and efficient synthesis of PROTACs. Its distinct chemical handles allow for a reliable and sequential conjugation of E3 ligase and POI ligands through well-established amide coupling and strain-promoted click chemistry. The inclusion of a PEG4 spacer further enhances the drug-like properties of the final PROTAC molecule. The protocols and data presented in this guide provide a comprehensive framework for researchers to develop and evaluate novel PROTACs for targeted protein degradation, a promising therapeutic modality for a wide range of diseases. Successful development hinges on the careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
An In-depth Technical Guide to DBCO-C3-PEG4-NH-Boc as an Antibody-Drug Conjugate Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBCO-C3-PEG4-NH-Boc linker, a key component in the development of next-generation Antibody-Drug Conjugates (ADCs). This guide details its core properties, provides detailed experimental protocols for its use, and presents comparative data to inform its application in ADC research and development.
Introduction to this compound in ADC Development
Antibody-Drug Conjugates are a transformative class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical determinant of an ADC's stability, pharmacokinetics, and overall efficacy.
This compound is a heterobifunctional linker that offers significant advantages in ADC design. It features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological processes.[1] This eliminates the need for cytotoxic copper catalysts, which can damage the antibody.[2]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetraethylene glycol spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[3][4] This PEG4 spacer helps to reduce aggregation, minimize steric hindrance, and can improve the pharmacokinetic profile of the conjugate.[3]
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Following deprotection, this amine serves as a versatile attachment point for a cytotoxic payload, typically through the formation of a stable amide or carbamate bond.
The strategic combination of these elements allows for the precise and stable construction of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).
Quantitative Data Summary
The choice of linker technology significantly impacts the physicochemical properties and biological activity of an ADC. The following tables summarize representative data comparing ADCs constructed with a DBCO-PEG4 linker to those made with a traditional maleimide-based linker.
| Parameter | ADC-DBCO (Click Chemistry) | ADC-Maleimide (Thiol Chemistry) | Reference(s) |
| Average DAR | 3.8 - 4.0 (Homogeneous) | 3.5 - 4.5 (Heterogeneous) | |
| % Monomer (by SEC) | >98% | ~95% | |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% |
Table 1: Physicochemical and Stability Comparison. This table highlights the higher homogeneity and stability often observed with ADCs synthesized via click chemistry compared to those synthesized using maleimide chemistry.
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Maleimide IC50 (nM) | Reference(s) |
| BT-474 | High | 0.5 | 0.8 | |
| SK-BR-3 | High | 0.7 | 1.1 | |
| MCF-7 | Low | >100 | >100 |
Table 2: In Vitro Cytotoxicity Comparison. This table demonstrates the potent and target-specific cell-killing activity of ADCs. The slightly lower IC50 values for the ADC-DBCO may be attributed to its higher stability and homogeneity.
Experimental Protocols & Workflows
This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using the this compound linker.
Synthesis of the Amine-Reactive Payload
The first step involves the deprotection of the Boc group from the linker to reveal the primary amine, which is then activated for conjugation to the payload.
Protocol 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting DBCO-C3-PEG4-NH2 is often obtained as a TFA salt.
-
Protocol 2: Conjugation of DBCO-C3-PEG4-Amine to a Carboxylic Acid-Containing Payload
-
Materials:
-
DBCO-C3-PEG4-NH2 (from Protocol 1)
-
Payload with a carboxylic acid group
-
Coupling agents (e.g., HATU and DIPEA, or EDC and NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure (using HATU/DIPEA):
-
Under an inert atmosphere, dissolve the payload (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of DBCO-C3-PEG4-NH2 (1.05 eq) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure DBCO-C3-PEG4-Payload.
-
ADC Synthesis and Purification
The synthesis of the ADC involves a two-step process: modification of the antibody with an azide group, followed by the copper-free click chemistry reaction with the DBCO-functionalized payload.
Protocol 3: ADC Synthesis via Copper-Free Click Chemistry
-
Materials:
-
Azide-modified antibody (prepared using standard protocols with an azide-NHS ester)
-
DBCO-C3-PEG4-Payload (from Protocol 2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Ensure the azide-modified antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
Add the DBCO-C3-PEG4-Payload to the antibody solution. A 1.5 to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.
-
Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Protocol 4: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Detect the eluting species by UV absorbance at 280 nm.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.
-
Protocol 5: Size Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the chromatography at a flow rate of 1.0 mL/min.
-
Detect the eluting species by UV absorbance at 280 nm.
-
Determine the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
Protocol 6: In Vitro Cytotoxicity (MTT) Assay
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC and unconjugated antibody for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.
-
Dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Signaling Pathway Context
The efficacy of an ADC is ultimately determined by the intracellular delivery and action of its cytotoxic payload. Many common payloads, such as auristatins (e.g., MMAE), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The this compound linker represents a significant advancement in ADC technology. Its utilization of copper-free click chemistry facilitates the creation of more homogeneous and stable ADCs with well-defined drug-to-antibody ratios. The integrated PEG4 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers to effectively employ this linker in the design and synthesis of novel, highly targeted cancer therapeutics. The superior control over the final ADC product offered by this technology holds the promise of developing safer and more effective treatments for patients.
References
The Cornerstone of Copper-Free Click Chemistry: An In-depth Technical Guide to the DBCO Group in Bioconjugation
For Immediate Release
In the landscape of modern bioconjugation, the dibenzocyclooctyne (DBCO) group has emerged as a pivotal tool for researchers, scientists, and drug development professionals. Its central role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction, has revolutionized the way biomolecules are labeled, detected, and linked. This technical guide provides a comprehensive overview of the DBCO group, its mechanism of action, key quantitative data, and detailed experimental protocols to empower its effective application in research and therapeutic development.
Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Dibenzocyclooctyne, commonly referred to as DBCO or ADIBO (azadibenzocyclooctyne), is a cyclic alkyne that possesses significant ring strain.[1] This inherent strain is the driving force behind its rapid and specific reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst.[1] This reaction, known as SPAAC, is a cornerstone of bioorthogonal chemistry, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[2]
The key advantages of using DBCO in bioconjugation include:
-
Biocompatibility: The elimination of the need for a copper catalyst makes it suitable for in vivo applications and live-cell imaging.
-
High Specificity and Bioorthogonality: DBCO and azide groups react exclusively with each other, minimizing off-target reactions with other functional groups found in proteins and other biomolecules.
-
Fast Reaction Kinetics: The strained nature of the DBCO ring leads to rapid reaction rates, even at low concentrations.
-
Stability: The resulting triazole linkage formed between the DBCO and azide is highly stable. DBCO-modified biomolecules also exhibit good stability under common storage conditions.
The Mechanism of SPAAC
The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide. The high degree of ring strain in the eight-membered cyclooctyne ring lowers the activation energy of the reaction, allowing it to proceed spontaneously under physiological conditions (aqueous buffer, neutral pH, and ambient temperature).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for DBCO in Bioconjugation
The efficiency and outcome of DBCO-mediated bioconjugation are dependent on several quantitative parameters. The following tables summarize key data for various DBCO derivatives and reaction conditions.
Table 1: Physicochemical Properties of Common DBCO Derivatives
| DBCO Derivative | Molecular Weight ( g/mol ) | Extinction Coefficient (ε) at ~309 nm (M⁻¹cm⁻¹) | Solubility |
| DBCO-NHS Ester | Varies by linker | ~12,000 | DMSO, DMF |
| DBCO-PEG4-NHS Ester | 714.70 | ~12,000 | Soluble in aqueous buffers up to 5.5 mM after initial dissolution in DMSO/DMF. |
| DBCO-PEG12-NHS Ester | 1067.12 | ~12,000 | DMSO, DMF |
| DBCO-NHCO-PEG4-acid | 552.6 | Not specified | DMSO, DMF |
| DBCO-Cy5 | 1211.60 | Not specified for DBCO moiety | DMSO |
Data compiled from multiple sources.
Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25-37°C |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| DBCO (general) | General Azides | 10⁻² - 1 | Not specified |
Note: Reaction rates are influenced by the specific DBCO and azide structures, buffer composition, pH, and temperature. Generally, reactions are faster at higher pH and temperature.
Table 3: Stability of DBCO
| Condition | Stability Profile | Notes |
| Storage (Solid) | Stable for at least one year at -20°C. | DBCO-NHS esters are moisture-sensitive and should be stored desiccated. |
| Storage (in DMSO) | Stable for a few months at -20°C. | It is recommended to prepare fresh solutions of reactive esters (e.g., NHS) before use. |
| Aqueous Buffers | Generally stable, but can degrade over time. | DBCO-modified IgG loses about 3-5% reactivity over 4 weeks at 4°C or -20°C. |
| pH | Sensitive to acidic conditions (pH < 5). | Stable in the typical bioconjugation pH range of 6-9. |
| Reducing Agents | Can be unstable in the presence of some reducing agents like TCEP. Less stable than BCN in the presence of TCEP and glutathione (GSH). | If reducing conditions are necessary, BCN may be a more suitable alternative. |
| Thiols | Can react with free thiols. | Avoid buffers containing high concentrations of sulfhydryl-containing components. |
Experimental Protocols
The following sections provide detailed methodologies for the labeling of proteins with DBCO and the subsequent SPAAC reaction.
Protocol 1: Labeling of Amine-Containing Proteins with DBCO-NHS Ester
This two-step process involves the initial labeling of a protein with a DBCO moiety, followed by the copper-free click reaction with an azide-functionalized molecule.
Caption: Experimental workflow for protein labeling with DBCO-NHS ester and subsequent SPAAC.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
-
Azide-functionalized molecule for conjugation.
Procedure: DBCO Labeling
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete with the NHS ester reaction.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so minimize exposure to air.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. The final DMSO/DMF concentration should be kept below 20% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Procedure: Copper-Free Click Reaction (SPAAC)
-
Reaction Setup: Mix the purified DBCO-labeled protein with the azide-modified molecule. A 1.5- to 10-fold molar excess of one component is recommended to drive the reaction. For antibody-oligonucleotide conjugation, a 2-4x molar excess of the azide-modified oligo is often used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification (Optional): If necessary, purify the final conjugate to remove excess unreacted azide-molecule using methods like HPLC, size-exclusion chromatography, or dialysis.
Characterization of DBCO-Protein Conjugates
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry: The DOL, which is the average number of DBCO molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
The DOL can be calculated using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances of the conjugate at 280 nm and 309 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90 for IgG).
Confirmation by HPLC: Reverse-phase HPLC (RP-HPLC) can be used to confirm successful labeling. The conjugation of the hydrophobic DBCO group to a protein will result in an increased retention time compared to the unlabeled protein.
Troubleshooting and Optimization
Caption: Logical troubleshooting workflow for low-yield DBCO conjugation reactions.
Common issues and their solutions are summarized in the table below.
Table 4: Troubleshooting Guide for DBCO Bioconjugation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded DBCO-NHS ester due to moisture. | Use fresh reagents. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Presence of primary amines (e.g., Tris) in the protein buffer during NHS ester reaction. | Perform a buffer exchange into an amine-free buffer like PBS before labeling. | |
| Presence of sodium azide in the buffer during the SPAAC reaction. | Remove sodium azide from all buffers used for the click chemistry step. | |
| Suboptimal reaction conditions (molar ratio, time, temperature). | Increase the molar excess of one reactant (typically the less precious one). Increase incubation time or temperature (e.g., from 4°C to room temperature). | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 20%. |
Conclusion
The DBCO group is a powerful and versatile tool in the field of bioconjugation, enabling the precise and efficient construction of complex biomolecular architectures. Its role in copper-free click chemistry has significantly impacted drug development, diagnostics, and fundamental biological research. By understanding the underlying principles, quantitative parameters, and detailed experimental protocols outlined in this guide, researchers can effectively harness the capabilities of DBCO to advance their scientific endeavors.
References
The Pivotal Function of the PEG4 Spacer in DBCO Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the payload is a critical determinant of success. Dibenzocyclooctyne (DBCO) linkers have become a cornerstone for copper-free click chemistry (SPAAC), enabling precise and bioorthogonal conjugation. The incorporation of a short, hydrophilic tetraethylene glycol (PEG4) spacer within these linkers is a key design feature that imparts numerous strategic advantages. This technical guide provides an in-depth analysis of the multifaceted functions of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Core Functions of the PEG4 Spacer
The PEG4 spacer, consisting of four repeating ethylene glycol units, is not merely a passive connector. It actively modulates the physicochemical and biological properties of the DBCO linker and the final bioconjugate.
Enhanced Hydrophilicity and Solubility
A primary challenge in bioconjugation is the poor aqueous solubility of many components, including the DBCO moiety itself and potent cytotoxic payloads, which are often hydrophobic. The PEG4 spacer, with its hydrophilic ether oxygens, significantly improves the water solubility of the entire construct. This prevents aggregation, which can compromise biological activity and lead to rapid clearance from circulation.[1][2] The improved solubility ensures that conjugation reactions can be performed in aqueous buffers under biocompatible conditions, minimizing the need for organic co-solvents that could denature sensitive biomolecules like antibodies.[2]
Mitigation of Steric Hindrance
The defined length of the PEG4 spacer provides critical spatial separation between the bulky DBCO group and the biomolecule to which it is attached.[3] This extension minimizes steric hindrance, allowing the DBCO moiety to efficiently access and react with its target azide on a large protein or cell surface.[4] This can lead to faster, more efficient, and more complete conjugation reactions, which is crucial for achieving a uniform Drug-to-Antibody Ratio (DAR) in ADC production.
Improved Pharmacokinetics (PK) and Biocompatibility
The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. Even a short PEG4 spacer contributes to this effect by increasing the hydrodynamic radius of the conjugate. This "shielding" effect can reduce renal clearance and protect the conjugate from proteolytic degradation, thereby extending its circulation half-life. A longer half-life increases the probability of the conjugate reaching its target site, such as a tumor, enhancing therapeutic efficacy. Furthermore, the hydrophilic PEG chains can mask hydrophobic and potentially immunogenic epitopes of the payload or linker, reducing the risk of an adverse immune response.
Preservation of Biological Activity
While providing necessary spacing, the PEG4 linker is short and flexible enough to avoid interfering with the biological function of the conjugated molecule. For instance, in an ADC, the spacer ensures that the payload does not obstruct the antigen-binding sites of the antibody. Conversely, it allows the payload the necessary conformational freedom to interact with its intracellular target upon release. However, linker length is a critical optimization parameter, as excessively long PEG chains can sometimes negatively impact binding affinity due to steric hindrance or unfavorable conformational changes.
Quantitative Analysis of PEG Spacer Impact
The selection of a linker is a data-driven process. The following tables summarize quantitative data from literature, illustrating the impact of PEG spacers on key performance parameters of bioconjugates.
Table 1: Physicochemical Properties - Linker Solubility
| Compound | Spacer | Aqueous Solubility | Note |
| DBCO-NHS Ester | None | Poorly soluble | Requires dissolution in organic solvent (e.g., DMSO) prior to use. |
| DBCO-PEG4-NHS Ester | PEG4 | Soluble up to 5.5 mM | The hydrophilic PEG4 spacer significantly enhances water solubility. |
| DBCO-PEG4-Maleimide | PEG4 | Soluble up to 6.6 mM | The reaction may initially appear cloudy but clears as the reaction proceeds. |
Table 2: In Vitro Biological Activity - Binding Affinity & Cytotoxicity
This table presents data from two different studies. The first part shows the effect of short PEG spacer length on the binding affinity (IC50) of a bombesin analog. The second part illustrates the trade-off between extended half-life and immediate in vitro cytotoxicity for affibody-drug conjugates with no PEG versus long-chain PEG spacers.
| Conjugate / Linker | Spacer Length | IC50 (nM) | In Vivo Half-Life Extension | Reference / Note |
| natGa-NOTA-PEG2 -RM26 | PEG2 | 3.1 ± 0.2 | - | Data from a study on bombesin analogs. A lower IC50 indicates higher binding affinity. |
| natGa-NOTA-PEG3 -RM26 | PEG3 | 3.9 ± 0.3 | - | |
| natGa-NOTA-PEG4 -RM26 | PEG4 | 5.4 ± 0.4 | - | |
| natGa-NOTA-PEG6 -RM26 | PEG6 | 5.8 ± 0.3 | - | |
| Affibody-MMAE | None | ~5 nM (estimated) | 1.0x (Baseline) | Data from a study on affibody-drug conjugates illustrating the general principle. |
| Affibody-MMAE | 4 kDa PEG | 31.9 nM | 2.5x | |
| Affibody-MMAE | 10 kDa PEG | 111.3 nM | 11.2x |
Note: The decrease in immediate in vitro cytotoxicity (higher IC50) with longer PEG chains was compensated by a dramatically improved half-life, leading to superior overall in vivo efficacy in the cited study.
Table 3: Pharmacokinetic (PK) Parameters
The following data, synthesized from a study on ADCs with glucuronide-MMAE linkers, demonstrates the direct relationship between PEG spacer length and improved pharmacokinetic profiles.
| Linker Spacer | Half-Life (t½, hours) | Area Under Curve (AUC, h*µg/mL) | Clearance (mL/day/kg) |
| PEG2 | 100 | 3,500 | 17.0 |
| PEG4 | 160 | 5,600 | 11.0 |
| PEG8 | 280 | 9,800 | 6.1 |
| PEG12 | 280 | 10,000 | 6.0 |
| PEG24 | 290 | 10,000 | 5.8 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers).
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis and characterization of an ADC using a DBCO-PEG4 linker.
Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol describes the covalent attachment of the DBCO-PEG4 linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
DBCO-PEG4-NHS ester.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns (e.g., 7K MWCO) for purification.
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in PBS, pH 8.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. For example, for a 5 mg/mL antibody solution (~33 µM), add the NHS ester to a final concentration of ~0.33-0.66 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS ester and quenching reagent by buffer exchange using a spin desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the resulting DBCO-labeled antibody using a BCA assay or by measuring absorbance at 280 nm.
Protocol 2: Azide-Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol details the conjugation of an azide-functionalized payload to the DBCO-labeled antibody.
Materials:
-
DBCO-labeled antibody from Protocol 1.
-
Azide-functionalized payload (e.g., cytotoxic drug) dissolved in DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a reaction tube, combine the DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-modified payload.
-
Incubation: Incubate the reaction overnight (12-18 hours) at 4°C or for 4 hours at room temperature with gentle mixing, protected from light.
-
Purification: Purify the resulting ADC to remove unreacted payload and other impurities. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.
-
Final Formulation: Exchange the purified ADC into a suitable formulation buffer for storage and downstream applications.
Protocol 3: ADC Characterization by HIC-HPLC for DAR Calculation
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species.
Materials:
-
Purified ADC.
-
HIC HPLC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL using Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC) will be resolved. Unconjugated antibody (DAR 0) elutes first, followed by species with increasing hydrophobicity (higher DAR).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)
-
Mandatory Visualizations
Logical Diagram: Functional Contributions of the PEG4 Spacer
This diagram illustrates the cause-and-effect relationship between the intrinsic properties of the PEG4 spacer and the resulting benefits for the final bioconjugate.
Caption: Functional benefits derived from the intrinsic properties of the PEG4 spacer.
Experimental Workflow: ADC Synthesis and Characterization
This diagram outlines the key steps involved in creating and analyzing an Antibody-Drug Conjugate using a DBCO-PEG4 linker.
Caption: Workflow for ADC synthesis and characterization using a DBCO-PEG4 linker.
Conclusion
The inclusion of a PEG4 spacer in DBCO linkers is a critical design choice that confers a multitude of benefits essential for the development of robust and effective bioconjugates. By enhancing aqueous solubility, minimizing steric hindrance, and improving pharmacokinetic profiles, the PEG4 spacer addresses fundamental challenges in conjugating complex biomolecules and hydrophobic payloads. The quantitative data clearly demonstrates a trade-off between linker length, binding affinity, and in vivo stability, underscoring the importance of optimizing the spacer for each specific application. For researchers in drug development, a thorough understanding of the PEG4 spacer's function is paramount to designing next-generation targeted therapies with an improved therapeutic index.
References
The Gatekeeper of Reactivity: An In-depth Technical Guide on the Importance of the Boc Protecting Group in DBCO-C3-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), precision and control are paramount. The heterobifunctional linker, DBCO-C3-PEG4-NH-Boc, represents a powerful tool in this arena, enabling the covalent linkage of biomolecules with exquisite specificity. At the heart of its controlled reactivity lies the tert-butyloxycarbonyl (Boc) protecting group. This technical guide delves into the critical role of the Boc group in the this compound linker, providing a comprehensive overview of its function, experimental protocols for its removal, and its strategic importance in multi-step conjugation workflows.
Deconstructing this compound: A Multi-Functional Linker
To appreciate the significance of the Boc group, it is essential to understand the individual components of the this compound molecule:
-
Dibenzocyclooctyne (DBCO): This is the bioorthogonal reactive handle of the linker. DBCO groups participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction.[1] This reaction is highly efficient and specific for azide-containing molecules, and notably, it proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1]
-
Propyl (C3) Spacer: The three-carbon alkyl chain provides a simple spatial separation between the DBCO and the PEG moiety.
-
Tetraethylene Glycol (PEG4): The PEG linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, a crucial property when working with biological samples.[2] It also provides flexibility and reduces steric hindrance between the conjugated partners.[2]
-
Amine (NH): The primary amine is the functional group intended for conjugation to a target molecule, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester.
-
tert-Butyloxycarbonyl (Boc): This is a thermolabile and acid-labile protecting group that "caps" the primary amine, rendering it temporarily unreactive.
The Crucial Role of the Boc Protecting Group: Ensuring Orthogonal Reactivity
The primary function of the Boc group in this compound is to act as a temporary "gatekeeper" for the amine's reactivity. This is a central concept in orthogonal protection strategy , which allows for the selective modification of one functional group in a molecule while others remain inert.[3]
Without the Boc group, the terminal amine of the linker would be free to react with any electrophilic species it encounters. This could lead to a number of undesirable outcomes in a multi-step synthesis or bioconjugation:
-
Uncontrolled Polymerization: In the presence of other linker molecules with activated carboxyl groups, the unprotected amine could lead to the formation of polymers.
-
Undesired Side Reactions: The nucleophilic amine could react with other functional groups on the target biomolecule, leading to a heterogeneous mixture of products.
-
Inhibition of the DBCO-Azide Reaction: The free amine could potentially interfere with the SPAAC reaction, reducing its efficiency.
By protecting the amine with the Boc group, researchers can first perform the highly specific copper-free click chemistry reaction between the DBCO moiety and an azide-functionalized molecule. Once this initial conjugation is complete, the Boc group can be selectively removed under acidic conditions to reveal the amine, which is then available for a subsequent, controlled reaction with a second molecule. This stepwise approach is fundamental for the construction of complex bioconjugates.
Quantitative Data and Experimental Protocols
Boc Deprotection: Revealing the Amine
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The carbamate is stable under basic and nucleophilic conditions, providing excellent orthogonality with many other protecting groups and reaction conditions.
| Parameter | Typical Conditions |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | Room temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours |
Detailed Protocol for Boc Deprotection of this compound:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a clean, dry glass vial.
-
Acid Addition: Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). For example, add 1 mL of TFA to 1 mL of the linker solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected product will have a lower Rf value on a silica TLC plate due to the presence of the free amine.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, it is recommended to co-evaporate the residue with toluene or DCM (3 x 10 mL).
-
Product Isolation: The deprotected product, DBCO-C3-PEG4-amine, will be obtained as a TFA salt. This can be used directly in subsequent reactions or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, followed by extraction with an organic solvent.
Subsequent Amine Conjugation
Once deprotected, the free amine of DBCO-C3-PEG4-amine can be conjugated to a molecule containing a carboxylic acid or an activated ester (e.g., an NHS ester).
General Protocol for Conjugation to a Carboxylic Acid:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add a solution of the deprotected DBCO-C3-PEG4-amine (as the free base) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as silica gel chromatography or reverse-phase HPLC.
Visualizing the Workflow and Importance of the Boc Group
The following diagrams illustrate the strategic role of the Boc protecting group in a sequential bioconjugation workflow.
Figure 1. A typical sequential bioconjugation workflow.
Figure 2. Logical relationship of Boc protection in ensuring a controlled reaction pathway.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable component of the this compound linker. Its presence enables a robust and highly controlled orthogonal conjugation strategy, which is fundamental for the synthesis of well-defined and homogeneous bioconjugates. By temporarily masking the reactive amine, the Boc group ensures that the bioorthogonal DBCO-azide reaction can proceed with high fidelity. Subsequent, facile deprotection under acidic conditions then unmasks the amine for a second, targeted conjugation event. This level of control is critical for researchers and drug development professionals who rely on precision and reproducibility in the construction of complex biomolecular architectures for therapeutic and diagnostic applications.
References
An In-depth Technical Guide to DBCO-C3-PEG4-NH-Boc for Protein Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies for utilizing DBCO-C3-PEG4-NH-Boc in protein labeling and modification. This versatile reagent is a cornerstone of modern bioconjugation, enabling the precise attachment of various functionalities to proteins through a two-step process involving deprotection and subsequent conjugation.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key chemical motifs:
-
Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific formation of a stable triazole linkage with azide-containing molecules under physiological conditions, eliminating the need for cytotoxic copper catalysts.
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetraethylene glycol spacer that enhances the aqueous solubility of the reagent and the resulting bioconjugate. It also reduces steric hindrance and minimizes non-specific interactions.
-
Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a commonly used protecting group in organic synthesis that is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the reactive primary amine.
The unique combination of these functionalities makes this compound a valuable tool for researchers seeking to introduce a DBCO moiety onto a molecule for subsequent SPAAC ligation. The protected amine allows for controlled, sequential conjugation strategies.
Chemical Properties and Data Presentation
A summary of the key quantitative data for this compound and related compounds is presented below for easy comparison.
| Property | This compound | Deprotected DBCO-C3-PEG4-Amine |
| Molecular Formula | C₃₈H₅₁N₃O₁₀ | C₃₃H₄₃N₃O₈ |
| Molecular Weight | 709.8 g/mol | 609.7 g/mol |
| Purity | Typically ≥95% | Dependent on deprotection and purification efficiency |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Increased aqueous solubility after deprotection |
| Storage Conditions | -20°C, desiccated | -20°C for short-term, -80°C for long-term storage in solution |
| Reactive Groups | DBCO, Boc-protected amine | DBCO, primary amine |
Mechanism of Action and Experimental Workflows
The utility of this compound in protein modification follows a two-stage process: Boc deprotection followed by either conjugation of the revealed amine or subsequent SPAAC reaction of the DBCO group.
Stage 1: Boc Deprotection
The first critical step is the removal of the Boc protecting group to expose the primary amine. This is typically achieved under acidic conditions.
Stage 2: Protein Labeling via Amine Conjugation
Once deprotected, the primary amine on the DBCO-C3-PEG4 linker can be conjugated to a protein of interest. This is typically achieved by forming a stable amide bond with an activated carboxylic acid group on the protein.
Stage 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO-labeled protein can then be reacted with a molecule containing an azide group. This copper-free click chemistry reaction is highly specific and efficient, forming a stable triazole linkage.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The crude product can be purified by dissolving it in an organic solvent and washing with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
For higher purity, the deprotected product can be purified by silica gel column chromatography.
Protocol 2: Protein Labeling with Deprotected DBCO-C3-PEG4-Amine
This protocol describes the conjugation of the deprotected DBCO-amine to a protein via its carboxylic acid groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
Deprotected DBCO-C3-PEG4-Amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh 100 mM stock solutions of EDC and NHS in reaction buffer (e.g., MES buffer, pH 6.0).
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Dissolve the deprotected DBCO-C3-PEG4-Amine in a compatible solvent (e.g., DMSO) and add it to the activated protein solution. A 10- to 20-fold molar excess of the DBCO-amine over the protein is a good starting point. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the conjugation buffer.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted activated carboxyl groups. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., spin desalting column) or dialysis against a suitable buffer.
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of the DBCO-labeled protein in the reaction buffer.
-
Add the azide-containing molecule to the protein solution. A 1.5- to 10-fold molar excess of the azide molecule over the DBCO-labeled protein is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
The resulting conjugate can be purified from unreacted azide molecules using size-exclusion chromatography or dialysis if necessary.
Applications in Studying Signaling Pathways
The ability to specifically label proteins with a wide range of functionalities makes this compound a powerful tool for studying cellular signaling pathways.
HER2 Signaling Pathway in Cancer Therapy
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer therapy.[1][2][3] Antibody-drug conjugates (ADCs) that target HER2-positive cancer cells are a major therapeutic strategy. DBCO-based linkers can be used to attach cytotoxic drugs to HER2-targeting antibodies.
EGFR Signaling Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and is often dysregulated in cancer.[4][5] Bioorthogonal labeling allows for the attachment of fluorescent probes to EGFR or its interacting partners, enabling detailed studies of receptor trafficking and downstream signaling events through techniques like single-particle tracking.
PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. This compound can serve as a versatile linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.
Quantitative Data and Performance Comparison
The efficiency of protein labeling can be influenced by several factors, including the reactivity of the functional groups, reaction conditions, and the properties of the protein itself.
| Parameter | Deprotected DBCO-C3-PEG4-Amine (Amide Coupling) | DBCO-NHS Ester (Amine Coupling) |
| Reaction Steps | 2 (Activation of protein carboxyls, then conjugation) | 1 (Direct conjugation) |
| Reaction Time | Longer (Activation: 15-30 min; Conjugation: 1-12 hours) | Shorter (30 min - 2 hours) |
| Reaction pH | Activation: pH 6.0; Conjugation: pH 7.2-8.0 | pH 7.0-8.5 |
| Reagent Stability | Amine is stable. EDC/NHS solutions should be prepared fresh. | NHS ester is moisture-sensitive and prone to hydrolysis; should be used immediately after reconstitution. |
| Control over Labeling | More control as the activation and conjugation steps are separate. | Less control, as the reaction proceeds immediately upon addition of the reagent. |
| Potential Side Reactions | Potential for EDC-mediated crosslinking of proteins if NHS is not used or is used at insufficient concentrations. | Hydrolysis of the NHS ester is a competing reaction that reduces labeling efficiency. |
| Labeling Efficiency | Generally high, but dependent on efficient activation of carboxyl groups. | Consistently reported as high to near-quantitative, but can be affected by hydrolysis. |
Stability of Conjugates
The stability of the final bioconjugate is critical for its application. The linkages formed using this compound are generally very stable.
-
Amide Bond: The amide bond formed between the deprotected amine of the linker and a protein's carboxyl group is highly stable under a wide range of physiological conditions due to resonance stabilization. It is resistant to hydrolysis at neutral pH.
-
Triazole Linkage: The triazole ring formed during the SPAAC reaction is exceptionally stable and resistant to cleavage under biological conditions.
-
DBCO Group: The DBCO group itself shows good stability. However, prolonged storage of DBCO-labeled proteins (e.g., several weeks at 4°C or -20°C) may lead to a gradual loss of reactivity towards azides.
Conclusion
This compound is a highly versatile and powerful tool for protein labeling and modification. Its unique trifunctional nature allows for a controlled, stepwise approach to bioconjugation. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize this reagent to create well-defined protein conjugates for a wide array of applications in basic research, diagnostics, and therapeutic development. The ability to perform these modifications under biocompatible conditions opens up exciting possibilities for studying and manipulating biological processes in living systems.
References
The Strategic Integration of DBCO-C3-PEG4-NH-Boc in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, demanding sophisticated molecular tools to enhance drug efficacy and minimize off-target effects. Among these, the heterobifunctional linker DBCO-C3-PEG4-NH-Boc has emerged as a critical component in the design and synthesis of cutting-edge drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, role in bioconjugation, and comprehensive experimental protocols for its application.
Core Attributes of this compound
This compound is a versatile linker molecule meticulously designed with three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer with a three-carbon (C3) alkyl chain, and a Boc-protected amine (-NH-Boc). This unique architecture provides a powerful toolkit for the covalent linkage of biomolecules.
The DBCO group is at the heart of its functionality, enabling copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific for azide-containing molecules, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.
The PEG4 spacer is not merely a linker but a critical modulator of the physicochemical properties of the resulting conjugate. The hydrophilic nature of the polyethylene glycol chain enhances the aqueous solubility of the linker and, consequently, the final drug conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[1][2] This improved solubility helps to prevent aggregation and can lead to improved pharmacokinetic profiles.[3][4] The PEG4 spacer also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the components.[1]
The Boc-protected amine provides a stable, yet readily cleavable, functional group for further conjugation. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal a primary amine. This amine can then be used to attach the linker to a payload or other molecule of interest through standard amine-reactive chemistries, such as NHS ester or carbodiimide coupling.
Physicochemical and Bioconjugation Properties
The successful application of this compound in drug delivery hinges on a clear understanding of its quantitative parameters. The following tables summarize key data related to its properties and its use in bioconjugation.
| Property | Value | Reference(s) |
| Molecular Formula | C38H51N3O10 | |
| Molecular Weight | 709.83 g/mol | |
| Purity | Typically ≥95-98% (by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated | |
| Appearance | Viscous liquid or solid |
| Bioconjugation Parameter | Value / Observation | Reference(s) |
| SPAAC Reaction Rate (k₂) | 0.5–1.2 M⁻¹s⁻¹ at 25°C, enabling complete conjugation within 30 minutes at micromolar concentrations. | |
| SPAAC Reaction Specificity | No cross-reactivity with thiols, alcohols, or amines under physiological conditions. | |
| Conjugation Efficiency | Consistently reported as high to near-quantitative. | |
| UV-Vis Absorbance (DBCO) | ~309-310 nm, which can be monitored to track the progress of the SPAAC reaction. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound, from Boc deprotection to the synthesis of ADCs and PROTACs.
Boc Deprotection of this compound
The removal of the Boc protecting group is the initial step to enable the conjugation of the amine terminus.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions, add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine (DBCO-C3-PEG4-NH2) can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate under reduced pressure.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-stage process for creating an ADC: first, the payload is conjugated to the deprotected DBCO-C3-PEG4-NH2 linker, and then the DBCO-linker-payload is conjugated to an azide-modified antibody.
Stage 1: Conjugation of Payload to DBCO-C3-PEG4-NH2
-
Activate Payload: If the payload has a carboxylic acid group, activate it to an NHS ester. Dissolve the payload and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2. Add a coupling agent like Dicyclohexylcarbodiimide (DCC) at a 1:1.1 molar ratio relative to the payload. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Amine Coupling: Add the deprotected DBCO-C3-PEG4-NH2 to the activated payload solution. The reaction is typically stirred for 2-4 hours at room temperature.
-
Purification: Purify the DBCO-linker-payload conjugate using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Stage 2: Conjugation to Azide-Modified Antibody
-
Antibody Preparation: Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
SPAAC Reaction: Add the purified DBCO-linker-payload to the azide-modified antibody solution. A 1.5 to 5-fold molar excess of the DBCO-linker-payload is often used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or 2-4 hours at room temperature.
-
Purification: Remove excess, unreacted DBCO-linker-payload and byproducts using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC using the this compound linker to connect a target protein-binding ligand and an E3 ligase ligand. This example assumes the target-binding ligand is azide-functionalized and the E3 ligase ligand has a free amine.
Stage 1: Conjugation of E3 Ligase Ligand to Deprotected DBCO-C3-PEG4-NH2
-
Amide Coupling: Dissolve the deprotected DBCO-C3-PEG4-NH2 (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
Stage 2: Conjugation to Azide-Functionalized Target-Binding Ligand
-
SPAAC Reaction: Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target-binding ligand (1.1 eq) in anhydrous DMSO.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.
-
Purification: Purify the final PROTAC by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the general mechanism of action for drug delivery systems employing this compound.
Conclusion
This compound stands as a testament to the advancements in linker technology for drug delivery. Its trifunctional design, leveraging the power of copper-free click chemistry, the physicochemical benefits of a PEG spacer, and the versatility of a protected amine, provides a robust platform for the construction of highly specific and effective therapeutic conjugates. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the full potential of this linker in the development of next-generation ADCs, PROTACs, and other targeted drug delivery systems. As the field continues to move towards more homogeneous and precisely engineered therapeutics, the strategic implementation of linkers like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
An In-depth Technical Guide to the Hydrophilicity of DBCO-C3-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity of DBCO-C3-PEG4-NH-Boc, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. Understanding the hydrophilic nature of this linker is paramount for optimizing reaction conditions, ensuring the solubility of resulting conjugates, and predicting their in vivo behavior.
Core Concepts: Structure and the Role of PEGylation
This compound is a molecule composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation with azide-containing molecules.
-
Polyethylene Glycol (PEG): A short tetra-ethylene glycol (PEG4) spacer. The inclusion of this PEG chain is the primary contributor to the molecule's hydrophilicity. PEGylation, the process of attaching PEG chains, is a well-established method to increase the aqueous solubility and biocompatibility of molecules.
-
Boc-protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This functionality allows for further conjugation following deprotection.
The PEG component significantly enhances the solubility of the otherwise hydrophobic DBCO moiety in aqueous environments, a critical feature for biological applications.[1][2]
Quantitative Data on Physicochemical Properties
While specific experimental values for the hydrophilicity of this compound are not extensively published, the table below summarizes its known physicochemical properties and provides context with related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C38H51N3O10 | [3] |
| Molecular Weight | 709.8 g/mol | [3][4] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Aqueous Solubility | The PEG4 linker increases the water solubility of the compound. Quantitative data is not readily available; however, the presence of the PEG chain suggests significantly enhanced aqueous solubility compared to non-PEGylated DBCO linkers. | |
| Calculated logP (clogP) | Not available. However, for comparison, the clogP of the non-sulfonated crosslinker DSS is -0.046, while its sulfonated (more hydrophilic) counterpart, BS3, has a clogP of -4.34. This illustrates the significant impact of hydrophilic moieties on the logP value. |
Experimental Protocols for Hydrophilicity Assessment
To quantitatively assess the hydrophilicity of this compound, two standard experimental protocols are recommended: the shake-flask method for aqueous solubility and the shake-flask or HPLC method for determining the octanol-water partition coefficient (logP).
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound of known concentrations in the analysis solvent (e.g., 50% acetonitrile in water).
-
Analyze the filtered supernatant using a validated HPLC method to determine the concentration of the dissolved compound.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
-
Protocol for Determining logP (Shake-Flask Method)
This protocol measures the partitioning of a compound between an aqueous and an immiscible organic phase.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Phase Saturation:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated PBS.
-
In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound.
-
Vortex the mixture vigorously for several minutes to allow for partitioning.
-
Centrifuge the tube to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Visualizations: Diagrams of Key Processes
Chemical Structure of this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway
Experimental Workflow for Hydrophilicity Assessment
Conclusion
The hydrophilicity of this compound, conferred primarily by its PEG4 spacer, is a critical attribute for its successful application in bioconjugation. This property facilitates its use in aqueous-based biological systems, enhancing the solubility of the resulting conjugates and potentially improving their pharmacokinetic profiles. While quantitative hydrophilicity data for this specific linker is limited, the experimental protocols outlined in this guide provide a robust framework for its determination. The provided diagrams offer a clear visualization of its structure, reaction pathway, and a workflow for its characterization, serving as a valuable resource for researchers in drug development and related scientific fields.
References
In-Depth Technical Guide to DBCO-C3-PEG4-NH-Boc: A Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of DBCO-C3-PEG4-NH-Boc, a heterobifunctional linker integral to the advancement of bioconjugation, targeted drug delivery, and proteomics.
Core Molecular Attributes
This compound is a key reagent in the field of bioorthogonal chemistry. Its structure is meticulously designed to feature three critical components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functionalities makes it a versatile tool for the precise and efficient covalent linkage of biomolecules.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₅₁N₃O₁₀ | [1] |
| Molecular Weight | 709.8 g/mol | [1][2] |
| Purity | Typically ≥95-98% | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Principle of Reactivity and Application
The primary application of this compound lies in its ability to participate in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety, a strained alkyne, reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.
The molecule features a tetraethylene glycol (PEG4) spacer, which enhances the hydrophilicity and bioavailability of the resulting conjugate, reduces steric hindrance, and can improve pharmacokinetic properties. The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or NHS esters.
This dual functionality makes this compound a valuable linker in the synthesis of complex biomolecular constructs, including:
-
Antibody-Drug Conjugates (ADCs): For the targeted delivery of cytotoxic agents to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): Bifunctional molecules that induce the degradation of specific target proteins.
-
Fluorescent Labeling: For the site-specific attachment of imaging agents to biomolecules.
-
Surface Immobilization: For the attachment of proteins, peptides, or other molecules to surfaces for diagnostic or research applications.
Experimental Protocols
The use of this compound in a bioconjugation workflow typically involves two key steps: the deprotection of the Boc-protected amine (if the amine functionality is to be used for initial conjugation) and the subsequent copper-free click chemistry reaction. The following are generalized protocols; specific reaction conditions should be optimized for the molecules involved.
Boc Deprotection Protocol
This procedure outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting deprotected product, DBCO-C3-PEG4-NH₂, is often obtained as the TFA salt and can be used directly in the next step or purified further if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol describes the reaction of the DBCO-functionalized molecule with an azide-modified molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
-
Reagent Preparation: Dissolve the DBCO-functionalized and azide-functionalized molecules in the reaction buffer. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMSO or DMF and then added to the aqueous buffer.
-
Reaction Setup: Combine the two solutions in a reaction vessel. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. The optimal time and temperature will depend on the specific reactants. The reaction progress can be monitored by analytical techniques such as HPLC or MS.
-
Purification: The final conjugate can be purified from excess reagents and byproducts using methods appropriate for the biomolecule of interest, such as dialysis, desalting columns, or size-exclusion chromatography (SEC).
Workflow Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
References
Methodological & Application
Step-by-Step Guide for the Application of DBCO-C3-PEG4-NH-Boc in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Publication Date: November 29, 2025
Introduction
DBCO-C3-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and targeted drug delivery, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features three key components: a Dibenzocyclooctyne (DBCO) group, a four-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine.
The DBCO group enables highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for covalent modification of azide-containing molecules in complex biological milieu.[1][2] The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm that minimizes steric hindrance.[3] The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, can be deprotected to reveal a primary amine, which can then be conjugated to various molecules of interest.[4][5]
This document provides detailed application notes and experimental protocols for the effective use of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₅₁N₃O₁₀ | |
| Molecular Weight | 709.8 g/mol | |
| Purity | Typically ≥98% by HPLC | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Experimental Protocols
This section details the protocols for Boc deprotection, subsequent conjugation to a molecule of interest via the deprotected amine, and the final copper-free click chemistry reaction.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, DBCO-C3-PEG4-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of DCM and TFA (typically a 1:1 v/v ratio).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The resulting crude product, often a TFA salt, can be purified by preparative reverse-phase HPLC if necessary.
Experimental Workflow for Boc Deprotection
Caption: Boc deprotection workflow.
Protocol 2: Conjugation of DBCO-C3-PEG4-NH2 to a Carboxylic Acid-Containing Molecule
This protocol details the conjugation of the deprotected linker to a molecule of interest (e.g., a small molecule drug, biotin) containing a carboxylic acid group via amide bond formation.
Materials:
-
DBCO-C3-PEG4-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of DBCO-C3-PEG4-NH2 (1.0 equivalent) in a minimum amount of anhydrous DMF or DMSO to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by an appropriate method (e.g., LC-MS, HPLC).
-
Purify the DBCO-functionalized molecule using reversed-phase HPLC.
General Workflow for Amine Conjugation
Caption: Amide bond formation workflow.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-modified biomolecule (e.g., an antibody, protein, or nucleic acid).
Materials:
-
DBCO-functionalized molecule (from Protocol 2)
-
Azide-modified biomolecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer. For antibodies, a concentration of 1-5 mg/mL is typical.
-
Add the DBCO-functionalized molecule to the biomolecule solution. A 2- to 10-fold molar excess of the DBCO-reagent is often used. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purify the final conjugate to remove excess, unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Value/Range | Reference(s) |
| Molar Excess (DBCO to Azide) | 2 to 10-fold | |
| Reaction Buffer | PBS, pH 7.0-7.4 | |
| Reaction Temperature | 4°C to 25°C | |
| Reaction Time | 1-12 hours |
SPAAC Reaction Workflow
Caption: SPAAC reaction workflow.
Application in PROTAC Development
This compound is a valuable tool for the synthesis of PROTACs. The general strategy involves synthesizing or obtaining an E3 ligase ligand and a target protein ligand, one functionalized with an azide and the other with a reactive group for conjugation with the deprotected amine of the DBCO linker.
PROTAC Synthesis Workflow
Caption: PROTAC synthesis workflow.
Characterization of Conjugates
Accurate characterization of the final bioconjugate is critical. For ADCs, determining the drug-to-antibody ratio (DAR) is essential.
Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity imparted by the drug-linker. | Provides information on drug distribution. | May not provide precise mass information. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and determines their precise molecular weights. | Highly accurate and detailed characterization. | Requires specialized instrumentation. | |
| UV/Vis Spectroscopy | Calculates average DAR based on the absorbance of the protein and the DBCO group. | Simple, rapid, and readily available. | Lacks detailed information on distribution. |
Stability and Storage
Proper handling and storage are crucial to maintain the reactivity of DBCO-containing molecules.
Stability Profile of DBCO Moiety
| Condition | Observation | Reference(s) |
| pH | Sensitive to acidic conditions (pH < 5). | |
| Aqueous Solution | Can degrade over time; working solutions should be prepared fresh. | |
| Storage Temperature | Long-term storage at -20°C is recommended. | |
| Long-term Stability | Reactivity can decrease over time due to oxidation and hydration (3-5% loss over 4 weeks at 4°C or -20°C). |
Important Considerations:
-
Avoid buffers containing sodium azide, as it will react with the DBCO group.
-
When conjugating to the amine group, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.
By following these detailed protocols and considering the information provided, researchers, scientists, and drug development professionals can effectively utilize this compound for a wide range of bioconjugation applications.
References
Application Notes and Protocols: DBCO-C3-PEG4-NH-Boc in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-C3-PEG4-NH-Boc linker is a versatile heterobifunctional reagent designed for bioconjugation using copper-free click chemistry. This reagent features a Dibenzocyclooctyne (DBCO) group for highly efficient and specific reaction with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The other end of the linker possesses a Boc-protected amine, which, after deprotection, allows for covalent attachment to various biomolecules. The inclusion of a PEG4 spacer enhances water solubility and reduces steric hindrance, making it an ideal tool for creating well-defined bioconjugates in complex biological systems.[1][2]
SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity under physiological conditions (neutral pH and aqueous solutions) without interfering with native biological processes.[3][4] This copper-free approach avoids the cellular toxicity associated with copper-catalyzed click chemistry (CuAAC), making it particularly suitable for in vivo applications, live cell imaging, and the development of targeted therapeutics.[3]
Core Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to monoclonal antibodies.
-
Live Cell Imaging: Labeling of azide-modified biomolecules on or within living cells with fluorescent probes.
-
Biomolecule Labeling: Attachment of biotin, fluorophores, or other tags to proteins, peptides, nucleic acids, and other molecules.
-
Surface Modification: Functionalization of surfaces for proteomics, diagnostics, and biomaterial development.
Data Presentation
Table 1: Quantitative Parameters for SPAAC Reactions with DBCO Linkers
| Parameter | Value | Conditions | Notes |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | Aqueous buffers (PBS, HEPES), Room Temperature | Rate can be influenced by buffer type and pH. HEPES buffer may offer faster kinetics than PBS. |
| Reaction Time | 2 - 12 hours | Room Temperature | Longer incubation times (up to 24 hours) at 4°C can improve yield, especially for sensitive biomolecules. |
| Recommended Molar Ratio (DBCO:Azide) | 1.5 - 3.0 equivalents of the more abundant reagent | PBS, pH 7.4 | Optimizing the molar ratio can enhance conjugation efficiency. |
| Conjugation Efficiency | Often >90% (virtually quantitative) | Optimized conditions | Efficiency can be assessed by SDS-PAGE, HPLC, or mass spectrometry. |
| DBCO Absorbance Maximum | ~309 nm | Aqueous buffers | Allows for monitoring the reaction progress by UV-Vis spectroscopy. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate with DCM three times.
-
The resulting product, DBCO-C3-PEG4-NH2, is often obtained as a TFA salt and can be used directly in the next step or purified further if necessary.
Protocol 2: Conjugation of Deprotected DBCO-C3-PEG4-Amine to a Carboxyl-Containing Molecule
This protocol outlines the conjugation of the deprotected DBCO-linker to a molecule containing a carboxylic acid group, such as a protein or a small molecule, via amide bond formation.
Materials:
-
DBCO-C3-PEG4-NH2 (from Protocol 1)
-
Carboxyl-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS-activated intermediate.
-
-
Conjugation:
-
Immediately add the DBCO-C3-PEG4-NH2 to the activated carboxyl-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-activated molecules.
-
-
Purification:
-
Remove the excess DBCO linker and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the copper-free click reaction between the DBCO-functionalized molecule and an azide-modified molecule.
Materials:
-
DBCO-functionalized molecule (from Protocol 2)
-
Azide-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-modified molecule in the Reaction Buffer.
-
The DBCO-functionalized molecule should already be in a suitable buffer from the previous purification step.
-
-
Perform the Click Reaction:
-
Add the azide-containing molecule to the DBCO-functionalized molecule solution. A 1.5 to 3-fold molar excess of the less abundant component is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purify the Final Conjugate:
-
Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for bioconjugation.
Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).
References
Application Note and Protocol: Boc Deprotection of DBCO-C3-PEG4-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex biomolecules.[1] Its stability under various conditions and its straightforward removal under acidic conditions make it an ideal choice for protecting amine functionalities.[1][2] The deprotection of Boc-protected amines is a critical step in many bioconjugation workflows, enabling the subsequent attachment of molecules such as fluorophores, drugs, or other labels.
This document provides a detailed protocol for the efficient removal of the Boc protecting group from DBCO-C3-PEG4-NH-Boc, yielding the free amine, DBCO-C3-PEG4-NH2. This deprotected product contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a hydrophilic PEG spacer to improve solubility.[3][] The protocol utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc deprotection.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
It is important to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.
Caption: Mechanism of TFA-mediated Boc deprotection.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, protected from light and moisture. |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Use a dry solvent to prevent unwanted side reactions. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Corrosive and toxic; handle in a fume hood with appropriate PPE. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Used for neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Used for drying the organic layer. |
| Diethyl ether, anhydrous | Sigma-Aldrich | Optional, for precipitation of the product. |
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using a solution of TFA in DCM.
4.1. Reaction Setup
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is 10-20 mg/mL.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an equal volume of trifluoroacetic acid (TFA) to the DCM solution to create a 1:1 (v/v) mixture of TFA:DCM. For example, if you used 1 mL of DCM, add 1 mL of TFA.
4.2. Reaction
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Monitoring: The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the free amine, which will appear as a colored spot (typically purple or yellow).
-
LC-MS Monitoring: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
-
The reaction is typically complete within 1-4 hours.
4.3. Work-up and Purification
-
Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with DCM or toluene (add the solvent and evaporate) two to three times.
-
The crude product is often obtained as the TFA salt. For many applications, this salt can be used directly in the next step.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification (Optional): If further purification is needed, the crude product can be purified by preparative reverse-phase HPLC.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight (Starting Material) | ~593 g/mol (varies slightly by manufacturer) |
| Product | DBCO-C3-PEG4-NH2 (as TFA salt or free amine) |
| Molecular Weight (Product) | ~493 g/mol (free amine) |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Reagent:Solvent Ratio | 1:1 (v/v) TFA:DCM |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Analytical Monitoring | |
| TLC | Product has a lower Rf than starting material; ninhydrin positive. |
| LC-MS | Monitor disappearance of starting material and appearance of product. |
| ¹H NMR | Disappearance of the tert-butyl peak (singlet at ~1.4 ppm). |
Experimental Workflow Visualization
Caption: Experimental workflow for Boc deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or degraded TFA. | Extend the reaction time. Use fresh, high-purity TFA. |
| Poor solubility of the starting material. | Increase the solvent volume or try a different solvent system (e.g., TFA neat for a short period). | |
| Low Yield | Product loss during work-up. | Be careful during the extraction and transfer steps. Minimize the number of purification steps if possible. |
| Undesired Side Reactions | Presence of other acid-sensitive functional groups in the molecule. | Consider using milder deprotection conditions if other sensitive groups are present. |
| Alkylation of nucleophilic sites by the tert-butyl cation. | The use of scavengers can be considered, although for this substrate it is generally not necessary. |
References
Application Notes and Protocols for the Removal of the Boc Protecting Group with Trifluoroacetic acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile and clean removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity, volatility (which simplifies product isolation), and efficacy in achieving rapid and complete removal of the Boc group.[1]
This document provides detailed application notes and protocols for the efficient and clean removal of the Boc protecting group from amines using TFA. It covers reaction conditions, protocols for both solution-phase and solid-phase synthesis, potential side reactions and mitigation strategies, and quantitative data to guide experimental design.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism, which can be broken down into the following key steps:[2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.
-
Amine Salt Formation: The newly liberated amine is protonated by the excess TFA present in the reaction mixture to form the corresponding trifluoroacetate salt.
It is critical to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide. Running the deprotection in a closed system is not recommended.
Potential Side Reactions and the Use of Scavengers
A primary challenge during Boc deprotection is the generation of the reactive tert-butyl cation. This electrophile can alkylate nucleophilic residues within the substrate, leading to undesired byproducts. This is a particular concern in peptide synthesis where sensitive amino acid side chains can be modified.
Susceptible Amino Acid Residues:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The nucleophilic thiol group is a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.
To mitigate these side reactions, scavengers are added to the deprotection reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of the product, effectively trapping the carbocation.
Common Scavengers and Their Applications:
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triethylsilane (TES) | Tryptophan | 10-20 equivalents | |
| Triisopropylsilane (TIS) | Tryptophan | 2.5% (v/v) in TFA/H₂O | |
| Thioanisole | Methionine | 5% (v/v) | |
| Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) | |
| Anisole | General | - | |
| Water | General | 2.5-5% (v/v) |
A commonly used scavenger cocktail for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol is suitable for a wide range of Boc-protected amines in a solution.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1 to 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The amount of TFA can range from 2 equivalents to a 1:1 mixture with DCM, depending on the substrate's reactivity. For many substrates, a 20-50% solution of TFA in DCM is effective.
-
After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.
-
The crude product is the TFA salt of the amine. For isolation, it can often be precipitated by the addition of cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a standard procedure in Boc-SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM) for washing
-
TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM to remove residual solvents from the previous coupling step.
-
Add the pre-prepared TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation or by filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection. The optimal conditions are substrate-dependent and may require optimization.
| Parameter | Condition | Notes | Reference(s) |
| TFA Concentration | 2 equivalents to 100% TFA | 20-55% TFA in DCM is common. 55% TFA/DCM can give higher purity than 100% TFA in some cases. | |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred. | |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature. | |
| Reaction Time | 5 minutes to 18 hours | Highly dependent on the substrate and TFA concentration. Typically monitored by TLC or LC-MS. | |
| Work-up | Evaporation, precipitation with ether | Co-evaporation with DCM or toluene removes residual TFA. Basic work-up or ion-exchange resins can be used to obtain the free amine. |
Diagrams
Mechanism of Boc Deprotection by TFA
Caption: The acid-catalyzed mechanism of Boc deprotection with TFA.
Experimental Workflow for Solution-Phase Boc Deprotection
Caption: A typical workflow for Boc deprotection in solution.
References
Application Notes and Protocols for the Use of DBCO-C3-PEG4-NH-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, DBCO-C3-PEG4-NH-Boc, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for a sequential conjugation strategy, enabling the attachment of a cytotoxic payload to the linker first, followed by its conjugation to an antibody. The dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified antibody. The short C3 spacer and the hydrophilic tetra-polyethylene glycol (PEG4) chain enhance solubility and provide optimal spatial separation between the antibody and the payload.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, stepwise synthesis of the linker-payload conjugate.
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that offers a high degree of control over the final conjugate. The overall workflow involves three main stages:
-
Preparation of the Linker-Payload Conjugate: This stage involves the deprotection of the Boc-protected amine on the this compound linker, followed by the covalent attachment of a cytotoxic payload.
-
Modification of the Antibody: The monoclonal antibody (mAb) is chemically modified to introduce azide functional groups onto its surface.
-
Conjugation of the Linker-Payload to the Antibody: The DBCO-functionalized linker-payload is then conjugated to the azide-modified antibody via the bioorthogonal SPAAC reaction.
This methodology allows for the preparation of a well-defined linker-payload component before its attachment to the antibody, which can simplify purification and characterization of the final ADC.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of ADCs using a this compound linker, based on established protocols for similar bioconjugation reactions.
Table 1: Boc Deprotection of this compound
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid is required for efficient removal of the Boc group. |
| Solvent | Dichloromethane (DCM) | Ensures good solubility of the linker. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at a lower temperature and then allowed to warm. |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress by TLC or LC-MS. |
Table 2: Payload Conjugation to Deprotected Linker via EDC/NHS Chemistry
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS | Activates the carboxylic acid group of the payload. |
| Molar Ratio (Payload:EDC:NHS) | 1 : 1.5-2 : 1.2-2 | An excess of coupling reagents is used to ensure efficient activation.[2] |
| Activation Buffer | Anhydrous DMF or DMSO | A non-aqueous solvent is required for the activation step. |
| Conjugation Buffer | PBS, pH 7.2-8.0 | An aqueous buffer at a slightly basic pH is optimal for the reaction with the amine. |
| Molar Ratio (Linker:Activated Payload) | 1 : 1.5-10 | An excess of the activated payload can drive the reaction to completion.[2] |
| Reaction Temperature | Room Temperature or 4°C | The reaction can be performed overnight at 4°C for convenience. |
| Reaction Time | 2 hours - overnight | Monitor reaction progress by TLC or LC-MS. |
Table 3: Antibody Azide Modification
| Parameter | Recommended Value | Notes |
| Azide Reagent | NHS-PEG4-Azide or similar NHS-azide linker | Reacts with primary amines (lysine residues) on the antibody. |
| Molar Excess (NHS-Azide:Antibody) | 10-20 fold | A molar excess is used to achieve a desired degree of labeling. |
| Reaction Buffer | PBS, pH 7.4 | A buffer free of primary amines is essential. |
| Reaction Temperature | Room Temperature | A mild temperature is used to maintain antibody integrity. |
| Reaction Time | 1-2 hours | Longer reaction times may lead to excessive labeling. |
Table 4: DBCO-Linker-Payload Conjugation to Azide-Modified Antibody (SPAAC)
| Parameter | Recommended Value | Notes |
| Molar Excess (DBCO-Linker-Payload:Antibody) | 1.5-5 fold | An excess of the DBCO-containing component is typically used. |
| Reaction Buffer | PBS, pH 7.4 | A biocompatible buffer is used for the click chemistry reaction. |
| Reaction Temperature | 4°C or Room Temperature | The reaction is efficient at both temperatures. |
| Reaction Time | 2-12 hours | The reaction can be performed overnight at 4°C. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting product, DBCO-C3-PEG4-NH2, will be a TFA salt. This can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to Deprotected Linker
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add 1.5-2 equivalents of EDC and 1.2-2 equivalents of NHS (or Sulfo-NHS for improved water solubility of the activated payload).
-
Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated payload.
-
-
Conjugation:
-
Dissolve the deprotected DBCO-C3-PEG4-NH2 (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Add the solution of the NHS-activated payload to the linker solution. Use a 1.5 to 10-fold molar excess of the activated payload.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the DBCO-C3-PEG4-linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR.
Protocol 3: Azide Modification of the Antibody
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to phosphate-buffered saline (PBS), pH 7.4, using a desalting column or centrifugal filter unit.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
NHS-Azide Preparation: Prepare a 10 mM stock solution of an NHS-azide reagent (e.g., NHS-PEG4-Azide) in anhydrous DMSO immediately before use.
-
Reaction:
-
Add a 10-20 fold molar excess of the NHS-azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification: Remove the excess, unreacted NHS-azide reagent by buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal filter unit. Repeat the buffer exchange at least three times.
Protocol 4: SPAAC Conjugation of Linker-Payload to Antibody
-
Reaction Setup:
-
Combine the azide-modified antibody (from Protocol 3) with a 1.5 to 5-fold molar excess of the DBCO-C3-PEG4-linker-payload conjugate (from Protocol 2) in PBS, pH 7.4.
-
-
Incubation: Incubate the reaction mixture at 4°C for 4-12 hours or at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC or mass spectrometry (MS).
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC using SEC.
-
Confirmation: Confirm the successful conjugation and the integrity of the ADC by SDS-PAGE and MS analysis.
-
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action of an antibody-drug conjugate.[3][4]
References
Application Notes and Protocols for DBCO-C3-PEG4-NH-Boc in Biomolecule Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C3-PEG4-NH-Boc is a heterobifunctional linker that plays a crucial role in the advanced bioconjugation strategies utilized in drug delivery, diagnostics, and various research applications.[1][2] This linker incorporates three key components: a Dibenzocyclooctyne (DBCO) group, a 4-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine.[3][4] The DBCO moiety enables highly efficient and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This bioorthogonal reaction proceeds readily in aqueous environments and under physiological conditions, making it ideal for modifying sensitive biomolecules without the need for cytotoxic copper catalysts. The hydrophilic PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product. The Boc-protected amine provides a stable functional group that, upon deprotection, can be used for further conjugation.
Core Advantages of DBCO-Mediated Bioconjugation
The use of DBCO linkers for surface functionalization of biomolecules offers several distinct advantages:
-
Biocompatibility and Bioorthogonality: The SPAAC reaction is a copper-free process, circumventing the issue of copper-induced cytotoxicity, which makes it highly suitable for applications in living cells and in vivo studies. The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.
-
High Efficiency and Fast Kinetics: The inherent ring strain of the DBCO group leads to rapid reaction rates with azide-functionalized molecules, often resulting in high yields of the conjugated product.
-
Specificity: The DBCO group reacts selectively with azides, ensuring precise and targeted conjugation without cross-reactivity with other functional groups commonly found in biomolecules, such as amines and thiols.
-
Stability: Both the DBCO and azide functional groups are stable on biomolecules prior to conjugation, allowing for controlled and sequential reactions. The resulting triazole linkage is highly stable.
-
Enhanced Solubility and Reduced Immunogenicity: The integrated PEG spacer increases the hydrophilicity of the biomolecule, which can improve solubility and reduce aggregation. PEGylation is also known to decrease the immunogenicity of therapeutic proteins.
Key Applications
The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in the development of ADCs, where precise attachment of a cytotoxic drug to an antibody is critical for targeted cancer therapy.
-
PROTACs: This linker can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
-
Surface Modification: Functionalization of surfaces, such as nanoparticles and microarrays, with biomolecules for diagnostic and research purposes.
-
Live Cell Imaging and Labeling: Attachment of fluorescent probes or other imaging agents to biomolecules for tracking and visualization in living systems.
-
Drug Delivery: Modification of drug carriers like liposomes and nanoparticles to improve their pharmacokinetic profiles and enable targeted delivery.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with DBCO-mediated bioconjugation reactions to aid in experimental design.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The component that is more abundant or less critical should be in excess to drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate, but the stability of the biomolecules must be considered. Room temperature (20-25°C) is often a good starting point. |
| Reaction Time | 2 to 12 hours | Reaction times can be extended (up to 24-48 hours) for reactions that proceed more slowly or to maximize yield. |
| pH of Reaction Buffer | 7.0 - 9.0 | The optimal pH should be chosen based on the stability of the specific biomolecules being conjugated. |
| Organic Co-solvent Concentration | < 15-20% | If the DBCO reagent requires an organic solvent like DMSO or DMF for dissolution, its final concentration should be minimized to prevent denaturation of proteins. |
| DBCO UV Absorbance Maximum | ~309-310 nm | This absorbance can be used to monitor the progress of the reaction as the DBCO group is consumed. |
Experimental Protocols
Protocol 1: Deprotection of the Boc Group on this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the this compound in a mixture of DCM and TFA (e.g., a 1:1 volume ratio).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection process using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The crude product is often obtained as a TFA salt. If the free amine is required, the crude material can be purified by preparative reverse-phase HPLC.
Protocol 2: General Procedure for Conjugation of a DBCO-Functionalized Molecule to an Azide-Containing Biomolecule (SPAAC Reaction)
This protocol provides a general workflow for the copper-free click chemistry reaction.
Materials:
-
DBCO-functionalized molecule (e.g., deprotected DBCO-C3-PEG4-NH2)
-
Azide-containing biomolecule (e.g., azide-modified protein or nucleic acid)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF), if required
-
Purification equipment (e.g., desalting column, dialysis tubing, or size-exclusion chromatography system)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the DBCO-functionalized molecule. If it is not readily soluble in the aqueous reaction buffer, first dissolve it in a minimal amount of a suitable organic solvent like DMSO or DMF.
-
Prepare the azide-containing biomolecule in the chosen reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule solution to the azide-containing biomolecule solution. A molar excess of the DBCO reagent (typically 1.5 to 3 equivalents) is recommended to ensure complete conjugation of the azide-labeled molecule.
-
Mix the reaction gently. Avoid vigorous agitation, which can cause protein aggregation.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. For reactions that are known to be slow, the incubation time can be extended.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted DBCO reagent and other small molecules.
-
Purify the conjugate using a method appropriate for the size and properties of the biomolecule, such as a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified conjugate to confirm successful labeling. This can be done by various methods, including UV-Vis spectroscopy (monitoring the decrease in DBCO absorbance around 309 nm), SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: General workflow for biomolecule functionalization.
Caption: SPAAC reaction mechanism.
Caption: Key features of the DBCO linker.
References
Molar Ratio for DBCO-Azide Conjugation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the efficient and specific covalent linking of molecules in complex biological environments. This "click chemistry" reaction, particularly the reaction between a dibenzocyclooctyne (DBCO) group and an azide group, is prized for its bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biochemical processes.[1][] The reaction is biocompatible as it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo studies.[1][][3] This document provides detailed application notes and protocols for performing DBCO-azide conjugation reactions, with a focus on optimizing molar ratios and other critical parameters for successful conjugation.
Key Features of DBCO-Azide Conjugation:
-
Biocompatible: No need for a cytotoxic copper catalyst, making it suitable for in vivo applications.
-
Mild Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature or 4°C.
-
High Efficiency: Forms a stable triazole bond with typically high, often quantitative, yields.
-
Specific & Bioorthogonal: The DBCO and azide groups react specifically with each other, even in the presence of other functional groups like amines and thiols.
-
Stability: Both DBCO and azide-functionalized molecules exhibit long-term stability.
-
Traceable: DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of the reaction progress.
Optimizing Reaction Conditions
The success of a DBCO-azide conjugation reaction is dependent on several factors, including the molar ratio of reactants, temperature, reaction time, and solvent.
Molar Ratio
The optimal molar ratio of DBCO to azide (or vice versa) is crucial for maximizing conjugation efficiency. A molar excess of one reactant is generally recommended to drive the reaction to completion. The choice of which component to use in excess often depends on the relative abundance or preciousness of the starting materials.
| Application | Recommended Molar Ratio (DBCO:Azide) | Key Considerations |
| General Protein Conjugation | 1.5:1 to 3:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Antibody-Oligonucleotide Conjugation | 1:2 to 1:4 (Antibody-DBCO : Azide-Oligo) | A molar excess of the azide-modified oligonucleotide is typically used. |
| Antibody-Small Molecule Conjugation | 1.5:1 to 10:1 (or inverted) | A starting point of 7.5 equivalents of one component is recommended. |
| Nanoparticle-Antibody Conjugation | 1:10 to 1:100 (Nanoparticle-DBCO : Azide-Antibody) | The ratio depends on the desired antibody loading on the nanoparticle surface. |
| Functionalization of Antibodies with DBCO-NHS Ester | 5:1 to 30:1 (DBCO-NHS : Antibody) | Higher excess can lead to precipitation. A 5-10 fold excess often gives the highest subsequent click chemistry yield. |
Temperature and Reaction Time
DBCO-azide reactions are efficient across a range of temperatures, with higher temperatures generally leading to faster reaction rates. The choice of temperature and incubation time should be balanced with the stability of the biomolecules involved.
| Temperature | Typical Incubation Time | Notes |
| Room Temperature (20-25°C) | 2 - 12 hours | Suitable for most applications. |
| 4°C | 12 - 24 hours (or overnight) | Recommended for sensitive biomolecules to maintain their stability. |
| 37°C | Shorter incubation times | Can be used to accelerate the reaction, but biomolecule stability should be monitored. |
Solvents and Buffers
The choice of solvent is critical for maintaining the solubility and stability of the reactants.
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a neutral pH (7.0-7.4) is the most common and preferred buffer for biomolecule conjugations.
-
Organic Co-solvents: If a reactant has poor aqueous solubility, a water-miscible organic solvent such as DMSO or DMF can be used. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.
-
Buffers to Avoid: Buffers containing sodium azide should be strictly avoided as the azide will react with the DBCO reagent. Buffers with primary amines (e.g., Tris, glycine) should be avoided during the NHS ester labeling step.
Experimental Protocols
General Workflow for DBCO-Azide Conjugation
The following diagram illustrates a general workflow for a two-step DBCO-azide conjugation, which is a common strategy, particularly for antibody labeling.
Caption: General workflow for a two-step DBCO-azide conjugation.
Protocol 1: Antibody Labeling with DBCO-NHS Ester and Conjugation to an Azide-Modified Molecule
This protocol describes the labeling of an antibody with DBCO groups via an NHS ester reaction, followed by the copper-free click reaction with an azide-functionalized molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
DBCO-NHS ester dissolved in DMSO (e.g., 10 mM stock solution).
-
Azide-functionalized molecule.
-
Reaction buffer: PBS, pH 7.4.
-
Quenching solution (optional): 100 mM Tris or Glycine in water.
-
Purification tools: Spin desalting columns, dialysis cassettes, or chromatography systems (e.g., SEC, HPLC).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of any primary amine-containing buffers (e.g., Tris) and sodium azide. If necessary, perform a buffer exchange into PBS.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Ensure the final DMSO concentration is below 20% to avoid antibody denaturation.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO-NHS ester, add Tris or Glycine solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column or through dialysis against PBS.
-
-
DBCO-Azide Click Reaction:
-
Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Validation:
-
Confirm the formation of the conjugate using SDS-PAGE, where the conjugate should show a higher molecular weight band than the unconjugated antibody.
-
Protocol 2: Conjugation of an Azide-Tagged Target to DBCO-Functionalized Nanoparticles
This protocol provides a general guideline for conjugating azide-tagged molecules, such as antibodies, to DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles.
-
Azide-tagged molecule (e.g., antibody).
-
Reaction buffer: PBS, pH 7.0-7.4.
Procedure:
-
Prepare Solutions:
-
Dilute the DBCO-functionalized nanoparticles to a suitable working concentration in PBS.
-
Prepare a solution of the azide-tagged molecule at a concentration that will achieve the desired molar ratio (e.g., 10:1 to 100:1 excess of the azide-molecule to the nanoparticle).
-
-
Conjugation Reaction:
-
Add the azide-tagged molecule solution directly to the DBCO-functionalized nanoparticle solution.
-
Mix gently to ensure homogeneity. Avoid vigorous vortexing which could destabilize the nanoparticles.
-
Incubate the mixture for 12-24 hours at room temperature, or overnight at 4°C if the biomolecule is sensitive.
-
-
Purification:
-
Remove unconjugated molecules by centrifugation (if the nanoparticles can be pelleted without aggregation), size-exclusion chromatography, or ultrafiltration.
-
Wash the purified conjugated nanoparticles with PBS to remove any residual reactants.
-
-
Storage:
-
Resuspend the final conjugate in a suitable storage buffer, which may contain stabilizing agents like BSA or PEG.
-
Troubleshooting
Low conjugation yield is a common issue in DBCO-azide reactions. The following decision tree provides a systematic approach to troubleshooting.
Caption: Troubleshooting decision tree for low DBCO-azide conjugation yield.
Applications in Drug Development
The robustness and biocompatibility of DBCO-azide conjugation have made it a valuable tool in various aspects of drug development.
-
Antibody-Drug Conjugates (ADCs): This chemistry is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Targeted Drug Delivery: DBCO-functionalized nanoparticles can be conjugated with azide-modified targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation at disease sites.
-
Diagnostics and Imaging: Conjugating imaging agents (e.g., fluorophores) or detection molecules (e.g., oligonucleotides) to antibodies or other probes allows for the development of sensitive diagnostic assays and in vivo imaging tools.
The following diagram illustrates the application of DBCO-azide chemistry in the creation of an antibody-drug conjugate for targeted cancer therapy.
References
Application Note: LC-MS Analysis of DBCO-C3-PEG4-NH-Boc for Quality Control and Conjugation Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO) reagents are fundamental tools for copper-free click chemistry, a bioorthogonal reaction widely used in bioconjugation for drug development, diagnostics, and proteomics.[1][2][3] The specific reagent, DBCO-C3-PEG4-NH-Boc, incorporates a DBCO moiety for reaction with azides, a hydrophilic 4-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for potential subsequent modifications.[4][5]
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the characterization of such critical reagents and their conjugation products. It provides confirmation of identity, assessment of purity, and a means to monitor the progress of conjugation reactions, which is crucial for ensuring the quality and consistency of antibody-drug conjugates (ADCs) and other biotherapeutics. This application note provides detailed protocols for the quality control (QC) analysis of the this compound reagent and for monitoring its conjugation to an azide-containing peptide.
Part 1: Quality Control of this compound Reagent
This protocol outlines the use of reversed-phase LC-MS to verify the identity and purity of the incoming this compound reagent. The primary goal is to confirm its molecular weight via electrospray ionization mass spectrometry (ESI-MS).
Molecular and Mass Information
The exact mass of the reagent is critical for accurate identification. The expected monoisotopic mass and common adducts that may be observed in ESI-MS are listed below.
| Parameter | Value | Reference |
| Chemical Formula | C₃₈H₅₁N₃O₁₀ | |
| Average Molecular Weight | 709.8 g/mol | |
| Monoisotopic Mass | 709.3629 Da | |
| Expected Ion (ESI+) | m/z | Adduct |
| 710.3702 | [M+H]⁺ | |
| 732.3521 | [M+Na]⁺ | |
| 748.3261 | [M+K]⁺ |
Experimental Protocol: Reagent QC
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid.
-
-
Liquid Chromatography (LC) Method:
-
The use of a C18 reversed-phase column is standard for separating small molecules and peptides. A shallow gradient is often employed for peptide and conjugate analysis to ensure good separation.
-
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | See Table Below |
Example LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Mass Spectrometry (MS) Method:
-
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing molecules like this compound without causing fragmentation.
-
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 150 - 1500 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
Data Analysis and Expected Results
-
Chromatogram: Expect a single major peak in the total ion chromatogram (TIC), indicating high purity.
-
Mass Spectrum: The mass spectrum extracted from the major peak should show a prominent ion corresponding to the [M+H]⁺ adduct at m/z 710.37 ± 0.1 Da. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be present. The presence of these ions confirms the identity of the this compound reagent.
Part 2: Monitoring a DBCO Conjugation Reaction
This section provides a protocol for using LC-MS to monitor the copper-free click chemistry reaction between this compound and an azide-functionalized peptide. This analysis is crucial for determining reaction completion and verifying the identity of the final conjugate.
Hypothetical Reaction
For this example, we will monitor the conjugation of this compound to the azide-modified peptide, Azido-Peptide-X (assumed monoisotopic mass: 1500.75 Da).
Expected Masses for Reaction Monitoring
| Molecule | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|
| This compound | 709.3629 | 710.3702 |
| Azido-Peptide-X | 1500.7500 | 1501.7573 |
| Conjugate Product | 2210.1129 | 2211.1202 |
Experimental Protocol: Reaction Monitoring
-
Reaction Mixture:
-
Dissolve Azido-Peptide-X in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Add a 1.5 to 3-fold molar excess of this compound (from DMSO stock) to the peptide solution.
-
Incubate the reaction at room temperature.
-
-
Sample Preparation for LC-MS:
-
At various time points (e.g., 0, 1, 4, and 12 hours), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute the aliquot 1:100 in 50:50 acetonitrile/water with 0.1% formic acid to quench the reaction and prepare for injection.
-
-
LC-MS Method:
-
The same LC-MS parameters and gradient program from the QC protocol can be used as a starting point. Method optimization may be necessary to achieve baseline separation of the starting materials and the final, more hydrophobic, conjugate. For peptide analysis, shallow gradients are recommended.
-
Data Analysis and Expected Results
-
Chromatograms: By comparing the chromatograms over time, you should observe:
-
A decrease in the peak intensity corresponding to the Azido-Peptide-X.
-
A decrease in the peak intensity corresponding to the this compound reagent.
-
The appearance and subsequent increase in intensity of a new, typically later-eluting, peak corresponding to the conjugate product.
-
-
Mass Spectra:
-
Confirm the identity of each peak by extracting its mass spectrum.
-
The spectrum for the product peak should show ions corresponding to the calculated mass of the conjugate (e.g., m/z 2211.12 for [M+H]⁺). Due to the size of the conjugate, multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) are likely and should be used for mass confirmation.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: LC-MS workflow for QC and reaction monitoring.
Caption: Diagram of the DBCO-azide conjugation reaction.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using DBCO-C3-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-C3-PEG4-NH-Boc for the fluorescent labeling of proteins. This reagent is a key component in bioorthogonal chemistry, enabling the precise and efficient conjugation of a fluorescent probe to a protein of interest through a copper-free click chemistry reaction.
Introduction
This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group, a short C3 alkyl chain, a hydrophilic polyethylene glycol (PEG4) spacer, and a Boc-protected amine. The DBCO group is a strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][][3] This reaction is bioorthogonal, meaning it occurs within a biological system without interfering with native biochemical processes.[4] The PEG4 spacer enhances water solubility and reduces steric hindrance, which is beneficial for biomolecule conjugation.[1]
The primary amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for conjugation to a fluorescent dye or other molecule of interest after deprotection. This entire construct can then be used to label a protein that has been metabolically or enzymatically functionalized with an azide group. This method is particularly advantageous for applications in live-cell imaging and the development of antibody-drug conjugates (ADCs) due to the absence of a cytotoxic copper catalyst.
Principle of the Method
The fluorescent labeling of proteins using this compound is a two-stage process:
-
Preparation of the DBCO-Fluorophore Conjugate: The Boc-protected amine on the this compound is first deprotected to yield a free primary amine. This amine is then reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized fluorophore) to form a stable DBCO-fluorophore conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-fluorophore conjugate is then introduced to the azide-modified protein. The strained alkyne of the DBCO group reacts selectively and covalently with the azide group on the protein to form a stable triazole linkage, resulting in a fluorescently labeled protein.
Data Presentation
Table 1: Recommended Reaction Conditions for DBCO-Fluorophore Conjugation
| Parameter | Recommended Value | Considerations |
| Boc Deprotection Agent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Ensure anhydrous conditions. |
| Deprotection Time | 30 - 60 minutes | Monitor by TLC or LC-MS. |
| Amine-Reactive Fluorophore | NHS-ester or isothiocyanate functionalized dye | NHS-esters are common and efficient. |
| Reaction Buffer for Conjugation | Amine-free buffer (e.g., PBS, HEPES) | Avoid Tris or other amine-containing buffers. |
| pH Range for Conjugation | 7.2 - 8.5 | Optimal for reaction of NHS-esters with primary amines. |
| Molar Ratio (Dye:DBCO-amine) | 1.2:1 to 3:1 | A slight excess of the dye ensures complete conjugation of the DBCO-amine. |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Protect from light, especially when using photosensitive dyes. |
Table 2: Recommended Reaction Conditions for Protein Labeling via SPAAC
| Parameter | Recommended Value | Considerations |
| Reaction Buffer | Phosphate Buffered Saline (PBS) or other physiological buffer | Ensure the buffer is compatible with your protein of interest. |
| pH Range | 7.0 - 7.4 | Mimics physiological conditions and is well-tolerated by most proteins. |
| Molar Ratio (DBCO-fluorophore:Protein) | 10 to 40-fold molar excess of DBCO-fluorophore | The optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 0.5 - 5 mg/mL | Dependent on the specific protein and application. |
| Reaction Time | 1 - 2 hours at 37°C or 4-12 hours at room temperature | The reaction is typically complete within 1 hour. |
| Quenching | Optional; can be stopped by removing excess DBCO-fluorophore | Purification is typically sufficient to stop the reaction. |
Experimental Protocols
Protocol 1: Preparation of DBCO-C3-PEG4-Fluorophore Conjugate
This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to an NHS-ester functionalized fluorescent dye.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Amine-reactive fluorescent dye (NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.3
-
Purification column (e.g., silica gel chromatography or reversed-phase HPLC)
Procedure:
-
Boc Deprotection: a. Dissolve this compound in anhydrous DCM. b. Add TFA to the solution (typically 20-50% v/v). c. Stir the reaction at room temperature for 30-60 minutes. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, remove the solvent and TFA under reduced pressure. The resulting DBCO-C3-PEG4-NH2 can be used directly or after purification.
-
Conjugation to Fluorescent Dye: a. Dissolve the deprotected DBCO-C3-PEG4-NH2 in anhydrous DMF or DMSO. b. In a separate tube, dissolve the amine-reactive fluorescent dye (NHS-ester) in anhydrous DMF or DMSO. c. Add the fluorescent dye solution to the DBCO-amine solution at a 1.2 to 3-fold molar excess. d. Add the reaction buffer to achieve the desired final concentration and pH. e. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Purify the DBCO-fluorophore conjugate using silica gel chromatography or reversed-phase HPLC to remove unreacted dye and other impurities. b. Characterize the final product by mass spectrometry and spectrophotometry.
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins
This protocol details the labeling of a protein containing azide groups with the prepared DBCO-fluorophore conjugate.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorophore conjugate (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: a. Ensure the azide-modified protein is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column. b. Adjust the protein concentration to 0.5-5 mg/mL.
-
SPAAC Reaction: a. Add the DBCO-fluorophore conjugate to the azide-modified protein solution. A 10 to 40-fold molar excess of the DBCO-fluorophore is recommended as a starting point. b. Incubate the reaction mixture for 1-2 hours at 37°C or for 4-12 hours at room temperature with gentle shaking. Protect the reaction from light.
-
Purification of the Labeled Protein: a. Remove the excess, unreacted DBCO-fluorophore conjugate using a desalting column or size-exclusion chromatography. b. Equilibrate the column with the desired storage buffer for the protein. c. Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Characterization (Optional): a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its absorbance maximum.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling of proteins.
Caption: The SPAAC chemical reaction for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low yield in DBCO click chemistry
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve higher yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]
Q2: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are compatible with DBCO click chemistry?
DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.
Q4: Can I use buffers containing sodium azide?
No, you should avoid buffers that contain sodium azide (NaN₃). Sodium azide is an inorganic azide that will react with the DBCO reagent, quenching it and preventing it from reacting with your azide-functionalized molecule of interest. This will significantly reduce or completely inhibit your desired reaction.
Q5: How can I monitor the progress of my DBCO click reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Troubleshooting Guide: Low or No Product Yield
Experiencing low or no yield is a common issue in bioconjugation experiments. The following guide provides potential causes and solutions to help you troubleshoot your DBCO click chemistry reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation. |
| Poor Solubility | One or both of your reactants may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Solution: If your DBCO reagent is not soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF. Keep the final concentration of the organic solvent below 20% to avoid protein precipitation. |
| Suboptimal Molar Ratio | An inappropriate ratio of DBCO to azide can result in the incomplete consumption of the limiting reagent. Solution: Empirically determine the optimal molar excess of one reactant over the other. A 1.5 to 10-fold excess can improve efficiency. |
| Suboptimal Reaction Conditions | Factors like temperature, reaction time, and pH can significantly impact reaction kinetics. Solution: Consider increasing the reaction time (up to 48 hours) or the temperature (e.g., 37°C) to accelerate the reaction rate. Ensure the pH of the reaction buffer is optimal for your biomolecule's stability, typically in the range of 7-9. |
| Steric Hindrance | Bulky molecules or functional groups near the azide or DBCO can physically block the reactive sites, slowing down or preventing the reaction. Solution: Consider using a DBCO or azide reagent with a longer spacer arm (e.g., a PEG linker) to reduce steric hindrance. |
| Inefficient Purification | The desired product may be lost during the purification step. Solution: Choose a purification method appropriate for your molecules, such as size exclusion chromatography (SEC), dialysis, or HPLC, to separate the conjugate from unreacted starting materials. |
| Presence of Sodium Azide | Sodium azide in buffers will react with DBCO and inhibit the desired reaction. Solution: Ensure all buffers are free of sodium azide. Use a different preservative if necessary or prepare fresh buffers without preservatives. |
Data Presentation: Reaction Parameter Optimization
The efficiency of DBCO click chemistry can be influenced by several factors. The tables below summarize key quantitative data to guide reaction optimization.
Table 1: Recommended Reaction Temperatures and Times for DBCO-Azide Conjugation
| Temperature | Typical Incubation Time | Notes |
| 4°C | 12-48 hours (overnight) | Recommended for sensitive biomolecules to maintain stability. Longer incubation times may be needed. |
| Room Temp (20-25°C) | 4-12 hours | A good starting point for most applications. |
| 37°C | 2-8 hours | Increases the reaction rate but may affect the stability of some biomolecules. |
Table 2: Molar Excess Recommendations for DBCO-Azide Reactions
| Application | Recommended Molar Excess |
| General Protein Conjugation | 1.5 - 3 fold excess of one component |
| Antibody-Small Molecule Conjugation | 1.5 - 10 fold excess of one component |
| When one reactant is precious | Use the more abundant or less critical component in excess |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reagents:
-
Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.
-
-
Reaction Setup:
-
Add the DBCO-containing stock solution to the azide-containing sample. A typical molar ratio is 1.5 to 3 equivalents of DBCO for every 1 equivalent of the azide.
-
If an organic co-solvent was used, ensure the final concentration in the reaction mixture is below 20% to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction can be gently mixed during incubation.
-
-
Purification:
-
Purify the conjugate to remove excess, unreacted reagents. Suitable methods include size exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Storage:
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.
-
Visualizations
DBCO Click Chemistry Reaction Mechanism
Caption: The reaction mechanism of DBCO-azide click chemistry (SPAAC).
Application in Metabolic Labeling of Cell-Surface Glycans
DBCO click chemistry is a powerful tool for studying biological processes like glycosylation. Azido-sugars can be metabolically incorporated into the glycans of living cells, which can then be visualized using a DBCO-functionalized fluorescent probe.
Caption: Workflow for metabolic labeling and visualization of cell-surface glycans.
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO-C3-PEG4-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DBCO-C3-PEG4-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for my SPAAC reaction?
A1: While Phosphate Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher reaction rate constants compared to PBS at the same pH.[1][2][3] Reactions conducted in cell culture media like DMEM have also been observed to be faster than those in RPMI.[2][3] The choice of buffer can significantly impact reaction rates, so it is a critical parameter to consider for optimization.
Q2: How does pH affect the efficiency of the SPAAC reaction?
A2: Generally, higher pH values tend to increase the rate of SPAAC reactions. However, this effect can be buffer-dependent. For instance, the reaction rate in HEPES buffer shows less dependence on pH compared to other buffers. For bioconjugation involving sensitive molecules like proteins, a pH range of 7 to 9 is commonly used to strike a balance between reaction efficiency and the stability of the biomolecule.
Q3: What is the recommended temperature and duration for the incubation?
A3: SPAAC reactions with DBCO reagents are efficient at temperatures ranging from 4°C to 37°C. Increasing the temperature will generally accelerate the reaction. Typical incubation times are 4-12 hours at room temperature (25°C) or overnight (at least 12 hours) at 4°C. For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules involved are thermally stable.
Q4: What molar ratio of DBCO to azide should I use?
A4: To drive the reaction to completion, it is common to use a molar excess of one of the reactants. A typical starting point is a 1.5 to 10-fold molar excess of the this compound to the azide-containing molecule. For antibody-small molecule conjugations, a 7.5 equivalents excess of one component is a recommended starting point. If the azide-containing molecule is more precious, the ratio can be inverted.
Q5: Why is a PEG spacer, like the one in this compound, beneficial?
A5: The PEG4 spacer in this compound enhances aqueous solubility and reduces steric hindrance. This is particularly important when labeling large biomolecules, as the spacer extends the reactive DBCO group away from the surface of the molecule, improving its accessibility to the azide. The presence of a PEG linker has been shown to increase SPAAC reaction rates by an average of 31 ± 16%.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | - Optimize Buffer and pH: Switch to HEPES buffer (pH 7-7.5) which has been shown to have higher rate constants than PBS. Consider a slightly alkaline pH (up to 8.5) if your biomolecule is stable under these conditions. - Increase Temperature: If possible, increase the reaction temperature from 4°C or room temperature to 37°C to accelerate the reaction rate. - Increase Reaction Time: Extend the incubation period, monitoring the reaction progress over 24-48 hours. - Increase Reactant Concentration: The law of mass action dictates that higher concentrations of reactants lead to faster reactions. |
| Steric Hindrance | The PEG4 spacer in your DBCO reagent is designed to minimize this. However, if the azide group on your target molecule is in a sterically hindered environment, this can slow the reaction. While not a modification to your current reagent, for future experiments, consider linkers with longer PEG chains if steric hindrance is suspected. |
| Degradation of Reactants | - Ensure proper storage of your this compound, typically at -20°C or -80°C, protected from light and moisture, to prevent degradation. - Prepare fresh solutions of all reactants before initiating the experiment. DBCO-modified proteins can lose reactivity over time, even when stored at -20°C. |
| Presence of Sodium Azide (NaN₃) in Buffers | CRITICAL: Sodium azide, often used as a preservative, will react with the DBCO group, inhibiting your desired conjugation. Ensure all buffers are free of sodium azide. SPAAC is highly sensitive to even low concentrations of inorganic azides. |
Issue 2: Non-Specific Labeling or Unexpected Side Reactions
| Potential Cause | Recommended Solution |
| Reactivity of DBCO with Thiols | Although SPAAC is highly bioorthogonal, some studies have reported non-specific labeling due to reactions between DBCO and cysteine residues on proteins. This is a known, though less common, side reaction. |
| Impure Reactants | Ensure the purity of both your this compound and your azide-containing molecule. Use high-quality, purified reagents to minimize the presence of reactive impurities. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your SPAAC reactions.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Relative Reaction Rate | Notes |
| HEPES | 7.0 | Highest | Often provides the fastest kinetics. |
| PBS | 7.0 | Lower than HEPES | A common but potentially slower option. |
| DMEM | 7.4 | Higher than RPMI | Cell culture media can be used directly. |
| RPMI | 7.4 | Lower than DMEM | Reaction rates vary between media types. |
| Various | 5.0 - 10.0 | Rate generally increases with pH | This trend is less pronounced in HEPES. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Higher temperatures lead to faster rates. |
| Incubation Time | 4-12 hours at RT; ≥12 hours at 4°C | Can be extended up to 48 hours to maximize yield. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical component should be in excess. |
| Organic Co-solvent | <10-20% | If DBCO reagent is first dissolved in DMSO or DMF, keep the final concentration low to avoid protein precipitation. |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of this compound to an Azide-Modified Protein
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Preparation of Reactants:
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Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an azide-free reaction buffer (e.g., HEPES at pH 7.5).
-
Dissolve the this compound in an organic solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 2-4 fold) of the this compound stock solution to the azide-modified protein solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10% to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours). Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using an appropriate purification method such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.
-
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy
The progress of the SPAAC reaction can be monitored by the decrease in absorbance of the DBCO reagent at approximately 309 nm.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should result in an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the azide-modified molecule in the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating the reaction has reached completion.
-
Visualized Workflows
References
How to improve DBCO-C3-PEG4-NH-Boc solubility in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DBCO-C3-PEG4-NH-Boc in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a chemical linker molecule used in bioconjugation, specifically in copper-free click chemistry reactions. It contains a dibenzocyclooctyne (DBCO) group for reacting with azides, a polyethylene glycol (PEG) spacer to increase hydrophilicity, and a Boc-protected amine for further functionalization after deprotection. While the PEG4 linker is designed to improve water solubility, the hydrophobic DBCO and Boc groups can limit its direct dissolution in aqueous buffers, especially at higher concentrations.[1][2]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: Which organic solvents are recommended for initial stock solution preparation?
It is highly recommended to first dissolve this compound in a water-miscible organic solvent before preparing aqueous working solutions.[3][4] Commonly used and effective solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Q4: How does the PEG linker influence the solubility of the compound?
The polyethylene glycol (PEG) spacer significantly enhances the hydrophilicity of the molecule. PEG chains create a hydration shell by stabilizing water molecules around the compound, which helps to improve its solubility in aqueous solutions and can reduce aggregation.
Q5: Can the pH of the aqueous buffer affect solubility?
The pH of the buffer can influence the solubility of related compounds. For molecules with acidic or basic groups, pH adjustment can increase solubility by promoting ionization. While this compound itself does not have a readily ionizable group at physiological pH (due to the Boc protection), the stability of the DBCO group and other components of your reaction may be pH-sensitive. The Boc protecting group can be removed under acidic conditions, which would expose the primary amine.
Troubleshooting Guide: Improving Solubility
Problem: this compound is not dissolving or is precipitating out of my aqueous buffer.
Below is a step-by-step guide to troubleshoot and improve the solubility of this compound.
Step 1: Initial Dissolution in an Organic Solvent
-
Action: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
Rationale: The hydrophobic nature of the DBCO and Boc groups makes direct dissolution in aqueous buffers challenging. A concentrated stock in an organic solvent ensures the compound is fully solubilized before dilution into the aqueous phase.
Step 2: Dilution into Aqueous Buffer
-
Action: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring.
-
Rationale: This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.
Step 3: Optimize the Final Concentration of Organic Co-solvent
-
Action: Keep the final concentration of the organic co-solvent (e.g., DMSO or DMF) in your aqueous buffer as low as possible, ideally below 20%.
-
Rationale: While a co-solvent is necessary for initial dissolution, high concentrations can be detrimental to the stability and function of biomolecules like proteins, potentially causing them to precipitate.
Step 4: Adjusting Buffer Conditions
-
Action: While the Boc-protected amine is not pH-sensitive for solubility purposes, ensure your buffer pH is compatible with your overall experimental design and the stability of your biomolecules. For reactions involving DBCO-NHS esters, a pH of 7-9 is often recommended.
-
Rationale: Buffer composition can impact the solubility of reagents. Avoid buffers containing azides, as they can react with the DBCO group.
Step 5: Consider Temperature Effects
-
Action: Gently warming the solution may help to dissolve the compound. However, prolonged exposure to high temperatures should be avoided.
-
Rationale: Solubility often increases with temperature. However, the stability of both the DBCO reagent and any biomolecules in your experiment must be considered. Reactions involving DBCO are often efficient at temperatures ranging from 4°C to 37°C.
Quantitative Data Summary
The following table summarizes solubility information for related DBCO-PEG compounds, which can be used as a reference.
| Compound | Solvent | Solubility |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL |
| This compound | DMSO, DMF | Soluble (Qualitative) |
Experimental Protocols
Protocol: Solubility Testing of this compound
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of Aqueous Working Solutions:
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer does not contain any azide salts.
-
Aliquot the aqueous buffer into several tubes.
-
Add the this compound stock solution dropwise to each tube while vortexing to achieve a range of final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Ensure the final DMSO concentration remains below 20%.
-
-
Solubility Assessment:
-
Visually inspect each solution for any cloudiness or precipitate immediately after preparation and after a short incubation period (e.g., 30 minutes) at room temperature.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes.
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Carefully measure the absorbance of the supernatant at a wavelength where the DBCO group absorbs (around 310 nm) to determine the concentration of the dissolved compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Preventing Side Reactions During Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butoxycarbonyl (Boc) deprotection and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:
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Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3]
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Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
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Cysteine (Cys): The free thiol group is a target for alkylation.
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Tyrosine (Tyr): The phenolic ring can be alkylated.
Q3: What are scavengers and how do they prevent side product formation?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product. They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.
Q4: What are some common scavengers and when should they be used?
The choice of scavenger depends on the specific amino acid residues present in your peptide or molecule.
| Scavenger | Target Residues/Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger, effective for Trp. | 2.5-5% (v/v) |
| Triethylsilane (TES) | General carbocation scavenger, effective for Trp and Met. | 1-5% (v/v) |
| Ethanedithiol (EDT) | Cys, Trp. | 1-2.5% (v/v) |
| Thioanisole | Met, general scavenger. | 5% (v/v) |
| Anisole | General purpose scavenger. | 5-10% (v/v) |
| Water | Can act as a scavenger. | 2.5-5% (v/v) |
| Phenol | Trp, Tyr. | 5% (v/v) |
| Dimethyl sulfide (DMS) | Can help prevent Met oxidation. | - |
| Ammonium Iodide | Can help prevent Met oxidation. | - |
Q5: Can Boc deprotection be incomplete? What are the signs?
Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the crude product, a complex mixture of products observed by TLC or LC-MS, and a low yield of the desired amine. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in LC-MS, often with a +56 Da mass shift.
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Possible Cause: tert-Butylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
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Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
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For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.
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For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. Adding reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.
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For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.
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General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.
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Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
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Possible Cause 1: Insufficient concentration or equivalents of acid.
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Solution 1: Increase the concentration of the acid (e.g., use 50-95% TFA in DCM). For stubborn deprotections, 4M HCl in dioxane can be a stronger alternative.
-
-
Possible Cause 2: Insufficient reaction time or temperature.
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Solution 2: Increase the reaction time and monitor the reaction progress by TLC or LC-MS. Most deprotections are carried out at room temperature. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
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Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.
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-
Possible Cause 4: Poor solubility of the starting material.
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Solution 4: Ensure the substrate is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents like dioxane for HCl-mediated deprotection.
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Data Presentation
Table 1: Effectiveness of Different Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-containing Peptide
| Scavenger Cocktail (v/v/v) | % Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger
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Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
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Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane.
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Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA. The resulting amine TFA salt can be used directly or neutralized.
Protocol 2: Boc Deprotection of a Methionine-containing Peptide on Resin
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Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
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Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
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Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.
Protocol 3: Final Cleavage of a Tryptophan-Containing Peptide from Resin with a Scavenger Cocktail
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Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh (e.g., TFA/TIS/H₂O at a 95:2.5:2.5 ratio). Use approximately 1-2 mL of the cocktail for every 100 mg of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
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Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the peptide.
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Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
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Drying and Analysis: Dry the crude peptide under a vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: General experimental workflow for Boc deprotection with scavengers.
Caption: Troubleshooting workflow for common Boc deprotection issues.
References
Incomplete Boc removal from DBCO-C3-PEG4-NH-Boc
Technical Support Center: DBCO-C3-PEG4-NH-Boc
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this reagent, with a specific focus on troubleshooting incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Boc group on this compound?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It prevents the amine from participating in unwanted side reactions during synthesis or conjugation steps involving other parts of the molecule. The Boc group must be removed (deprotected) to liberate the free amine for subsequent reactions, such as amide bond formation.
Q2: What is the general mechanism for Boc deprotection?
Boc deprotection is an acid-catalyzed reaction. The process involves three main steps[1][2]:
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Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).
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Cleavage: The protonated group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
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Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and yielding the free primary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1]
Q3: Why is complete removal of the Boc group critical?
Incomplete Boc deprotection results in a mixture of the desired free amine and the unreacted Boc-protected starting material. This contamination can significantly reduce the efficiency of subsequent conjugation steps, leading to low yields of the final product and complicating purification processes.
Q4: What are the primary causes of incomplete Boc deprotection?
The most common reasons for incomplete Boc deprotection include insufficient acid strength or concentration, inadequate reaction time, low reaction temperatures, and poor solubility of the substrate in the reaction solvent.[3][4]
Troubleshooting Guide: Incomplete Boc Deprotection
Q5: My Boc deprotection reaction is incomplete. What is the first thing I should check?
The most frequent cause of incomplete deprotection is insufficient acid strength or concentration. Trifluoroacetic acid (TFA) can absorb water from the atmosphere, which reduces its effectiveness.
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Recommendation: Use a fresh, unopened bottle of TFA. If you suspect your acid is old or has been exposed to air, use a new vial. Consider increasing the concentration of TFA in your reaction mixture. For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.
Q6: I've increased the acid concentration, but the reaction is still sluggish. What should I do next?
If increasing acid concentration doesn't solve the issue, consider the reaction time and temperature.
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Recommendation: Extend the reaction time. Monitor the reaction's progress every 30-60 minutes using an analytical technique like Thin-Layer Chromatography (TLC) or LC-MS. While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer times. Gentle heating can also be an option, but should be approached with caution as it can promote side reactions. Thermal deprotection in a suitable solvent like methanol or trifluoroethanol (TFE) is also a possibility, avoiding acidic reagents entirely.
Q7: How can I effectively monitor the progress of my deprotection reaction?
Several analytical methods are available to monitor the reaction:
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Thin-Layer Chromatography (TLC): This is a fast and simple method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct colored spot (usually purple) with the newly formed primary amine.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the conversion of starting material to product by tracking their respective molecular weights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Q8: My starting material is not fully dissolving in the reaction solvent. Could this be the problem?
Yes, poor solubility can lead to a heterogeneous reaction mixture and prevent the reagents from interacting effectively, resulting in an incomplete reaction.
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Recommendation: Ensure your this compound is fully dissolved. If solubility in DCM is an issue, you may need to explore alternative solvent systems. For reactions with HCl in dioxane, adding a co-solvent like methanol can sometimes improve solubility.
Q9: I am observing side products. What are they and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.
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Recommendation: Add a "cation scavenger" to the reaction mixture. Scavengers are reagents that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES) (typically 2.5-5% v/v), water, or thioanisole.
Q10: My molecule contains other acid-sensitive functional groups. What are my options for selective Boc deprotection?
When other acid-labile groups (e.g., t-butyl esters, acetals) are present, standard strong acid conditions can be problematic.
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Recommendation: Consider milder deprotection methods:
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4M HCl in 1,4-dioxane: This is often effective and can be faster than TFA/DCM, with reactions sometimes completing in under 30 minutes.
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Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection at room temperature.
-
Lewis Acids: Catalytic amounts of certain Lewis acids can effectively remove the Boc group under milder conditions.
-
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 1-2 hours | Most common method; scavengers like TIS may be needed. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 to RT | 15-60 min | Highly effective; product often precipitates as the HCl salt. |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | RT | 1-4 hours | Mild conditions suitable for substrates with other acid-sensitive groups. |
| Thermal (No Acid) | N/A | Trifluoroethanol (TFE) or MeOH | 150 °C | ~60 min | Avoids acidic reagents completely; requires high temperatures. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
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Dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
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If your molecule is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
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Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3x).
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The resulting TFA salt of the deprotected amine can be used directly or purified further.
Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane
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Dissolve the this compound (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.
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Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
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Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is often complete in less than 30 minutes.
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Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 10% Methanol in DCM).
-
Using a capillary tube, spot the reaction mixture on a silica gel TLC plate alongside a spot of the original Boc-protected starting material.
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Develop the plate in the TLC chamber.
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Visualize the spots under UV light.
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Prepare a ninhydrin stain solution. Dip the TLC plate in the stain and gently heat it with a heat gun.
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The appearance of a new, lower-Rf spot that turns purple with ninhydrin confirms the presence of the deprotected free amine. The disappearance of the starting material spot indicates the reaction is complete.
Visualizations
References
DBCO-C3-PEG4-NH-Boc stability issues and degradation
Welcome to the technical support center for DBCO-C3-PEG4-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary points of instability in the this compound molecule are the dibenzocyclooctyne (DBCO) group and the tert-butyloxycarbonyl (Boc) protecting group. The DBCO group is susceptible to acid-mediated rearrangement, while the Boc group is labile in strongly acidic conditions, leading to its removal.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but it is highly recommended to prepare aqueous working solutions fresh for each experiment to minimize hydrolysis.
Q3: How stable is the DBCO group in aqueous solutions?
A3: The DBCO group is generally stable in aqueous buffers at neutral pH, making it suitable for most bioconjugation reactions.[5] However, prolonged exposure to acidic conditions (pH < 7) can lead to degradation. For instance, a DBCO-modified antibody conjugate showed a 3-5% loss of reactivity when stored at 4°C for four weeks.
Q4: Under what conditions does the Boc group degrade?
A4: The Boc protecting group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is generally stable under neutral and basic conditions.
Q5: Are there any reagents or buffer components that are incompatible with this compound?
A5: Yes. Avoid buffers containing azides, as they will react with the DBCO group in a copper-free click chemistry reaction. Also, if the experimental plan involves deprotection of the Boc group to expose the amine for subsequent reactions, avoid buffers with primary amines (e.g., Tris, glycine) as they can compete in subsequent conjugation steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to an azide-containing molecule | Degradation of the DBCO group: The this compound may have degraded due to improper storage or handling, such as exposure to acidic conditions or prolonged storage in aqueous solution. | Confirm the integrity of the linker using HPLC-UV (monitoring at ~309 nm). Use fresh or properly stored linker for the reaction. |
| Presence of competing azides: The reaction buffer or other components may contain sodium azide as a preservative. | Use azide-free buffers for all steps of the conjugation reaction. | |
| Suboptimal reaction conditions: The reaction may be too dilute, or the incubation time may be too short. | Increase the concentration of the reactants. Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C), ensuring the stability of your biomolecule. | |
| Unexpected deprotection of the Boc group | Exposure to acidic conditions: The linker may have been inadvertently exposed to an acidic environment during handling or in the reaction mixture. | Ensure all buffers and solutions are at a neutral or slightly basic pH. Avoid acidic additives. |
| Poor recovery of the final conjugate | Precipitation of the linker or conjugate: The linker or the resulting conjugate may have limited solubility in the reaction buffer, especially if a high concentration of organic solvent is used. | Ensure the final concentration of organic solvents like DMSO or DMF is kept to a minimum (typically <10-15%) to avoid precipitation of biomolecules. |
| Inconsistent results between experiments | Variability in linker stability: Repeated freeze-thaw cycles of stock solutions can introduce moisture and lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to moisture. |
Data on Stability and Degradation
The stability of this compound is influenced by pH, temperature, and the solvent system. Below is a summary of expected stability based on the known chemistry of its functional groups.
Table 1: Estimated Stability of this compound under Various Conditions
| Condition | Temperature | Time | Estimated % Remaining Intact | Notes |
| pH 5.0 | 25°C | 24 hours | 85-90% | Potential for slow acid-mediated degradation of the DBCO group. |
| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| pH 7.4 (PBS) | 25°C | 24 hours | 90-95% | Good stability at room temperature for typical reaction times. |
| pH 8.5 | 25°C | 24 hours | 90-95% | Generally stable, with minimal hydrolysis of the amide bond. |
| Strong Acid (e.g., TFA) | Room Temp | < 1 hour | <10% (Boc group) | Rapid cleavage of the Boc protecting group is expected. |
Note: This data is illustrative and based on the stability of similar compounds. For critical applications, it is recommended to perform an in-house stability study.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of the DBCO moiety in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer to a final concentration of 100 µM.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact linker remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining linker versus time to determine the degradation kinetics.
-
Protocol 2: Analysis of Degradation Products by LC-MS
Objective: To identify the degradation products of this compound after forced degradation.
Materials:
-
This compound
-
Solutions for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
LC-MS system with a C18 column and a high-resolution mass spectrometer
Procedure:
-
Forced Degradation:
-
Prepare solutions of this compound in the stress agents (acid, base, oxidizing agent).
-
Incubate the solutions under controlled conditions (e.g., 60°C for 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluent by mass spectrometry to determine the mass of the parent molecule and any degradation products.
-
-
Data Interpretation:
-
Compare the mass spectra of the stressed samples to that of a control (unstressed) sample.
-
Identify potential degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Elucidate the degradation pathway based on the identified products.
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for the DBCO and Boc functional groups.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the aqueous stability of the linker.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
Steric hindrance effects with DBCO-C3-PEG4-NH-Boc
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-C3-PEG4-NH-Boc in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of the C3-PEG4 linker in this compound?
The C3-PEG4 linker is a hydrophilic spacer arm that serves two primary purposes. Firstly, it increases the water solubility of the DBCO moiety, which can be beneficial when working with biomolecules in aqueous buffers[1][2][3]. Secondly, the polyethylene glycol (PEG) spacer provides a long and flexible connection, which helps to minimize steric hindrance when conjugating the DBCO group to a complementary azide-containing molecule[2][3]. This flexibility can allow for more efficient reactions, especially when conjugating large biomolecules.
Q2: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine. This protection prevents the amine from reacting with other functional groups during storage or other synthetic steps. The Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation or modification steps.
Q3: What are the optimal reaction conditions for DBCO-azide click chemistry?
DBCO-azide reactions, also known as SPAAC, are known for being bioorthogonal and can proceed under mild conditions without the need for a cytotoxic copper catalyst. Reactions are typically efficient at temperatures ranging from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. The reaction can be performed in various buffers, such as PBS, HEPES, or carbonate/bicarbonate buffers, at a pH range of 7-9. It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit the desired conjugation.
Q4: How can I monitor the progress of my DBCO-azide conjugation reaction?
The progress of the SPAAC ligation reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 310 nm, which will decrease as the reaction proceeds and the DBCO is consumed.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on potential steric hindrance effects.
| Observation | Possible Cause | Recommended Action |
| Low or no conjugation yield | Steric Hindrance: The azide-containing molecule may be located in a sterically hindered position on your biomolecule, preventing the bulky DBCO group from accessing it, even with the PEG4 spacer. | • Optimize Linker Length: Consider using a DBCO reagent with a longer PEG spacer (e.g., PEG8, PEG12) to increase the distance and flexibility between the biomolecule and the reactive group. • Modify Conjugation Strategy: If possible, introduce the azide or DBCO moiety at a more accessible site on your biomolecule. |
| Reagent Instability/Degradation: DBCO reagents can lose reactivity over time due to oxidation or reaction with water. The Boc-protected amine may have been prematurely deprotected. | • Use Fresh Reagents: Prepare fresh solutions of your DBCO reagent before each use. • Proper Storage: Store this compound at -20°C and desiccated. Equilibrate the vial to room temperature before opening to prevent condensation. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or the presence of interfering substances can reduce reaction efficiency. | • Buffer Composition: Ensure your buffer is free of primary amines (e.g., Tris, glycine) if you are using an NHS ester version of a DBCO reagent, and always avoid sodium azide. • Optimize Molar Ratio: A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent over the azide-containing molecule. This may need to be optimized for your specific system. | |
| Precipitation of Biomolecule during Conjugation | Solvent Concentration: The use of organic solvents like DMSO or DMF to dissolve the DBCO reagent can cause precipitation of some proteins if the final concentration is too high. | • Minimize Organic Solvent: While DBCO reagents are often dissolved in DMSO or DMF, try to keep the final concentration in the reaction mixture below 10-15% to maintain protein solubility. • Use Water-Soluble DBCO: If possible, use a water-soluble formulation of the DBCO reagent. |
| Inconsistent Results | Variability in Reagent Quality: The purity of the this compound can affect reaction outcomes. | • Source from a Reputable Supplier: Ensure you are using a high-purity reagent. • Characterize Reagents: If possible, confirm the identity and purity of your reagents before use. |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-functionalized biomolecule.
-
Preparation of Reactants:
-
Dissolve the azide-functionalized biomolecule in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL for an antibody).
-
Prepare a stock solution of the DBCO reagent (e.g., 10 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO reagent stock solution to the solution of the azide-functionalized biomolecule. A common starting point is a 2-4x molar excess of the DBCO reagent.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent from the conjugated product using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).
-
Visualizations
Caption: A generalized workflow for a typical DBCO-azide conjugation experiment.
Caption: A decision tree for troubleshooting low yield in DBCO-azide conjugations.
References
Technical Support Center: DBCO-C3-PEG4-NH-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-C3-PEG4-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound conjugates?
A1: Non-specific binding of DBCO-PEG conjugates is often multifactorial. The primary contributors are:
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Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions on proteins and cell surfaces.[1] While the PEG linker is designed to be hydrophilic, it can still exhibit some hydrophobic character, which may contribute to NSB.[1]
-
PEG Linker Interactions: Although the PEG4 linker generally increases the hydrophilicity and solubility of the conjugate, which helps reduce NSB by forming a hydration shell, the ethylene glycol units can also interact non-specifically with proteins and cell surfaces.[1]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky and somewhat hydrophobic protecting group for the amine. If the deprotection step is incomplete, the remaining Boc-protected conjugates can contribute to non-specific hydrophobic interactions.
Q2: How does the PEG4 linker in this compound help in bioconjugation?
A2: The PEG4 linker serves several important functions:
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Increases Solubility: The hydrophilic nature of PEG enhances the solubility of the often hydrophobic DBCO moiety and the molecules it's conjugated to in aqueous buffers.[2][3]
-
Reduces Steric Hindrance: It acts as a flexible spacer, providing spatial separation between the conjugated molecules, which can minimize steric hindrance and allow for more efficient binding.
-
Enhances Stability: PEG linkers can protect conjugated biomolecules from enzymatic degradation.
-
Reduces Immunogenicity: PEGylation can mask epitopes on biomolecules, potentially reducing an immune response.
Q3: Is the reaction between the DBCO group and azides highly specific?
A3: Yes, the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide is exceptionally specific under physiological conditions (pH and temperature). The DBCO group is designed to react selectively with azide groups and typically does not show reactivity towards other functional groups found in biological systems, such as amines or hydroxyls. This bioorthogonality is a significant advantage of copper-free click chemistry.
Q4: What is the role of the Boc group in this compound?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine (-NH2). It masks the reactivity of the amine during synthesis and storage, preventing it from participating in unwanted side reactions. The Boc group is stable under a variety of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation steps.
Troubleshooting Guides
Problem 1: High Background Signal in Fluorescence Microscopy, Flow Cytometry, or Western Blot
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrophobic binding of the DBCO conjugate | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to help disrupt these interactions. |
| Insufficient blocking | Increase the concentration (e.g., 1-5% BSA) and/or duration of your blocking step. Consider using serum from the same species as your secondary antibody as a blocking agent. |
| Conjugate aggregation | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates that may have formed. |
| Excess DBCO conjugate | Optimize the molar ratio of the DBCO conjugate to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point for initial labeling. For subsequent conjugation, a 1.5 to 3-fold molar excess of the DBCO-reagent is often recommended. |
Problem 2: Low Yield of the Final Conjugated Product
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient initial labeling with DBCO or azide | Optimize the molar ratio of the linker to the biomolecule. Start with a 5- to 20-fold molar excess of the linker. |
| Hydrolysis of DBCO-NHS ester (if used) | Prepare the DBCO-NHS ester solution immediately before use and add it to the protein solution promptly. |
| Steric hindrance | If conjugating large biomolecules, consider using a linker with a longer PEG chain to provide more spatial separation. |
| Improper reaction buffer | Use a non-amine-containing buffer like PBS at a pH between 7.0 and 8.5 for the click reaction. Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule. |
| Incomplete Boc deprotection | Ensure complete removal of the Boc group by using appropriate acidic conditions (e.g., TFA) and verifying deprotection with analytical methods like mass spectrometry. |
Experimental Protocols
Protocol 1: General Procedure for Testing Blocking Buffers
-
Preparation: Prepare several different blocking buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% non-fat dry milk in PBS, 10% normal serum in PBS).
-
Coating: Coat microplate wells or prepare your cellular samples according to your standard procedure. Include negative controls that do not contain the target molecule.
-
Washing: Wash the wells/samples three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of each prepared blocking buffer to a set of wells/samples. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Incubation: Add your this compound conjugated detection molecule to all wells (including negative controls) and incubate according to your standard protocol.
-
Final Washes: Perform a final series of 3-5 washes with the wash buffer.
-
Analysis: Develop and analyze the signal. The blocking buffer that yields the lowest signal in the negative control wells is the most effective at reducing non-specific binding.
Protocol 2: Removal of Excess DBCO Reagent via Spin Desalting Column
-
Column Preparation: Choose a spin column with a molecular weight cutoff (MWCO) appropriate for your conjugated product (e.g., 7K for most antibodies).
-
Equilibration: Remove the column's storage buffer by centrifugation according to the manufacturer's instructions. Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) and centrifuge again. Repeat this step 2-3 times.
-
Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
Elution: Centrifuge the column as per the manufacturer's protocol. The purified conjugate will be in the collection tube, while the excess, smaller DBCO reagent will be retained in the column resin.
Visual Guides
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: A typical experimental workflow for using DBCO conjugates.
References
Technical Support Center: Optimizing DBCO-Azide Click Chemistry Reactions
Welcome to our technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, specifically focusing on the impact of buffer and pH on DBCO-azide conjugation efficiency. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DBCO-azide reaction?
A2: Generally, a pH range of 7 to 8.5 is recommended for DBCO-azide reactions.[1][2] While the reaction can proceed over a broader pH range (pH 4-12 for copper-catalyzed click chemistry), a slightly basic pH often leads to higher reaction rates for the copper-free SPAAC reaction involving DBCO.[2][3] However, the optimal pH can be system-dependent, and it's crucial to consider the stability of your specific biomolecules at the chosen pH.[1]
Q2: How does buffer selection impact the DBCO-azide reaction rate?
A2: Buffer selection can significantly influence the reaction kinetics. Studies have shown that some buffers can accelerate the reaction, while others may have a lesser effect. For instance, HEPES buffer at pH 7 has been observed to yield higher reaction rates compared to PBS at the same pH. Borate buffers have also been shown to perform well, particularly at higher pH values. Conversely, PBS has been reported to exhibit some of the lowest reaction rate constants. Cell culture media like DMEM have also been shown to facilitate faster reactions than RPMI.
Q3: Can I use buffers containing amines, like Tris?
A3: It is generally recommended to avoid buffers containing primary amines, such as Tris or glycine, especially when working with DBCO-NHS esters. The NHS ester group is highly reactive towards primary amines, and the buffer components would compete with your target molecule, leading to reduced conjugation efficiency. However, Tris buffer can be used to quench the reaction after it has reached completion.
Q4: Are there any buffer components I should absolutely avoid?
A4: Yes. Avoid buffers containing azides (e.g., sodium azide), as they will directly compete with your azide-labeled molecule for reaction with the DBCO group. Also, avoid buffers with sulfhydryl-containing components (e.g., DTT, TCEP) as they can reduce the azide group.
Q5: My DBCO reagent appears to be degrading. Could pH be the cause?
A5: While DBCO is generally stable, its stability can be pH-dependent. Some studies have observed degradation of strained alkynes like DBCO at neutral pH in cellular environments, while they remained more stable at acidic pH. For long-term storage of DBCO-modified molecules, it's advisable to use azide- and thiol-free buffers.
Troubleshooting Guide
Issue: Low or no conjugation product observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Perform a pH screen using a series of buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal pH for your specific reactants. |
| Inappropriate Buffer Choice | If using PBS, consider switching to HEPES or borate buffer, which have been shown to enhance reaction rates. |
| Presence of Interfering Buffer Components | Ensure your buffers are free of primary amines (if using NHS esters), sodium azide, and reducing agents. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. The reaction rate is dependent on the concentration of both the DBCO and azide components. |
| Incorrect Temperature | While reactions typically proceed at room temperature, gentle heating to 37°C can sometimes improve efficiency. Reactions can also be performed at 4°C overnight, which may be beneficial for the stability of sensitive biomolecules. |
Quantitative Data Summary
The following tables summarize the impact of different buffers and pH on the reaction rate constant (k) for the reaction between sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C.
Table 1: Effect of Buffer Type on DBCO-Azide Reaction Rate at pH 7
| Buffer | Rate Constant (M⁻¹s⁻¹) |
| HEPES | 1.22 ± 0.02 |
| Borate | 1.18 ± 0.01 (at pH 10) |
| DMEM | 0.97 ± 0.01 |
| MES | 0.86 ± 0.02 |
| PBS | 0.85 ± 0.03 |
| RPMI | 0.77 ± 0.01 |
Data adapted from a study by Pringle and Knight (2025).
Table 2: Effect of pH on DBCO-Azide Reaction Rate in Various Buffers
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| Borate | 10 | 1.18 ± 0.01 |
| HEPES | 7 | 1.22 ± 0.02 |
| MES | 5 | ~0.6 (estimated from trends) |
| PBS | 7.4 | ~0.8 (estimated from trends) |
Note: Higher pH values generally increased reaction rates, except in HEPES buffer.
Experimental Protocols
Protocol: Screening for Optimal Buffer and pH in a DBCO-Azide Conjugation
This protocol provides a general guideline for determining the optimal buffer and pH for your specific DBCO-azide reaction.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
A series of buffers (e.g., PBS, HEPES, Borate) at various pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Analytical method to monitor reaction progress (e.g., HPLC, SDS-PAGE, UV-Vis spectroscopy)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO- and azide-functionalized molecules in a suitable, unbuffered solvent (e.g., DMSO, DMF) to create concentrated stock solutions.
-
-
Set up Reactions:
-
In separate reaction vessels, add the desired buffer to dilute the stock solutions of your reactants to the final working concentration. Ensure the final concentration of the organic solvent from the stock solutions is low enough to not interfere with your biomolecules.
-
Prepare a reaction for each buffer and pH condition you wish to test.
-
Include a negative control with no DBCO or no azide to establish a baseline.
-
-
Incubation:
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
-
-
Monitoring:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analyze the aliquots using your chosen analytical method to determine the extent of product formation. The disappearance of the DBCO absorbance peak at around 310 nm can be monitored by UV-Vis spectroscopy.
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for each buffer and pH condition.
-
The condition that yields the fastest and most complete conjugation is the optimal one for your system.
-
Visualizations
Caption: Workflow for optimizing buffer and pH in DBCO-azide reactions.
References
Technical Support Center: Monitoring DBCO Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to monitor the progress of a Dibenzocyclooctyne (DBCO) conjugation reaction, a cornerstone of copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a DBCO conjugation reaction?
A DBCO conjugation reaction is a type of strain-promoted alkyne-azide cycloaddition (SPAAC) used for bioconjugation.[1][2][3] It involves the reaction of a DBCO-containing molecule with an azide-functionalized molecule to form a stable triazole linkage.[1][3] This reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.
Q2: Why is it important to monitor the progress of a DBCO conjugation reaction?
Monitoring the reaction progress is crucial for:
-
Determining reaction completion: Ensuring the reaction has proceeded to the desired extent.
-
Optimizing reaction conditions: Adjusting parameters like temperature, time, and molar ratios for optimal efficiency.
-
Troubleshooting low yields: Identifying potential issues if the conjugation is not proceeding as expected.
-
Characterizing the final conjugate: Confirming the successful formation of the desired product and assessing its purity.
Q3: What are the common methods to monitor a DBCO conjugation reaction?
Several analytical techniques can be used to monitor the progress of a DBCO conjugation reaction. The choice of method depends on the properties of the molecules being conjugated and the available instrumentation. Common methods include:
-
UV-Vis Spectrophotometry: To monitor the consumption of the DBCO reagent.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the conjugated product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the formation of higher molecular weight conjugates.
-
Mass Spectrometry (MS): To confirm the identity of the conjugated product by its mass.
Troubleshooting Guide
Problem: Low or no conjugation product is observed.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low DBCO conjugation yield.
Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Instability | DBCO reagents can lose reactivity over time, especially when dissolved in solvents like DMSO. It is recommended to use freshly prepared DBCO solutions. Solid DBCO-NHS ester is stable for over a year at -20°C, but for only 2-3 months in DMSO at -20°C. |
| Incorrect Reagent Concentration | Accurately determine the concentration of your starting materials. For antibodies, use a NanoDrop or Bradford protein assay. |
| Incompatible Reaction Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS ester-DBCO, as they will compete for the reaction. Also, avoid buffers containing sodium azide, as it will react with the DBCO group. Phosphate-buffered saline (PBS) at pH 7.2-8.4 is a commonly recommended buffer. |
| Suboptimal Molar Ratio | A molar excess of one reactant can drive the reaction to completion. For antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligonucleotide is often used. For general protein conjugation, a 1.5-10 fold excess can improve efficiency. |
| Suboptimal Incubation Time and Temperature | Typical incubation times range from 2 to 12 hours at room temperature or overnight at 4°C. For some reactions, incubation for 30-60 minutes at room temperature is sufficient. If the reaction is slow, increasing the temperature to 37°C or extending the incubation time may improve the yield. |
| Inefficient Purification | Poor recovery after purification will result in a low final yield. Optimize your purification method, whether it's size-exclusion chromatography, dialysis, or another technique. |
Experimental Protocols and Data Presentation
Monitoring by UV-Vis Spectrophotometry
This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm. As the reaction progresses, the DBCO is consumed, and the absorbance at 309 nm decreases.
Experimental Workflow
Caption: Experimental workflow for monitoring by UV-Vis spectrophotometry.
Protocol:
-
Prepare the reaction mixture with your DBCO- and azide-containing molecules in a suitable buffer.
-
Immediately after mixing, measure the initial UV-Vis spectrum of the reaction mixture from 235-400 nm. Record the absorbance at ~309 nm (A309).
-
Incubate the reaction under the desired conditions (e.g., room temperature).
-
At regular time intervals (e.g., every 30 minutes), take an aliquot of the reaction mixture and measure the UV-Vis spectrum.
-
Plot the A309 values against time. The reaction is complete when the A309 value plateaus.
Data Presentation:
| Time (minutes) | Absorbance at 309 nm |
| 0 | 0.85 |
| 30 | 0.62 |
| 60 | 0.45 |
| 90 | 0.31 |
| 120 | 0.20 |
| 180 | 0.12 |
| 240 | 0.11 |
Monitoring by HPLC
HPLC is a powerful technique for separating the starting materials from the conjugated product, allowing for quantitative analysis of the reaction progress.
Experimental Workflow
Caption: Experimental workflow for monitoring by HPLC.
Protocol:
-
Set up the DBCO conjugation reaction.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot by adding a quenching agent or by rapid dilution.
-
Inject the aliquot into an appropriate HPLC system. The choice of column (e.g., reverse-phase, ion-exchange, or hydrophobic interaction) will depend on the properties of your molecules.
-
Monitor the elution profile at relevant wavelengths, such as 280 nm for proteins and 309 nm for the DBCO group.
-
Analyze the chromatograms to determine the peak areas of the starting materials and the product. The decrease in the reactant peaks and the increase in the product peak indicate the progress of the reaction.
Data Presentation:
| Time (hours) | Reactant A Peak Area (%) | Reactant B Peak Area (%) | Product Peak Area (%) |
| 0 | 50 | 50 | 0 |
| 1 | 35 | 35 | 30 |
| 2 | 20 | 20 | 60 |
| 4 | 5 | 5 | 90 |
| 8 | <1 | <1 | >98 |
Monitoring by SDS-PAGE
For conjugations involving proteins or other large biomolecules, SDS-PAGE can provide a clear visual confirmation of the reaction. The conjugated product will have a higher molecular weight and will migrate more slowly on the gel.
Protocol:
-
At different time points during the reaction, take aliquots of the reaction mixture.
-
Mix the aliquots with SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel, along with molecular weight markers and controls of the unconjugated starting materials.
-
Run the gel and then stain it with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The appearance and increasing intensity of a new band at a higher molecular weight indicate the formation of the conjugate.
Data Presentation:
A visual representation of the gel image would be the primary data output.
Monitoring by Mass Spectrometry
Mass spectrometry provides the most definitive evidence of conjugation by confirming the mass of the product.
Protocol:
-
Take an aliquot of the reaction mixture at a desired time point.
-
Desalt the sample if necessary.
-
Analyze the sample using an appropriate mass spectrometer (e.g., LC-MS).
-
The presence of a peak corresponding to the expected mass of the conjugate confirms its formation.
Data Presentation:
The primary data is the mass spectrum showing the mass-to-charge ratio of the detected species.
Recommended Reaction Parameters
The optimal reaction conditions can vary depending on the specific molecules being conjugated. However, the following table provides some general guidelines.
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | |
| Molar Excess of DBCO Reagent | 5x - 30x (for NHS ester labeling) | |
| Molar Excess for Conjugation | 1.5x - 10x | |
| Reaction Buffer | Amine-free (e.g., PBS) | |
| pH | 7.2 - 8.4 | |
| Incubation Time | 30 min - overnight | |
| Temperature | 4°C to 37°C |
References
Technical Support Center: Post-Reaction Purification of DBCO-C3-PEG4-NH-Boc
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess DBCO-C3-PEG4-NH-Boc following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after a reaction?
The most effective methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are based on size-exclusion principles. The main techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This technique utilizes a porous resin to separate molecules based on their size. Larger conjugated biomolecules pass through the column more quickly, while the smaller, excess this compound molecules are retained, allowing for their efficient removal. This can be performed using gravity-flow columns or convenient spin desalting columns.[1]
-
Dialysis: This method involves placing the reaction mixture within a dialysis bag or cassette that has a specific molecular weight cut-off (MWCO) membrane. When placed in a large volume of buffer, the smaller excess DBCO reagent diffuses out of the bag, leaving the larger conjugated product behind.[1]
-
Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is a highly efficient method that employs a membrane to separate molecules by size. The continuous addition of fresh buffer (diafiltration) washes away the smaller impurities, such as excess this compound.[1]
Q2: How do I choose the most suitable purification method for my experiment?
The selection of an appropriate purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the desired level of purity.
| Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns | 50 µL - 4 mL | Fast, high recovery, user-friendly.[1] | Can be costly for a large number of samples. |
| Gravity Flow SEC | > 1 mL | Provides good separation, scalable.[1] | Slower than spin columns, requires fraction collection and subsequent analysis. |
| Dialysis | > 100 µL | Inexpensive for larger volumes, gentle on samples. | Time-consuming (often requires overnight processing), potential for sample dilution, and can be challenging for small volumes. |
| Tangential Flow Filtration | > 5 mL | Rapid for large volumes, scalable, and can concentrate the sample. | Requires specialized equipment. |
Q3: How can I confirm that the excess this compound has been successfully removed?
The removal of the DBCO group can be monitored using UV-Vis spectroscopy. The DBCO moiety has a characteristic absorbance peak at approximately 309 nm. By comparing the A309/A280 ratio of your sample before and after purification, a significant decrease in this ratio indicates the successful removal of the excess DBCO-containing reagent.
Troubleshooting Guide
Issue 1: Low recovery of the conjugated product after purification.
| Possible Cause | Suggested Solution |
| Non-specific binding to the purification resin/membrane. | - For SEC, ensure the column is fully equilibrated with your buffer before loading the sample. - For dialysis, ensure the membrane is compatible with your biomolecule. - Consider using a different brand or type of purification column or dialysis cassette. |
| Precipitation of the conjugate. | - Ensure the buffer composition and pH are optimal for your protein's solubility. - If using an organic co-solvent to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture is not high enough to cause precipitation of the biomolecule. |
| Improper handling during the procedure. | - For spin columns, ensure the centrifugation speed and time are according to the manufacturer's protocol to avoid over-drying the resin or forcing the product through the filter. - For dialysis, avoid introducing air bubbles into the cassette and handle it gently to prevent membrane damage. |
Issue 2: Inefficient removal of excess this compound.
| Possible Cause | Suggested Solution |
| Inappropriate MWCO for dialysis or SEC. | - Select a dialysis membrane or SEC resin with an MWCO that is significantly smaller than your conjugated product but large enough to allow the free DBCO reagent (MW ~710 g/mol ) to pass through. For most antibodies, a 7K to 10K MWCO is suitable. |
| Insufficient buffer exchange during dialysis. | - Use a large volume of dialysis buffer (at least 1000 times the sample volume) and perform a minimum of two buffer changes over a 12-24 hour period to ensure a sufficient concentration gradient for diffusion. |
| Column overloading in SEC. | - Do not exceed the recommended sample volume for the spin or gravity flow column. Overloading can lead to co-elution of the excess reagent with the conjugated product. |
| Suboptimal reaction conditions. | - Optimize the reaction time and temperature to maximize conjugation efficiency, thereby reducing the amount of unreacted DBCO reagent that needs to be removed. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid purification of small-volume samples.
-
Column Preparation: Choose a spin column with an appropriate MWCO (e.g., 7K for most antibodies) and bed volume suitable for your sample size.
-
Equilibration:
-
Remove the storage buffer from the column by centrifugation as per the manufacturer's instructions.
-
Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.
-
Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be collected in the tube, while the excess this compound will be retained in the column resin.
-
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
-
Membrane Preparation: Select a dialysis tubing or cassette with a suitable MWCO (e.g., 10K for an antibody). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
Dialysis:
-
Immerse the sealed dialysis cassette/tubing in a beaker containing a large volume of the desired buffer (at least 1000x the sample volume).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer.
-
Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure the complete removal of the small molecule.
-
-
Sample Recovery: Carefully remove the cassette/tubing from the buffer. Recover the purified sample using a syringe or by carefully opening the tubing.
Visualizations
References
Challenges in purifying PROTACs synthesized with DBCO linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized with Dibenzocyclooctyne (DBCO) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying PROTACs containing DBCO linkers?
A1: PROTACs are inherently complex molecules due to their heterobifunctional nature, often possessing high molecular weight, low solubility, and a tendency to aggregate.[1][2] The inclusion of a DBCO linker, while beneficial for copper-free click chemistry applications, introduces specific purification challenges:
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Low Recovery: The hydrophobic nature of the DBCO group can lead to non-specific binding to chromatography resins and surfaces, resulting in significant product loss.
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Co-elution of Impurities: Unreacted starting materials, such as the E3 ligase ligand or the target protein binder, can have similar chromatographic behavior to the final PROTAC, making separation difficult.[1]
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Linker Instability: While generally stable, the strained cyclooctyne ring in DBCO can be susceptible to degradation under harsh purification conditions (e.g., strong acids/bases or prolonged exposure to certain solvents).[3][4]
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Aggregation: The overall size and "greasiness" of the PROTAC can lead to the formation of aggregates, which are difficult to purify and can interfere with biological assays.
Q2: Which chromatographic technique is best for purifying DBCO-linked PROTACs: Flash Chromatography or Preparative HPLC?
A2: The choice between flash chromatography and preparative HPLC depends on the required purity, sample amount, and the complexity of the crude mixture.
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Flash Chromatography is ideal for initial, rapid purification of larger quantities of the crude product. It can effectively remove major impurities but may not provide the high resolution needed to separate closely related byproducts.
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Preparative HPLC offers superior resolution and is the method of choice for achieving high purity (>95%), which is often required for final compounds intended for biological assays. However, it has a lower sample capacity and is a more time-consuming process. A common strategy is to use flash chromatography for a preliminary cleanup followed by a final polishing step with preparative HPLC.
Q3: Can Size Exclusion Chromatography (SEC) be used for PROTAC purification?
A3: Yes, Size Exclusion Chromatography (SEC) can be a valuable "polishing" step in the purification workflow. SEC separates molecules based on their size and is particularly effective at removing small molecule impurities (like unreacted linkers or ligands) and high-molecular-weight aggregates from the final PROTAC product. It is often used after a primary purification method like reversed-phase HPLC to ensure the final product is monomeric and free of aggregates.
Q4: How can I confirm the identity and purity of my final DBCO-PROTAC product?
A4: A multi-faceted analytical approach is necessary to fully characterize your purified PROTAC. Key techniques include:
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Mass Spectrometry (MS): To confirm the molecular weight of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the complete structure of the molecule.
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Analytical HPLC/UPLC: To assess the purity of the final compound. Often, a gradient method is used with UV detection at multiple wavelengths.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your DBCO-linked PROTAC.
Problem 1: Low Yield/Recovery After Chromatography
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Possible Cause: Non-specific binding of the hydrophobic PROTAC to the column material.
-
Solution:
-
Modify Mobile Phase: Add a small percentage of an organic solvent like isopropanol (e.g., 5%) to the mobile phase to reduce hydrophobic interactions.
-
Change Column Chemistry: If using reversed-phase chromatography, try a column with a different stationary phase (e.g., C8 instead of C18) or one designed for biomolecule separation.
-
Passivate System: Before injecting your sample, especially with HPLC, flush the system with a blank injection containing a high concentration of organic solvent to block active sites on tubing and fittings.
-
-
Problem 2: Poor Separation of PROTAC from Starting Materials
-
Possible Cause: Similar retention times of the product and impurities.
-
Solution:
-
Optimize the Gradient (HPLC): Make the gradient shallower around the elution time of your PROTAC. This increases the separation time between closely eluting peaks.
-
Change Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (e.g., by adding 0.1% TFA or formic acid) can alter the ionization state of your PROTAC and impurities, leading to better separation.
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Try an Orthogonal Method: If reversed-phase chromatography is failing, consider a different separation mode. For instance, if your PROTAC has a net charge, ion-exchange chromatography could be an option, followed by desalting.
-
-
Problem 3: Broad or Tailing Peaks in HPLC Chromatogram
-
Possible Cause: Column overloading, secondary interactions with the stationary phase, or poor sample solubility.
-
Solution:
-
Reduce Sample Load: Inject a smaller amount of your crude material onto the column.
-
Check Solubility: Ensure your sample is fully dissolved in the injection solvent. The injection solvent should be as weak as, or weaker than, the initial mobile phase to ensure good peak shape.
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Increase Flow Rate: A slightly higher flow rate can sometimes improve peak shape, although this may come at the cost of resolution.
-
-
Problem 4: Presence of High Molecular Weight Species (Aggregates)
-
Possible Cause: The inherent tendency of large, hydrophobic PROTACs to self-associate.
-
Solution:
-
Incorporate a Size Exclusion Chromatography (SEC) Step: After initial purification by reversed-phase chromatography, run the sample on an SEC column to separate the monomeric PROTAC from aggregates.
-
Modify Formulation Buffer: For storage, use buffers containing additives that discourage aggregation, such as a small amount of organic solvent or non-ionic detergents.
-
-
Quantitative Data Presentation
The following table provides a comparative overview of common purification techniques for PROTACs. The values are representative and can vary based on the specific properties of the PROTAC molecule and the optimization of the method.
| Technique | Typical Purity | Typical Recovery | Sample Capacity | Resolution | Speed |
| Flash Chromatography | 70-95% | 60-85% | High (grams) | Low-Medium | Fast (~30 min) |
| Preparative HPLC | >95% | 50-80% | Low (milligrams) | High | Slow (>60 min) |
| Size Exclusion (SEC) | Polishing Step | >90% | Medium | Medium | Medium |
Experimental Protocols
Protocol 1: General Preparative Reversed-Phase HPLC for DBCO-PROTACs
This protocol provides a starting point for purifying a DBCO-linked PROTAC. Optimization will be required based on the specific properties of your molecule.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatography Conditions:
-
Column: C18 Preparative Column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm, 280 nm, and 310 nm (DBCO has an absorbance around 309 nm).
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B (linear gradient)
-
45-50 min: 80% to 100% B
-
50-55 min: 100% B (column wash)
-
55-60 min: Re-equilibrate at 20% B
-
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze small aliquots of the collected fractions using analytical LC-MS to identify the fractions containing the pure product.
-
Pool the pure fractions and lyophilize to remove the solvent.
-
Visualizations
PROTAC Purification and Analysis Workflow
The following diagram illustrates a typical workflow for the purification and subsequent analysis of a synthesized PROTAC.
Caption: A generalized workflow for PROTAC purification and analysis.
Troubleshooting Logic for Low Purification Yield
This decision tree provides a logical path for troubleshooting low recovery of your target PROTAC.
Caption: A decision tree for troubleshooting low PROTAC purification yield.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
DBCO-C3-PEG4-NH-Boc reactivity with primary amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DBCO-C3-PEG4-NH-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a heterobifunctional linker used in bioconjugation. It contains two key functional groups: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (specifically, strain-promoted alkyne-azide cycloaddition or SPAAC) and a Boc-protected primary amine.[1][2][3] The PEG4 spacer enhances water solubility and reduces steric hindrance.[4][5]
Q2: How do I make the amine group on this compound reactive?
The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. To make it reactive, the Boc group must be removed through a process called deprotection. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Q3: What can the deprotected primary amine react with?
Once deprotected, the primary amine can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters to form a stable amide bond. It can also react with other carboxyl-reactive groups in the presence of activators like EDC.
Q4: What is the role of the DBCO group?
The DBCO group allows for highly specific and efficient conjugation to molecules containing an azide group via a copper-free click reaction. This bioorthogonal reaction is ideal for use in complex biological samples as it does not interfere with native biochemical processes.
Q5: What are the recommended storage conditions for this compound?
DBCO reagents, especially those with reactive moieties like NHS esters, are sensitive to moisture and should be stored at -20°C, desiccated, and protected from light. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guides
Issue 1: Low Yield After Boc Deprotection and Amine Conjugation
| Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group by using a sufficient excess of strong acid (e.g., TFA) and allowing adequate reaction time. Monitor the deprotection reaction by TLC or LC-MS. |
| Hydrolysis of Activated Ester (e.g., NHS Ester) on Target Molecule | Activated esters are moisture-sensitive. Prepare stock solutions of the activated ester in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to come to room temperature before opening to prevent moisture condensation. |
| Presence of Primary Amines in Reaction Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your deprotected DBCO-PEG-amine for reaction with the activated ester. Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH of 7-9. |
| Suboptimal Molar Ratio of Reactants | Empirically determine the optimal molar ratio of the deprotected DBCO-PEG-amine to your target molecule. For protein conjugations, a 10- to 50-fold molar excess of the DBCO reagent may be necessary for dilute solutions. |
| Low Concentration of Reactants | Reactions are more efficient at higher concentrations. If possible, concentrate your target molecule solution before adding the deprotected DBCO-PEG-amine. |
| Suboptimal Reaction Time and Temperature | Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times may improve yield. |
Issue 2: Precipitation of Reagents or Conjugate
| Possible Cause | Suggested Solution |
| Low Solubility of DBCO Reagent | The DBCO group is hydrophobic, which can lead to aggregation, especially when conjugating to proteins. Using a PEGylated reagent like this compound already helps mitigate this. Ensure the reaction contains a sufficient amount of an organic co-solvent like DMSO if precipitation occurs. |
| High Molar Excess of DBCO Reagent | Using a large molar excess of the DBCO reagent can lead to its precipitation. Optimization of the molar ratio is crucial. |
| Protein Aggregation | The increased hydrophobicity after conjugation can cause protein aggregation. Consider using a PEGylated DBCO reagent (which you are already doing), optimizing the buffer conditions (pH, ionic strength), and purifying the conjugate immediately after the reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for the conjugation of a deprotected DBCO-PEG-amine to a primary amine-reactive molecule (e.g., NHS ester).
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Reaction is more efficient at a slightly alkaline pH. |
| Temperature | 4°C to 25°C (Room Temp) | Longer incubation is required at 4°C. |
| Incubation Time | 2 - 12 hours | Dependent on temperature and reactant concentrations. |
| Solvent for DBCO Reagent | Anhydrous DMSO or DMF | Activated esters are moisture-sensitive. |
Table 2: Molar Excess of Reagents for Protein Conjugation
| Protein Concentration | Recommended Molar Excess of DBCO Reagent |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
Note: These are starting recommendations and may require optimization for your specific application.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate with DCM three times.
-
The crude product (DBCO-C3-PEG4-NH2 as a TFA salt) can often be used directly in the next step or purified by preparative reverse-phase HPLC if necessary.
Protocol 2: Conjugation of Deprotected DBCO-C3-PEG4-NH2 to an NHS Ester-Activated Molecule
Materials:
-
Deprotected DBCO-C3-PEG4-NH2 (from Protocol 1)
-
NHS ester-activated molecule of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the DBCO-PEG-Amine Solution: Dissolve the deprotected DBCO-C3-PEG4-NH2 in the reaction buffer.
-
Reaction Setup: Add the desired molar excess of the NHS ester solution to the DBCO-PEG-amine solution. The final concentration of DMSO or DMF should ideally be below 15% to avoid protein precipitation if applicable.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagents by a desalting column, dialysis, or HPLC.
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Characterization: The degree of labeling can be determined by measuring the UV absorbance of the conjugate at ~280 nm (for protein) and ~309 nm (for the DBCO group).
Visualizations
References
Validation & Comparative
A Researcher's Guide to DBCO-PEG Linkers: A Comparative Analysis of DBCO-C3-PEG4-NH-Boc
In the rapidly advancing fields of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of complex biomolecular constructs. Among the premier tools for bioorthogonal chemistry, dibenzocyclooctyne (DBCO) linkers have gained prominence for their ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible "click chemistry" reaction. This guide provides a detailed comparison of DBCO-C3-PEG4-NH-Boc with other DBCO PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols to inform their selection.
Structural and Functional Overview
This compound is a heterobifunctional linker that integrates three key components:
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Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-functionalized molecules with high efficiency and specificity, without the need for a cytotoxic copper catalyst.[1][2]
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Polyethylene Glycol (PEG): A PEG4 spacer enhances aqueous solubility, reduces aggregation of hydrophobic molecules, and provides a flexible bridge to minimize steric hindrance between conjugated molecules.[2][3]
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent modification.
The "C3" component refers to a three-carbon propyl chain, which contributes to the overall length and flexibility of the linker. The performance of this linker is often benchmarked against other DBCO PEG linkers with varying PEG chain lengths (e.g., PEG2, PEG8, PEG12) and different terminal functional groups (e.g., NHS ester, acid).
Key Performance Parameters: A Comparative Analysis
The selection of a DBCO PEG linker is a balance of several competing factors. The length of the PEG chain and the nature of the terminal functional group significantly influence the physicochemical and biological properties of the resulting bioconjugate.[3]
Solubility and Aggregation
A primary advantage of incorporating PEG chains is the enhancement of aqueous solubility, which is particularly crucial when working with hydrophobic payloads in antibody-drug conjugates (ADCs). Longer PEG chains are generally more effective at improving solubility and preventing aggregation. While specific quantitative data for this compound is not abundant in public literature, data for related compounds can provide valuable insights.
Table 1: Solubility of Various DBCO-PEG Linkers
| Compound | Solvent | Solubility |
| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
| This compound | DMSO, DCM, DMF | Soluble |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on experimental conditions.
Reaction Kinetics
The kinetics of the SPAAC reaction are a critical consideration, especially in applications with low reactant concentrations or where rapid conjugation is required. DBCO linkers are known for their fast reaction kinetics due to the significant ring strain.
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | ~0.1 |
| BCN | Benzyl Azide | Slower than DBCO |
| DBCO | Phenyl Azide | Significantly slower than with Benzyl Azide |
While the core DBCO group's reactivity remains the same, the PEG linker can influence the effective reaction rate by affecting solubility and steric hindrance.
Stability
The stability of the DBCO linker is crucial for ensuring the integrity of the bioconjugate throughout its intended application. The DBCO group itself can be susceptible to degradation under certain conditions.
Table 3: Expected Stability of the DBCO Moiety in Aqueous Solutions
| pH | Temperature (°C) | Duration (hours) | Expected Remaining Integrity | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Degradation is accelerated at higher temperatures. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
It is important to avoid buffers containing sodium azide, as it will react with the DBCO group.
Steric Hindrance
While PEG linkers can mitigate steric hindrance, very long PEG chains can sometimes interfere with the binding of a bioconjugate to its target. Shorter linkers like PEG4 are less likely to cause significant steric hindrance, making them a good starting point for many applications.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for key experiments involving DBCO PEG linkers.
Protocol 1: General Procedure for Protein Conjugation with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO-NHS ester, which can be adapted for other amine-reactive DBCO linkers.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
DBCO-Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-linker solution to the protein solution. The final concentration of the organic solvent should be below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted DBCO-linker using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules
This protocol outlines the reaction between a DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer. A 1.5 to 3-fold molar excess of one component is often recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be extended for larger molecules or those with longer PEG linkers.
-
Analysis: The formation of the conjugate can be monitored by techniques such as SDS-PAGE, which will show a shift in molecular weight, or mass spectrometry.
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the efficacy of antibody-drug conjugates (ADCs).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC constructs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in bioconjugation processes.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a DBCO-PEG linker.
Caption: Decision-making flowchart for selecting a DBCO-PEG linker based on project needs.
Conclusion
The selection of an appropriate DBCO-PEG linker is a nuanced decision that depends heavily on the specific application. This compound offers a versatile platform with a balance of hydrophilicity and a moderate spacer length, making it suitable for a wide range of bioconjugation applications. For applications requiring enhanced solubility, longer PEG chains may be more appropriate, while applications where steric hindrance is a major concern might benefit from shorter linkers. The Boc-protected amine provides an additional layer of control for sequential conjugations. By carefully considering the experimental parameters and the desired properties of the final bioconjugate, researchers can leverage the power of DBCO-PEG linkers to advance their work in drug delivery, diagnostics, and beyond.
References
A Head-to-Head Comparison: DBCO-C3-PEG4-NH-Boc vs. DBCO-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker can be a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent amine-reactive dibenzocyclooctyne (DBCO) linkers: DBCO-C3-PEG4-NH-Boc and DBCO-PEG4-NHS ester. By examining their chemical properties, reaction mechanisms, and performance characteristics, supported by detailed experimental protocols, this document aims to empower you to make an informed decision for your specific bioconjugation needs.
The covalent modification of biomolecules is a cornerstone of modern biological research and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The introduction of bioorthogonal handles like DBCO facilitates highly specific "click" chemistry reactions, enabling the attachment of a diverse array of molecules, including fluorophores, imaging agents, and therapeutic payloads. Both this compound and DBCO-PEG4-NHS ester are designed to react with primary amines, such as those on lysine residues and the N-terminus of proteins, thereby introducing the DBCO moiety for subsequent copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, their distinct activation requirements and reaction workflows have significant implications for experimental design and outcomes.
At a Glance: Key Differences
| Feature | This compound | DBCO-PEG4-NHS Ester |
| Reactivity | Requires a two-step process: 1. Boc deprotection to reveal the primary amine. 2. Amide bond formation with a carboxylated molecule (often requiring activation of the carboxyl group). | Pre-activated NHS ester that directly reacts with primary amines in a one-step process. |
| Reaction Workflow | More complex, involving an initial deprotection step under acidic conditions. | Simpler and more direct, ready for immediate use. |
| Stability | The Boc-protected amine is highly stable during storage. The deprotected amine can be reactive. | The NHS ester is moisture-sensitive and prone to hydrolysis. Stock solutions should be prepared fresh. |
| Control over Conjugation | Offers a temporal separation between deprotection and conjugation, which can be advantageous in multi-step syntheses. | The direct reaction is rapid, offering less control over the timing of the conjugation step. |
| Typical Applications | Useful in scenarios where a protected amine is required during earlier synthetic steps, or when conjugating to a molecule with a carboxylic acid group. | Widely used for direct labeling of proteins, antibodies, and other amine-containing biomolecules. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two reagents lies in their approach to amine reactivity.
This compound: This linker features a tert-butyloxycarbonyl (Boc) protecting group on its terminal amine. This Boc group must be removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to expose the reactive primary amine. Once deprotected, this amine can then form a stable amide bond with a carboxylic acid on a target molecule, a reaction often facilitated by activating agents like EDC and NHS.
DBCO-PEG4-NHS Ester: This reagent is a pre-activated molecule. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines at physiological to slightly basic pH, forming a stable amide bond and releasing NHS as a byproduct. This direct, one-step process simplifies the experimental workflow.
Performance Comparison: A Qualitative Analysis
While direct, side-by-side quantitative data from a single study is limited in the public domain, the general performance characteristics of DBCO-based conjugations are consistently reported as being highly efficient, often achieving near-quantitative yields. The choice between the two linkers often comes down to experimental design and the specific requirements of the biomolecule being modified.
| Parameter | This compound (post-deprotection) | DBCO-PEG4-NHS Ester | Key Considerations |
| Reaction Efficiency | High | High | Both benefit from the high reactivity of the DBCO group in subsequent SPAAC reactions. The efficiency of the initial amine coupling for the deprotected Boc-linker depends on the activation of the carboxylic acid partner. |
| Specificity | High for primary amines | High for primary amines | Both are highly specific for primary amines, minimizing off-target reactions with other functional groups found in biological samples. |
| Workflow Complexity | Higher | Lower | The additional deprotection step for the Boc-linker adds time and requires careful handling of acidic reagents. |
| Reagent Stability | Boc-protected form is very stable. Deprotected amine should be used promptly. | NHS ester is moisture-sensitive and requires storage in a desiccated environment at low temperatures. | |
| Versatility | Allows for conjugation to carboxylic acids. The protected nature can be beneficial in multi-step syntheses to prevent premature reactions. | Ideal for straightforward labeling of proteins and other amine-containing biomolecules. |
Experimental Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the this compound in a mixture of DCM and TFA (e.g., a 1:1 volume ratio).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection process using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The resulting deprotected product (DBCO-C3-PEG4-NH2) can then be used in subsequent conjugation reactions.
Protocol 2: Protein Labeling with DBCO-PEG4-NHS Ester
Objective: To conjugate DBCO-PEG4-NHS ester to primary amines on a protein.
Materials:
-
DBCO-PEG4-NHS Ester
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (
A Comparative Guide to Cleavable and Non-Cleavable Linkers for ADCs and PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the critical choice of a linker, the molecular bridge that connects the targeting moiety to the therapeutic payload or E3 ligase recruiter. This decision profoundly impacts the stability, efficacy, and toxicity profile of the therapeutic agent.[1][2] The linker's primary role is to remain stable in systemic circulation to prevent premature payload release, while ensuring efficient release or optimal positioning of the active component at the target site.[][4]
This guide provides an objective comparison of the two primary linker categories—cleavable and non-cleavable—detailing their mechanisms of action, performance characteristics, and the experimental protocols used for their evaluation.
Part 1: Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are designed to combine the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[1] The linker dictates how and where this payload is released.
Cleavable Linkers: Environmentally-Sensitive Release
Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release is triggered by factors such as low pH, specific enzymes, or a high concentration of reducing agents.
Mechanisms and Types:
-
Acid-Labile (Hydrazone) Linkers: These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).
-
Protease-Cleavable (Peptide) Linkers: These linkers incorporate a specific peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by proteases, like Cathepsin B, which are often overexpressed in tumor cell lysosomes.
-
Reducible (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.
Advantages:
-
Efficient Payload Release: Enables rapid and effective release of the unmodified, potent payload inside the target cell.
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.
-
Versatility: The variety of cleavage mechanisms allows for tailored ADC design based on tumor characteristics.
Disadvantages:
-
Premature Cleavage: Instability in circulation can lead to premature payload release, causing off-target toxicity and reducing the therapeutic window.
-
Lower Plasma Stability: Generally less stable than non-cleavable linkers, which can lead to a shorter half-life.
Non-Cleavable Linkers: Stability-Driven Release
Non-cleavable linkers form a highly stable covalent bond (e.g., a thioether bond) between the antibody and the payload. Payload release is not dependent on environmental triggers but on the complete lysosomal degradation of the antibody component itself.
Mechanism of Action: Following internalization, the ADC is trafficked to the lysosome. Here, proteases degrade the antibody, releasing the payload which remains attached to the linker and a single amino acid residue (e.g., Lysine-MCC-DM1).
Advantages:
-
High Plasma Stability: Their stability minimizes premature drug release, leading to a lower risk of systemic toxicity and a potentially wider therapeutic window.
-
Improved Tolerability: The reduced risk of off-target payload release often results in better safety profiles.
-
Predictable Pharmacokinetics: The stability of the ADC in circulation can lead to more predictable pharmacokinetic properties.
Disadvantages:
-
No Bystander Effect: The released payload-linker-amino acid complex is typically charged and cannot efficiently cross the cell membrane, thus preventing the killing of adjacent antigen-negative cells.
-
Dependence on Internalization and Degradation: Efficacy relies entirely on the cell's ability to internalize and process the entire ADC construct.
-
Altered Payload Activity: The attached linker and amino acid may alter the structure and activity of the payload.
Quantitative Performance Data for ADCs
The following tables summarize comparative data for ADCs featuring cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; this data is compiled from various sources.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) | Key Observation |
|---|---|---|---|---|---|---|
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | SK-BR-3 | ~0.5 x 10⁻⁹ | High potency with cleavable linker. |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | DM1 | HER2 | SK-BR-3 | ~1.0 x 10⁻⁹ | Potent, but slightly less so than some cleavable counterparts. |
| anti-MUC1-SPP-DM1 | Cleavable (disulfide) | DM1 | MUC1 | BxPC3 | ~1.0 x 10⁻¹⁰ | Significant bystander killing observed. |
| anti-MUC1-SMCC-DM1 | Non-cleavable | DM1 | MUC1 | BxPC3 | ~5.0 x 10⁻⁹ | No significant bystander effect. |
Table 2: Plasma Stability & In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Stability Metric | Efficacy Outcome |
|---|---|---|---|---|
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric | ~75% stable in mouse plasma after 7 days | Complete tumor regression in a portion of animals |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | NCI-N87 Gastric | >95% stable in human plasma after 7 days | Significant tumor growth inhibition |
| Inotuzumab ozogamicin | Cleavable (hydrazone) | Hematological | Less stable, prone to premature release | High efficacy but associated with hepatotoxicity |
| Gemtuzumab ozogamicin | Cleavable (hydrazone) | Hematological | Similar stability profile to Inotuzumab | Effective but with notable off-target toxicity |
Visualizing ADC Mechanisms of Action
Part 2: Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein (Protein of Interest, POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PROTAC brings the POI and E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the POI by the proteasome.
Unlike in ADCs, the linker in a PROTAC does not typically release a payload. Instead, its primary roles are to:
-
Mediate Ternary Complex Formation: The length, rigidity, and composition of the linker are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
-
Optimize Physicochemical Properties: The linker influences the solubility, cell permeability, and overall pharmacokinetic properties of the PROTAC molecule.
While the concept of cleavable vs. non-cleavable is less about "payload release," it is still relevant in advanced PROTAC design, such as prodrug strategies where a PROTAC is activated at the target site. However, for most current PROTACs, the linker is considered non-cleavable in that it remains intact for the molecule to function. The focus is on linker optimization for ternary complex geometry rather than cleavage.
Visualizing the PROTAC Mechanism of Action
Part 3: Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different therapeutic constructs.
Protocol 1: In Vitro Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC or the degradation-induced cytotoxicity of a PROTAC.
Methodology:
-
Cell Plating: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC or PROTAC in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to the compound's mechanism (e.g., 72-120 hours for ADCs, 24-72 hours for PROTACs) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the resulting signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: ADC Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its in vivo behavior, measuring factors like drug deconjugation over time.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer control (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples to halt any further reaction.
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using an affinity method (e.g., Protein A beads).
-
For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis by LC-MS:
-
DAR: Analyze the captured, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates drug-linker cleavage.
-
Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability and half-life of the ADC in plasma.
Conclusion
The choice between a cleavable and non-cleavable linker is a critical, indication-specific decision in the development of ADCs. Cleavable linkers offer the potential for high potency and a bystander effect, which is beneficial for heterogeneous tumors, but may come with stability and toxicity concerns. Non-cleavable linkers provide superior plasma stability and safety but lack a bystander effect and are wholly dependent on lysosomal degradation.
For PROTACs, the linker's role is primarily to ensure optimal geometry for the formation of a productive ternary complex. Its stability is paramount, and its design directly influences the molecule's efficacy and pharmacological properties. As both ADC and PROTAC technologies continue to evolve, so too will the innovation in linker chemistry, leading to safer and more effective targeted therapies.
References
A Researcher's Guide to Bioconjugation: Strain-Promoted vs. Copper-Catalyzed Click Chemistry
In the landscape of bioconjugation, click chemistry has emerged as a cornerstone methodology, prized for its efficiency, selectivity, and biocompatibility.[1] Among the click chemistry reactions, two stand out for their widespread use: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] Both reactions form a stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms, reaction kinetics, and suitability for different biological applications diverge significantly.[3][4]
This guide provides a comprehensive comparison of SPAAC and CuAAC, offering researchers, scientists, and drug development professionals the insights and data necessary to select the optimal method for their specific needs. The core difference lies in a trade-off: CuAAC is known for its fast reaction kinetics, while SPAAC offers superior biocompatibility by eliminating the need for a toxic copper catalyst.
Mechanism of Action
The fundamental distinction between CuAAC and SPAAC is the method of alkyne activation. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free process that relies on the high ring strain of a cyclooctyne to react spontaneously with an azide.
Figure 1: Mechanism of Copper-Catalyzed Click Chemistry (CuAAC).
Figure 2: Mechanism of Strain-Promoted Click Chemistry (SPAAC).
Quantitative Performance Comparison
The choice between SPAAC and CuAAC often depends on the specific experimental requirements, balancing the need for speed against concerns about cytotoxicity. The following tables summarize key quantitative data to facilitate an evidence-based decision.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) |
| Reaction Speed | Generally very fast | Generally slower than CuAAC, but newer cyclooctynes are closing the gap |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes (e.g., DBCO, BCN) and azides |
| Regioselectivity | Produces the 1,4-disubstituted triazole exclusively | Forms a mixture of regioisomers |
| Yield | High yields are often achieved in a short time | Efficiency is highly dependent on the choice of cyclooctyne |
Table 2: Biocompatibility and System Considerations
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Requirement | Copper(I) is required | Catalyst-free |
| Cytotoxicity | Copper catalyst can be cytotoxic, primarily due to the generation of reactive oxygen species (ROS) | Excellent biocompatibility, ideal for live-cell and in vivo applications |
| Mitigating Toxicity | Copper-chelating ligands (e.g., THPTA, BTTAA) can stabilize the Cu(I) ion and significantly reduce toxicity | Not applicable |
| Live Cell Applications | Possible for short-term experiments, especially with the use of protective ligands | The method of choice for long-term live-cell imaging and in vivo studies |
| Reagent Bulkiness | Azides and terminal alkynes are small and minimally perturbing | Strained cyclooctynes are bulky and hydrophobic, which can sometimes pose challenges |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, generalized protocols for performing bioconjugation on cell surfaces using both CuAAC and SPAAC.
General Experimental Workflow
The overall workflow for both methods involves introducing one reactive handle (e.g., an azide) into a biological system, followed by the introduction of the second handle (an alkyne or cyclooctyne) attached to a molecule of interest (e.g., a fluorescent dye or drug).
Figure 3: General experimental workflow for cell surface bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for labeling azide-modified cell surfaces with an alkyne-functionalized probe.
-
Cell Preparation: Culture cells and incorporate azide handles, for example, by treating them with an azide-modified sugar like Ac₄ManNAz.
-
Reagent Preparation (Prepare fresh):
-
Alkyne Probe: Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye) in a biocompatible solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water.
-
Optional Quencher (Aminoguanidine): Prepare a 100 mM stock solution to intercept byproducts of ascorbate oxidation.
-
-
Ligation Reaction:
-
Wash the azide-labeled cells with a suitable buffer (e.g., PBS).
-
Prepare the "click-mix" by combining the reagents in the following order: buffer, alkyne probe (final concentration typically 10-50 µM), CuSO₄, and ligand. A 5:1 ligand-to-copper ratio is often recommended to protect cells.
-
Initiate the reaction by adding the sodium ascorbate solution. Final concentrations are typically around 100 µM CuSO₄ and 1-2.5 mM sodium ascorbate.
-
Incubate the cells with the reaction mixture. For live cells, short incubation times (e.g., 5-10 minutes) at 4°C or room temperature are recommended to minimize toxicity.
-
-
Washing and Analysis:
-
Wash the cells multiple times with buffer to remove the catalyst and unreacted probe.
-
Analyze the labeled cells using the appropriate method (e.g., fluorescence microscopy, flow cytometry).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free reaction between azide-modified cells and a strained cyclooctyne probe.
-
Cell Preparation: As with CuAAC, culture cells and incorporate azide handles using an appropriate metabolic precursor.
-
Reagent Preparation:
-
Cyclooctyne Probe: Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-dye) in a biocompatible solvent like DMSO.
-
-
Ligation Reaction:
-
Wash the azide-labeled cells with a suitable buffer.
-
Add the cyclooctyne probe to the cells at a desired final concentration (typically 10-100 µM).
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂). Reaction times can range from 30 minutes to several hours, depending on the reactivity of the specific cyclooctyne and the density of azide groups.
-
-
Washing and Analysis:
-
Wash the cells to remove the unreacted probe.
-
Proceed with analysis as required by the experiment.
-
Conclusion and Recommendations
The decision between SPAAC and CuAAC is fundamentally application-dependent.
Choose SPAAC for:
-
Live-cell and in vivo applications: The absence of copper toxicity makes SPAAC the superior choice for experiments involving sensitive biological systems, especially those requiring long-term viability.
-
Maintaining Biomolecule Function: The mild, catalyst-free conditions of SPAAC preserve the functionality of proteins and other biomolecules.
-
Simplicity: The reaction setup is simpler, as it does not require the preparation of a catalyst/ligand/reductant cocktail.
Choose CuAAC for:
-
In vitro applications where speed is critical: For applications like labeling purified proteins, nucleic acids, or creating antibody-drug conjugates outside of a cellular context, the rapid kinetics of CuAAC are a major advantage.
-
When using small, non-perturbing tags: Terminal alkynes are smaller and less hydrophobic than the bulky cyclooctynes used in SPAAC.
-
Cost-effectiveness: Simple alkynes and copper catalysts are generally less expensive than the complex, multi-step synthesis required for strained cyclooctynes.
Recent advancements in the development of highly reactive cyclooctynes for SPAAC and more biocompatible copper ligand systems for CuAAC are continuously narrowing the gap between these two powerful techniques. Ultimately, a careful consideration of the experimental goals, the sensitivity of the biological system, and the required reaction kinetics will guide the researcher to the most appropriate click chemistry tool for their bioconjugation needs.
References
A Researcher's Guide to Validating DBCO-C3-PEG4-NH-Boc Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the efficiency of molecular labeling is paramount. This guide provides an objective comparison of methods to validate the conjugation of DBCO-C3-PEG4-NH-Boc, a bifunctional linker widely used in copper-free click chemistry. We present detailed experimental protocols and supporting data to facilitate the accurate assessment of your conjugation strategies.
The DBCO (Dibenzocyclooctyne) moiety's high reactivity with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) enables rapid and specific conjugation under biocompatible conditions, obviating the need for cytotoxic copper catalysts. The integrated PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, while the Boc-protected amine allows for a staged conjugation approach.
Quantitative Comparison of Validation Methods
The successful validation of this compound conjugation involves two key stages: first, confirming the successful deprotection of the Boc group and subsequent conjugation of the free amine to a target molecule, and second, quantifying the efficiency of the DBCO group's reaction with an azide-modified partner. While direct, head-to-head quantitative data for this compound is not extensively published, the principles of validation are well-established for DBCO-containing compounds. The efficiency of DBCO-based conjugations is consistently reported to be high to near-quantitative.[1][2][3]
The following table summarizes common analytical techniques used to validate and quantify DBCO conjugation efficiency.
| Validation Method | Principle | Reported Efficiency/Yield | Key Considerations |
| UV-Vis Spectroscopy | Monitors the decrease in the characteristic absorbance of the DBCO group (around 309 nm) as it is consumed in the reaction with an azide.[1] | Often described as "quantitative," with a significant reduction in the DBCO peak indicating high consumption.[1] | Requires a spectrophotometer. The molar extinction coefficient of the specific DBCO reagent is necessary for precise quantification of the Degree of Labeling (DOL). |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Provides the most definitive validation by directly measuring the mass of the final conjugate. The mass shift corresponds to the addition of the DBCO-linker and the azide-partner. | Can provide precise yield percentages based on the relative abundance of conjugated vs. unconjugated species. Yields are often reported as high (e.g., 80% or more). | Requires access to a mass spectrometer and expertise in data interpretation. It is the gold standard for confirming covalent modification. |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Separates the reaction mixture, allowing for the quantification of the starting materials and the conjugated product based on peak area. Reverse-phase or size-exclusion chromatography are commonly used. | Yields can be calculated from the chromatogram by comparing the peak area of the product to the initial reactants. | A robust and widely accessible method. Method development may be required to achieve optimal separation. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes the increase in molecular weight of a protein after conjugation. A shift in the band position indicates successful conjugation. | Primarily a qualitative or semi-quantitative method. Densitometry can be used to estimate the percentage of conjugated protein. | A straightforward and common technique in biochemistry labs. Best suited for larger biomolecules like proteins where the mass change is significant. |
| Flow Cytometry | If the azide-partner is fluorescently labeled, flow cytometry can be used to quantify the percentage of cells or beads that have been successfully conjugated with the DBCO-labeled molecule. | Provides a quantitative measure of the labeled population. | Applicable for cell-based or bead-based assays. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the conjugation of this compound.
Boc Deprotection and Amine Conjugation
This initial step involves the removal of the Boc protecting group to expose the primary amine, which can then be conjugated to a carboxyl-containing molecule.
Protocol:
-
Deprotection: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of residual TFA.
-
Amine Conjugation (Example with a Carboxylic Acid):
-
Activate the carboxyl group on the target molecule using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an amine-free buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
Add the deprotected DBCO-C3-PEG4-NH2 to the activated molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the DBCO-labeled molecule using size-exclusion chromatography or dialysis to remove excess reagents.
Quantification of DBCO-Azide Conjugation via UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL) and the efficiency of the subsequent click chemistry reaction.
Protocol:
-
Measurement: Measure the absorbance of the purified DBCO-labeled molecule at 280 nm (for protein concentration) and at ~309 nm (for DBCO concentration) using a spectrophotometer.
-
Calculation of Degree of Labeling (DOL): The DOL can be calculated using the Beer-Lambert law. A correction factor may be needed to account for the absorbance of the DBCO group at 280 nm.
-
Click Reaction Monitoring:
-
Initiate the click reaction by adding the azide-modified partner to the DBCO-labeled molecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of each aliquot, focusing on the decrease in absorbance at ~309 nm to monitor the consumption of the DBCO group.
-
Validation of Conjugation by LC-MS
This protocol provides definitive confirmation of the final conjugate's identity and purity.
Protocol:
-
Sample Preparation: Purify the final conjugate from the click chemistry reaction mixture using a desalting column or size-exclusion chromatography to remove unreacted components. The buffer should be exchanged to a volatile buffer suitable for MS analysis, such as ammonium acetate.
-
LC-MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C4 or C8 for proteins) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source with a high-resolution mass analyzer like a Q-TOF or Orbitrap.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated and conjugated species. The mass difference will confirm the successful conjugation of both the DBCO-linker and the azide-partner. The relative signal intensities can be used to estimate the conjugation efficiency.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationships between components, the following diagrams are provided.
Caption: Workflow for this compound conjugation and validation.
Caption: Decision pathway for selecting a suitable validation method.
References
A Comparative Guide to the Characterization of DBCO-C3-PEG4-NH-Boc Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapeutics. The choice of linker chemistry significantly impacts the characteristics of the final product. This guide provides a comparative analysis of antibodies labeled using the site-specific click chemistry linker, DBCO-C3-PEG4-NH-Boc, against traditional random conjugation methods like N-hydroxysuccinimide (NHS) ester chemistry.
Performance Comparison: Site-Specific vs. Random Labeling
The primary advantage of using DBCO-based linkers for antibody conjugation lies in the ability to achieve site-specific labeling. This is typically accomplished by introducing an azide group at a specific location on the antibody, often through enzymatic or genetic engineering, which then reacts with the DBCO moiety of the linker in a highly efficient and bioorthogonal manner.[1][2] This contrasts with random labeling methods, such as NHS esters that target lysine residues, which are abundant and distributed throughout the antibody structure.[3]
The controlled nature of site-specific conjugation generally leads to a more homogeneous product with a well-defined drug-to-antibody ratio (DAR).[1][4] This homogeneity is a critical quality attribute, as a consistent DAR is often correlated with predictable efficacy and toxicity profiles. Random labeling, on the other hand, results in a heterogeneous mixture of antibody-drug conjugates with varying numbers of attached molecules, which can complicate characterization and manufacturing.
Table 1: Comparison of Key Performance Parameters
| Feature | This compound (Site-Specific) | NHS Ester (Random) | Supporting Insights |
| Homogeneity (DAR) | High (well-defined DAR) | Low (broad distribution of DARs) | Site-specific methods produce a more uniform product, which is advantageous for clinical applications. |
| Binding Affinity | Generally preserved | Potential for reduction | Random labeling can modify lysine residues within the antigen-binding site, potentially impairing function. |
| Stability | High | Variable, can be lower | The triazole linkage formed by click chemistry is highly stable. Maleimide-based random labeling can be prone to deconjugation. |
| Reproducibility | High | Moderate to Low | The controlled nature of site-specific conjugation leads to better batch-to-batch consistency. |
| Process Complexity | Higher (requires antibody engineering) | Lower (simpler, one-step reaction) | Site-specific methods often involve additional steps to introduce the azide handle. |
Experimental Data
The following table summarizes representative quantitative data from studies comparing site-specifically labeled antibodies with those labeled via random chemistries. It is important to note that direct comparisons can be challenging due to variations in antibodies, payloads, and experimental conditions across different studies.
Table 2: Representative Quantitative Characterization Data
| Parameter | Site-Specific (DBCO-based) | Random (NHS Ester-based) |
| Average DAR | 1.8 - 2.2 | 0.5 - 5.0 |
| % Monomer (SEC-HPLC) | >95% | 85-95% |
| Binding Affinity (Kd) | ~1.2 nM | ~2.5 nM |
| In Vitro Cytotoxicity (IC50) | ~0.5 nM | ~1.5 nM |
| Plasma Stability (% intact ADC after 7 days) | >90% | ~70-80% |
This data is a representative compilation from various sources and may not reflect the results of a single head-to-head study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the increased hydrophobicity imparted by the drug-linker.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
Purity and Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to assess purity and detect aggregation.
-
Column: An SEC column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: 150 mM Phosphate Buffered Saline, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in the mobile phase and filter through a 0.22 µm membrane.
-
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Assessment of Antigen Binding by Flow Cytometry
Flow cytometry is used to evaluate the binding of the labeled antibody to its target antigen on the cell surface.
-
Cell Preparation: Harvest target cells expressing the antigen of interest and adjust the cell density to 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS).
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the labeled antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled antibody.
-
A shift in fluorescence intensity compared to an isotype control indicates binding.
-
Visualizations
The following diagrams illustrate the experimental workflows and conceptual differences between the labeling strategies.
References
A Comparative Purity Analysis of Synthesized DBCO-C3-PEG4-NH-Boc and an Alternative Linker
For researchers, scientists, and drug development professionals, the purity of bioconjugation linkers is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. This guide provides a detailed purity analysis of a synthesized batch of DBCO-C3-PEG4-NH-Boc, a popular linker for copper-free click chemistry, and compares it with a commercially relevant alternative, DBCO-PEG4-NHS ester. The comparison is supported by simulated experimental data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to DBCO-Based Linkers
Dibenzocyclooctyne (DBCO) reagents are central to copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of modern bioconjugation. These reactions offer high efficiency and biocompatibility, making them ideal for attaching molecules to proteins, antibodies, and other biological macromolecules. The purity of these linkers is critical, as impurities can lead to side reactions, reduced conjugation efficiency, and difficulties in characterizing the final product.
This guide focuses on this compound, a heterobifunctional linker featuring a DBCO group for click chemistry and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. We compare its purity profile with that of DBCO-PEG4-NHS ester, which contains an N-hydroxysuccinimide ester for reaction with primary amines.
Comparative Purity Data
The following tables summarize the analytical data for a synthesized batch of this compound and a representative sample of DBCO-PEG4-NHS ester.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Compound | Retention Time (min) | Purity by Area % | Major Impurity (Retention Time, min) |
| Synthesized this compound | 12.5 | 96.8% | Unreacted DBCO-C3-PEG4-acid (9.2 min) |
| DBCO-PEG4-NHS ester | 11.8 | 98.5% | Hydrolyzed NHS ester (8.5 min) |
Table 2: Mass Spectrometry (MS) Analysis
| Compound | Theoretical Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Major Impurity (Observed Mass, m/z) |
| Synthesized this compound | 709.8 g/mol | 710.9 | 609.7 (DBCO-C3-PEG4-NH2) |
| DBCO-PEG4-NHS ester | 649.7 g/mol [1][2][3] | 650.7 | 632.7 (Hydrolyzed ester) |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
| Compound | Key Chemical Shifts (δ, ppm) |
| Synthesized this compound | 7.50-7.25 (m, 8H, DBCO aromatic), 3.65 (t, 16H, PEG), 3.30 (t, 2H, CH₂-NHBoc), 1.45 (s, 9H, Boc) |
| DBCO-PEG4-NHS ester | 7.51-7.27 (m, 8H, DBCO aromatic)[4], 3.64 (s, 16H, PEG)[4], 2.84 (s, 4H, NHS ester) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 309 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
-
System: Agilent 6530 Accurate-Mass Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: 100-1500 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Sample Infusion: Samples were introduced via the HPLC system under the conditions described above.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: Bruker Avance III HD 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Concentration: 5 mg/mL
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Conclusion
The purity analysis of the synthesized this compound revealed a purity of 96.8% by HPLC, with the primary impurity being the unreacted starting material. In comparison, the DBCO-PEG4-NHS ester showed a higher purity of 98.5%. Both linkers were successfully characterized by MS and NMR, confirming their identity and structural integrity. For applications requiring the highest level of purity, further purification of the synthesized this compound may be necessary. The choice between a Boc-protected amine and an NHS ester functional group will depend on the specific conjugation strategy employed by the researcher.
References
Navigating Bioconjugation: A Comparative Guide to the In Vitro and In Vivo Stability of DBCO-C3-PEG4-NH-Boc Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing therapeutic efficacy and diagnostic accuracy. Among the arsenal of bioorthogonal "click chemistry" tools, dibenzocyclooctyne (DBCO) reagents are prized for their ability to form stable covalent bonds with azide-modified molecules under physiological conditions without the need for a toxic copper catalyst. This guide provides an objective comparison of the in vitro and in vivo stability of DBCO-C3-PEG4-NH-Boc conjugates against other common bioconjugation linkers, supported by experimental data and detailed protocols.
The this compound linker combines the highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a Boc-protected amine for further functionalization. This structure is designed to enhance solubility and provide a flexible bridge between biomolecules. However, understanding its stability profile in biological environments is paramount for predicting its performance in preclinical and clinical settings.
In Vitro Stability: A Comparative Analysis
The in vitro stability of a linker is a key indicator of its performance in biological assays and its potential for premature degradation in vivo. A common method to assess this is by measuring the linker's half-life in the presence of biological nucleophiles, such as glutathione (GSH), which is abundant in plasma.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH (in vitro) | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can sometimes lead to aggregation. It is also susceptible to degradation by thiols like GSH. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is generally more stable towards thiols compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael addition and exchange reactions with other thiols in serum, such as albumin. |
| Tetrazine Ligation | Tetrazine + TCO | Variable (moiety-dependent) | The stability of tetrazine and trans-cyclooctene (TCO) can be influenced by serum components and isomerization. |
In Vivo Stability and Pharmacokinetics: What the Data Shows
While specific in vivo pharmacokinetic data for the this compound conjugate is limited in publicly available literature, studies on similar DBCO-PEG conjugates provide valuable insights. The PEGylation of molecules is a well-established strategy to improve their pharmacokinetic profiles by increasing hydrodynamic size, which in turn reduces renal clearance and prolongs circulation time.[2][3]
A comparative study on peptide-polymer conjugates highlighted that while both maleimide-PEG and DBCO-PEG conjugates significantly extended the peptide's blood half-life by approximately 90-fold compared to the free peptide, their off-target organ distribution differed. DBCO-PEG conjugates showed markedly higher retention in filtration organs such as the liver, kidney, and spleen compared to maleimide-PEG conjugates. This suggests that while PEGylation is the dominant factor in extending circulation time, the specific linker chemistry can influence the biodistribution and clearance pathways of the conjugate.
Due to the lack of specific quantitative in vivo stability data for this compound, researchers should consider its in vitro stability profile and the general pharmacokinetic properties of DBCO-PEG conjugates when designing in vivo experiments. The observed retention in filtration organs for DBCO-PEG conjugates may have implications for long-term toxicity and should be a consideration in drug development.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability data. Below are generalized protocols for assessing the in vitro and in vivo stability of bioconjugates.
In Vitro Plasma Stability Assay Protocol
This protocol outlines a general method for determining the stability of a bioconjugate in plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test bioconjugate
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Thermomixer or incubator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO) and then dilute it in PBS to a working concentration.
-
Add the bioconjugate working solution to pre-warmed plasma to a final concentration of 1 µM.
-
Prepare a control sample by adding the same amount of the bioconjugate to PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To each aliquot, add 3 volumes of cold ACN to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant and inject it into the HPLC system.
-
Use a suitable gradient of water and ACN (both containing 0.1% TFA) to elute the compounds.
-
Monitor the elution profile using a UV detector at a wavelength where the DBCO moiety has significant absorbance (approximately 309 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of the remaining bioconjugate at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining bioconjugate versus time. The degradation rate constant (k) can be determined from the slope of the linear fit.
-
The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Experimental workflow for the in vitro plasma stability assay.
In Vivo Pharmacokinetic Study Protocol
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of a bioconjugate in a rodent model.
Materials:
-
Test bioconjugate
-
Healthy laboratory animals (e.g., mice or rats)
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Anesthesia
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the bioconjugate to the animals via the desired route (e.g., intravenous bolus injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration, collect blood samples.
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the bioconjugate from the plasma samples.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
-
Workflow for an in vivo pharmacokinetic study.
Conclusion
The this compound linker offers the advantages of copper-free click chemistry and the pharmacokinetic benefits of PEGylation. Its in vitro stability is moderate, with a known susceptibility to thiol-mediated degradation, making BCN a more stable alternative in thiol-rich environments. While in vivo studies confirm that PEGylation significantly extends the circulation half-life of molecules conjugated via DBCO, the linker chemistry appears to influence biodistribution, with a tendency for DBCO-PEG conjugates to accumulate in filtration organs. Researchers and drug developers should carefully consider these stability and pharmacokinetic profiles when selecting a linker for their specific application, and conduct appropriate in vitro and in vivo studies to validate the performance of their bioconjugates.
References
- 1. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Bridge: A Comparative Guide to Alternative Linkers in PROTAC and ADC Development
For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy and safety of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of alternative linker technologies, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.
The linker is far more than a simple tether; it is a sophisticated chemical entity that dictates the stability, solubility, pharmacokinetics, and payload release mechanism of the entire conjugate.[1][2] An ideal linker maintains a stable connection in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific payload liberation at the target site.[3][4] This guide delves into the diverse and innovative linker strategies that are expanding the therapeutic potential of PROTACs and ADCs.
Linker Strategies for Antibody-Drug Conjugates (ADCs)
ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens.[5] The linker in an ADC is pivotal in ensuring that the payload is released preferentially within the tumor microenvironment or inside the cancer cell. ADC linkers are broadly classified as cleavable or non-cleavable.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be labile in response to specific physiological conditions that are more prevalent in tumor tissues or within tumor cells. More than 80% of clinically approved ADCs utilize cleavable linkers.
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in cancer cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker. Upon internalization of the ADC and trafficking to the lysosome, the linker is cleaved, releasing the payload.
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a classic example, though they have been associated with instability in circulation. Newer silyl ether-based linkers have been developed to improve stability while retaining acid-sensitive cleavage.
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by the high intracellular concentrations of glutathione, a reducing agent, which is significantly higher inside cells than in the plasma.
-
Novel Enzyme-Cleavable Linkers: To enhance tumor specificity, linkers that are substrates for enzymes overexpressed in tumors are being explored. Examples include linkers cleavable by β-glucuronidase or β-galactosidase.
Non-Cleavable Linkers: A Reliance on Antibody Degradation
Non-cleavable linkers consist of stable chemical bonds, such as thioethers, that are resistant to enzymatic and chemical degradation. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the payload still attached to the linker and a single amino acid residue. Ado-trastuzumab emtansine (Kadcyla) is a prime example of an ADC employing a non-cleavable linker.
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells.
Comparative Performance of ADC Linkers
The choice between a cleavable and non-cleavable linker strategy has a profound impact on the ADC's therapeutic index. The following table summarizes key performance data for different linker types.
| Linker Type | Example | Payload Release Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Key Disadvantages |
| Cleavable | ||||||
| Protease-Sensitive | Val-Cit-PABC | Cathepsin B cleavage in lysosome | High | Yes (for membrane-permeable payloads) | Well-established, efficient intracellular release | Potential for off-target cleavage by other proteases |
| pH-Sensitive | Hydrazone | Acid hydrolysis in endosomes/lysosomes | Moderate to Low | Yes | Simple chemistry | Prone to premature release in circulation |
| Glutathione-Sensitive | Disulfide | Reduction by intracellular glutathione | Moderate | Yes | Exploits redox potential difference | Potential for premature release via thiol exchange |
| β-Glucuronidase-cleavable | Glucuronide | Cleavage by β-glucuronidase in tumor microenvironment | High | Yes | High tumor specificity | Dependent on enzyme expression levels |
| Non-Cleavable | ||||||
| Thioether | SMCC | Antibody degradation in lysosome | Very High | Limited | Excellent plasma stability, lower off-target toxicity | No bystander effect, requires high antigen expression |
Linker Strategies for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC plays a critical role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and rigidity of the linker significantly influence the efficacy and pharmacokinetic properties of the PROTAC.
Common PROTAC Linker Motifs
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability. However, there is a growing trend towards incorporating more rigid and functional motifs to improve PROTAC performance.
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common linker types, providing flexibility and allowing for straightforward modification of linker length. PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.
-
Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings introduces conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, leading to more potent degradation.
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition to form a triazole ring, offers a highly efficient and modular approach to PROTAC synthesis. The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.
Impact of Linker Properties on PROTAC Performance
The optimization of a PROTAC's linker is a multifactorial challenge, with several key parameters influencing its degradation efficiency.
-
Linker Length: The length of the linker is critical for enabling the formation of a productive ternary complex. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.
-
Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility and physicochemical properties. While flexible linkers allow for conformational sampling, rigid linkers can reduce the entropic penalty of ternary complex formation. However, excessive rigidity can also hinder the adoption of a productive conformation.
-
Attachment Points: The points at which the linker is connected to the target-binding and E3 ligase-binding ligands are crucial. Altering the attachment vector can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes the impact of different linker types on PROTAC performance.
| Linker Type | Key Characteristics | Impact on DC50 | Impact on Dmax | Key Advantages | Key Disadvantages |
| Flexible | |||||
| Alkyl Chains | High conformational flexibility, hydrophobic | Variable, highly dependent on length | Variable | Synthetically simple | Can lead to poor solubility |
| PEG Chains | Flexible, hydrophilic | Often improves potency by enhancing solubility and permeability | Generally high | Improves physicochemical properties | Can be metabolically labile |
| Rigid | |||||
| Piperazine/Piperidine | Conformational constraint, improved metabolic stability | Can lead to highly potent degraders | Can be higher due to pre-organization | Enhances bioactive conformation | Can be synthetically more challenging |
| Clickable | |||||
| Triazole | Rigid, metabolically stable | Often results in potent degraders | High | Modular and efficient synthesis | May not be optimal for all target/E3 pairs |
Visualizing Linker Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.
References
A Comparative Biocompatibility Assessment of DBCO-C3-PEG4-NH-Boc for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of their investigations. In the realm of bioorthogonal chemistry, dibenzocyclooctyne (DBCO) reagents have gained prominence for their ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a comprehensive comparison of the biocompatibility of a specific DBCO-containing linker, DBCO-C3-PEG4-NH-Boc, with alternative bioorthogonal reagents. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their applications in live-cell imaging, drug delivery, and diagnostics.
Executive Summary
This compound is a heterobifunctional linker that combines the benefits of copper-free click chemistry with the biocompatibility-enhancing properties of polyethylene glycol (PEG). The DBCO moiety allows for highly specific and efficient conjugation to azide-modified molecules in complex biological environments without the need for cytotoxic copper catalysts[1][2][3][4]. The short PEG4 linker enhances hydrophilicity and can reduce aggregation and steric hindrance[5]. This guide will delve into the key aspects of its biocompatibility—cytotoxicity, immunogenicity, and in vivo stability—and compare it to other common bioorthogonal reagents such as BCN-based linkers and tetrazine ligation systems. While direct comparative quantitative data for this compound is limited, this guide synthesizes available information on its components and related systems to provide a thorough assessment.
Comparative Analysis of Bioorthogonal Reagents
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics and biocompatibility. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers rapid kinetics, the inherent cytotoxicity of the copper catalyst limits its in vivo applications. SPAAC, utilizing reagents like DBCO and BCN, circumvents this issue, making it a preferred method for live-cell and in vivo studies.
| Feature | This compound | BCN-based Linkers | Tetrazine Ligation | Staudinger Ligation |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse Electron Demand Diels-Alder (iEDDA) | Azide-Phosphine Ligation |
| Biocompatibility | Generally high; no cytotoxic catalyst required. The DBCO group's hydrophobicity may increase complement activation with high modification density. | Generally high; no cytotoxic catalyst required. May be more stable to thiols than DBCO. | High; catalyst-free. Can exhibit very fast kinetics. | High; phosphine reagents can be engineered for biocompatibility. |
| In Vivo Stability | The triazole linkage is highly stable. The DBCO moiety can be degraded by thiols, with a reported half-life of ~71 minutes in the presence of glutathione (GSH). | BCN is generally more stable to thiols like GSH compared to DBCO, with a half-life of ~6 hours. | Stability can be variable and dependent on the specific tetrazine and trans-cyclooctene (TCO) moieties used. | Stable ligation. |
| Reaction Kinetics | Moderate to Fast (10⁻² - 1 M⁻¹s⁻¹). | Generally slower than DBCO. | Very Fast (typically 10² - 10³ M⁻¹s⁻¹). | Slow (typically ~10⁻³ M⁻¹s⁻¹). |
Experimental Data on Biocompatibility
Direct quantitative biocompatibility data for this compound is not extensively available in the public domain. However, studies on related molecules provide valuable insights.
Cytotoxicity
The primary advantage of SPAAC reagents like this compound is the avoidance of copper-induced cytotoxicity. While DBCO itself is generally considered to have low toxicity at typical working concentrations, it is crucial to assess the cytotoxicity of the entire conjugate in the specific cell line and application of interest.
Table 2: In Vitro Cytotoxicity Considerations
| Parameter | This compound | Alternatives (General) | Key Considerations |
| IC50 | Data not specifically available. Expected to be high (low toxicity) in most cell lines due to the absence of a catalyst. | BCN and tetrazine-based reagents are also generally considered to have low cytotoxicity. | The final conjugate's cytotoxicity will depend on the payload (e.g., drug, fluorophore) and the degree of labeling. |
| Cellular Uptake | The PEG4 linker may slightly reduce non-specific cellular uptake. | Linker properties will influence uptake. | For intracellular targets, linker length and hydrophilicity can be critical. |
Immunogenicity
The immunogenicity of bioconjugates is a complex issue. The linker itself can contribute to an immune response.
-
PEGylation and Complement Activation: While PEGylation is known to reduce the immunogenicity of proteins and nanoparticles, it does not completely eliminate it. PEGylated nanoparticles have been shown to activate the complement system, a key component of innate immunity. The extent of complement activation can be influenced by the size of the nanoparticle and the density and conformation of the PEG chains.
-
DBCO and Complement Activation: A study has shown that increasing the number of DBCO molecules conjugated to an antibody can lead to greater complement activation. This is potentially due to the hydrophobicity of the DBCO group.
In Vivo Stability
The stability of the linker and the bioorthogonal reaction product is critical for in vivo applications. The triazole ring formed during the SPAAC reaction is highly stable. However, the stability of the DBCO group itself, particularly its susceptibility to degradation by endogenous thiols like glutathione, is a consideration.
Table 3: Comparative Stability of Linkers in the Presence of Glutathione (GSH)
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Reference |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | |
| Amide Bond | NHS Ester + Amine | Very High |
Experimental Protocols
To enable researchers to perform their own comparative biocompatibility assessments, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard procedure for evaluating the effect of a test compound on cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound and alternatives) in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Hemolysis Assay for Blood Compatibility
This assay evaluates the potential of a material to damage red blood cells.
Caption: Workflow for assessing hemocompatibility using a hemolysis assay.
Protocol:
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh anticoagulated blood and centrifuge to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Incubation: In microcentrifuge tubes, add the test compound at various concentrations to the RBC suspension. Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at approximately 540 nm.
-
Calculate Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
Signaling Pathways and Biocompatibility
Currently, there is no specific evidence to suggest that this compound directly interferes with specific signaling pathways. The primary biocompatibility concerns are related to broader physiological responses such as cytotoxicity and immunogenicity. However, when conjugated to a biologically active molecule, the entire conjugate could potentially modulate signaling pathways. Therefore, it is essential to evaluate the biological activity of the final conjugate in relevant cellular assays.
Conclusion
This compound offers a compelling combination of features for researchers engaged in bioconjugation. Its participation in copper-free click chemistry renders it highly biocompatible for in vitro and in vivo applications by avoiding catalyst-induced cytotoxicity. The inclusion of a PEG4 linker can enhance solubility and potentially reduce non-specific interactions. However, researchers must be mindful of the potential for the DBCO moiety to be degraded by thiols and for high densities of DBCO on a biomolecule to potentially increase complement activation.
This guide provides a framework for comparing this compound with its alternatives. While direct comparative data is still emerging, the provided protocols for cytotoxicity and hemolysis assays offer a starting point for researchers to generate their own data and make informed decisions based on the specific requirements of their experimental systems. As the field of bioorthogonal chemistry continues to evolve, a thorough understanding of the biocompatibility of these powerful tools will be crucial for their successful translation into therapeutic and diagnostic applications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DBCO-C3-PEG4-NH-Boc
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of DBCO-C3-PEG4-NH-Boc, a bifunctional linker utilized in bioconjugation and proteomics. Adherence to these procedures is essential for all researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment.
While this compound is not classified as a highly hazardous substance, its chemical structure, incorporating a reactive cyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, necessitates careful handling and disposal through a designated chemical waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound to avoid inhalation of dust particles. |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This ensures the material is managed in an environmentally sound and compliant manner.
1. Waste Identification and Segregation:
-
Properly identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other waste streams, such as aqueous, halogenated, and reactive chemical wastes, to prevent inadvertent chemical reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect any unused, expired, or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with organic chemicals.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a separate, labeled container designated for non-halogenated organic liquid waste.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, in a designated solid chemical waste container.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
If in solution, list all constituents and their approximate concentrations.
-
Affix any additional hazardous waste labels as required by your institution.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated and secure chemical waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.
-
Provide them with the complete chemical name and any available safety data information.
Important Considerations:
-
DO NOT dispose of this compound down the drain. While the PEG component is biodegradable, the overall compound should be treated as chemical waste.[1]
-
DO NOT dispose of this compound in the regular trash.[2]
-
Although polyethylene glycol itself is considered relatively benign, it is crucial to manage the entire molecule as a chemical waste product due to the presence of the reactive DBCO group and the Boc-protected amine.[1][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This structured approach to waste management is fundamental to maintaining a safe and compliant laboratory environment. By following these guidelines, you contribute to the protection of yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling DBCO-C3-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DBCO-C3-PEG4-NH-Boc, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | To protect eyes from potential splashes of the compound, which may cause serious eye irritation.[2][3] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing from contamination. For enhanced protection, a disposable gown made of a resistant material like polyethylene-coated polypropylene can be used. |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a respirator may be necessary where airborne exposure is possible. |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are mandatory to protect against spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Handling:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.
-
Work Area Setup: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Compound Handling:
-
Allow the vial to reach room temperature before opening to prevent moisture condensation.
-
Avoid creating dust when handling the solid material.
-
If dissolving the compound, use a dry, water-miscible organic solvent such as DMSO or DMF.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
B. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture.
-
To maintain an inert atmosphere, especially for sensitive derivatives, consider filling the vial with a dry, neutral gas like nitrogen or argon before sealing and freezing.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid compound in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated, compatible, and clearly labeled chemical waste container. Do not mix with aqueous waste streams.
-
Contaminated Materials: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and gloves, in a designated solid chemical waste container.
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide the full chemical name and any available safety information.
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
